Product packaging for m-PEG9-t-butyl ester(Cat. No.:)

m-PEG9-t-butyl ester

Cat. No.: B1193058
M. Wt: 512.6 g/mol
InChI Key: FERNYFICPVEWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-PEG9-t-butyl ester is a PEG Linker.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H48O11 B1193058 m-PEG9-t-butyl ester

Properties

Molecular Formula

C24H48O11

Molecular Weight

512.6 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C24H48O11/c1-24(2,3)35-23(25)5-6-27-9-10-29-13-14-31-17-18-33-21-22-34-20-19-32-16-15-30-12-11-28-8-7-26-4/h5-22H2,1-4H3

InChI Key

FERNYFICPVEWOV-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-PEG9-t-butyl ester

Origin of Product

United States

Foundational & Exploratory

The Strategic Role of m-PEG9-t-butyl Ester in Advancing Therapeutic Modalities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise engineering of linker molecules is paramount to the success of targeted therapies. Among these critical components, m-PEG9-t-butyl ester has emerged as a versatile and valuable tool, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique chemical architecture, featuring a methoxy-terminated polyethylene glycol (PEG) chain of nine units and a t-butyl ester protected carboxylic acid, offers a compelling combination of hydrophilicity, defined length, and synthetic adaptability. This guide provides a comprehensive overview of the applications, underlying principles, and experimental considerations for utilizing this compound in research.

Core Applications in Targeted Therapeutics

The primary application of this compound lies in its role as a flexible linker in the design of heterobifunctional molecules. The nine-unit PEG chain imparts several advantageous properties to the resulting conjugate.

Enhancing Solubility and Permeability in PROTACs

PROTACs are novel therapeutic agents designed to hijack the body's own ubiquitin-proteasome system to selectively degrade disease-causing proteins. A typical PROTAC consists of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker. The linker is not merely a spacer; its length, flexibility, and physicochemical properties are critical determinants of the PROTAC's efficacy.

The hydrophilic nature of the PEG9 chain in this compound significantly enhances the aqueous solubility of the often hydrophobic PROTAC molecule. This improved solubility is crucial for preventing aggregation and facilitating cell permeability, thereby increasing the bioavailability and overall effectiveness of the PROTAC.

Modulating Pharmacokinetics in Antibody-Drug Conjugates

In the realm of ADCs, a monoclonal antibody is linked to a potent cytotoxic payload. The linker's stability in circulation and its ability to release the payload at the target site are key to the ADC's therapeutic window. PEG linkers, such as the one derived from this compound, can shield the hydrophobic payload, reducing the likelihood of aggregation and rapid clearance from the bloodstream. This "stealth" effect can lead to a longer circulation half-life and increased accumulation of the ADC at the tumor site, ultimately enhancing its anti-cancer efficacy.

Physicochemical Properties and Synthetic Utility

The chemical structure of this compound is central to its utility. The methoxy group at one terminus provides a stable, non-reactive cap. The nine ethylene glycol repeats offer a defined spacer length, which is a critical parameter in optimizing the ternary complex formation in PROTACs. The t-butyl ester at the other end serves as a protecting group for a carboxylic acid. This protecting group is stable under many reaction conditions used for conjugation but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free carboxylic acid. This deprotected carboxyl group can then be activated and reacted with an amine-containing molecule, for example, to complete the synthesis of the desired conjugate.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₄H₄₈O₁₁
Molecular Weight512.64 g/mol
AppearanceLiquid or semi-solid
SolubilitySoluble in water, DMSO, DMF, and other polar organic solvents

Experimental Protocols

While specific protocols are highly dependent on the particular warhead and E3 ligase ligand (for PROTACs) or antibody and payload (for ADCs), the following sections provide generalized methodologies for the key steps involving this compound.

General Protocol for Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to expose the carboxylic acid.

Materials:

  • This compound conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolve the this compound conjugate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • The resulting residue, the deprotected carboxylic acid, can be further purified by chromatography if necessary, or used directly in the next step.

General Protocol for Amide Bond Formation

This protocol outlines the coupling of the deprotected PEG9-carboxylic acid to an amine-containing molecule.

Materials:

  • Deprotected PEG9-carboxylic acid

  • Amine-containing molecule (e.g., warhead or E3 ligase ligand with an available amine)

  • Anhydrous Dimethylformamide (DMF)

  • N,N'-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar peptide coupling reagent

  • Nitrogen or Argon gas

  • Stir plate and stir bar

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Dissolve the deprotected PEG9-carboxylic acid in anhydrous DMF under an inert atmosphere.

  • Add the amine-containing molecule to the solution (typically 1.0-1.2 equivalents).

  • Add DIPEA (2-3 equivalents) to the reaction mixture.

  • Add the coupling reagent, such as BOP (1.1-1.5 equivalents), to the stirring solution.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, the crude product can be purified by preparative HPLC to yield the final conjugate.

Visualizing the Role of this compound

The following diagrams illustrate the key concepts and workflows associated with the use of this compound in research.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation & Ubiquitination cluster_2 Proteasomal Degradation POI Target Protein (POI) PROTAC PROTAC (Warhead-PEG9-E3 Ligand) POI->PROTAC Binds to Warhead Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->PROTAC Binds to E3 Ligand E3->Ternary POI_Ub Polyubiquitinated POI Ternary->POI_Ub Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome POI_Ub->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: The mechanism of action of a PROTAC utilizing a PEG9 linker.

Experimental_Workflow cluster_synthesis Synthesis of PROTAC/ADC cluster_characterization Characterization cluster_evaluation Biological Evaluation start This compound step1 Couple to Ligand 1 (e.g., Warhead) start->step1 step2 Deprotection of t-butyl ester (TFA/DCM) step1->step2 step3 Couple to Ligand 2 (e.g., E3 Ligand) step2->step3 product Final PROTAC/ADC Conjugate step3->product char1 LC-MS product->char1 char2 NMR product->char2 char3 Purity (HPLC) product->char3 eval1 In vitro Assays (e.g., Protein Degradation, Cytotoxicity) char3->eval1 eval2 In vivo Studies (e.g., Pharmacokinetics, Efficacy) eval1->eval2

Caption: A generalized experimental workflow for the synthesis and evaluation of a PROTAC or ADC using this compound.

Conclusion

This compound stands as a key enabling reagent in the development of sophisticated targeted therapies. Its well-defined structure provides a rational basis for linker design, while its physicochemical properties offer tangible benefits in terms of solubility and pharmacokinetics. For researchers in the fields of medicinal chemistry, chemical biology, and drug development, a thorough understanding of the applications and experimental handling of this compound is essential for the successful design and synthesis of next-generation PROTACs and ADCs. As the quest for more precise and effective treatments for a range of diseases continues, the strategic implementation of well-designed linkers, such as those derived from this compound, will undoubtedly play a pivotal role in shaping the future of medicine.

m-PEG9-t-butyl ester chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG9-t-butyl ester is a monodisperse polyethylene glycol (PEG) derivative that serves as a valuable tool in the fields of bioconjugation, drug delivery, and pharmaceutical development.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications, with a focus on its role as a versatile linker. Detailed experimental protocols for the common manipulation of this molecule are also provided, alongside graphical representations of its structure and utility.

Chemical Structure and Physicochemical Properties

This compound, systematically named tert-butyl 2,5,8,11,14,17,20,23,26-nonaoxanonacosan-29-oate, is characterized by a nine-unit PEG chain.[1][2] This hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media.[3] The molecule is terminated with a methoxy group at one end and a t-butyl ester at the other. The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal a terminal carboxyl group for further conjugation.[3]

The compound typically presents as a solid powder and is soluble in dimethyl sulfoxide (DMSO). For storage, it is recommended to keep the compound in a dry, dark environment at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).

Figure 1: Chemical structure of this compound.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below. These values are essential for experimental design, including stoichiometry calculations in conjugation reactions and for analytical characterization.

PropertyValueReference(s)
Chemical Formula C₂₄H₄₈O₁₁
Molecular Weight 512.64 g/mol
Exact Mass 512.3197
Purity >98%
Elemental Analysis C, 56.23%; H, 9.44%; O, 34.33%

Applications in Drug Development

This compound is a bifunctional linker primarily used in the development of complex bioconjugates. Its applications span from enhancing the pharmacokinetic profiles of small molecules to constructing sophisticated drug delivery systems.

PROTAC Linkers

A closely related analogue, Acid-PEG9-t-butyl ester, is employed as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in these constructs is crucial for controlling the distance and spatial orientation between the target protein and the E3 ligase, which significantly impacts the efficiency of protein degradation. The hydrophilic nature of the PEG chain also improves the solubility and cell permeability of the PROTAC molecule.

PROTAC_Mechanism E3 E3 Ubiquitin Ligase POI Protein of Interest (Target) E3->POI Ternary Complex Formation Proteasome Proteasome POI->Proteasome Degradation PROTAC PROTAC PROTAC->E3 E3 Ligand PROTAC->POI Target Ligand Ub Ubiquitin Ub->POI Ubiquitination

Figure 2: Conceptual diagram of a PROTAC's mechanism of action.

Antibody-Drug Conjugates (ADCs)

PEG linkers are integral to the design of modern Antibody-Drug Conjugates (ADCs). By conjugating a cytotoxic drug to a monoclonal antibody via a linker like this compound (after deprotection), the drug can be selectively delivered to cancer cells, thereby minimizing off-target toxicity. The PEG component can improve the ADC's solubility and stability, and modulate its pharmacokinetic properties.

Experimental Protocols

The most common experimental manipulation involving this compound is the cleavage of the t-butyl ester to unmask the carboxylic acid. This is a critical step to enable its conjugation to other molecules, such as amines, via amide bond formation.

Protocol: Trifluoroacetic Acid (TFA)-Mediated Deprotection of t-Butyl Ester

This protocol describes a general procedure for the acid-catalyzed cleavage of the t-butyl ester from a PEG linker. Caution: TFA is a strong, corrosive acid. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • This compound or a conjugate thereof

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Cold diethyl ether

  • Nitrogen gas supply

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the t-butyl ester-PEG conjugate in a minimal amount of anhydrous DCM.

  • Reagent Addition:

    • Standard Cleavage: Add TFA to the solution (e.g., a 50% TFA in DCM solution).

    • For Acid-Sensitive Substrates: If the conjugate contains acid-sensitive residues (e.g., tryptophan), it is recommended to use a scavenger cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).

  • Reaction: Stir the mixture at room temperature for 2-5 hours. The reaction progress can be monitored by taking small aliquots, removing the TFA under a stream of nitrogen, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TFA Removal: After the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Product Precipitation: Precipitate the deprotected product by adding the concentrated residue to a flask of cold diethyl ether with vigorous stirring. The PEGylated product should precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by filtration or centrifugation. Wash the solid with cold diethyl ether to remove residual scavengers and byproducts. Dry the final product under a high vacuum.

  • Characterization: Confirm the purity and identity of the deprotected product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Deprotection_Workflow start Start: This compound in DCM add_tfa Add Cleavage Solution (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) start->add_tfa react Stir at Room Temp (2-5 hours) add_tfa->react monitor Monitor Reaction (TLC/HPLC) react->monitor monitor->react Incomplete evaporate Remove TFA/DCM (Rotary Evaporation) monitor->evaporate Reaction Complete precipitate Precipitate in Cold Diethyl Ether evaporate->precipitate isolate Isolate & Dry Product precipitate->isolate end Final Product: m-PEG9-acid isolate->end

Figure 3: Workflow for the deprotection of this compound.

References

Technical Guide: Physicochemical Properties of m-PEG9-t-butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides core technical data on m-PEG9-t-butyl ester, a monodisperse polyethylene glycol (PEG) derivative commonly utilized as a linker in scientific research, particularly in the development of therapeutics and bioconjugation applications.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This compound is characterized by a methoxy-terminated PEG chain of nine ethylene glycol units, linked to a t-butyl ester group.

PropertyValueCitation
Chemical Formula C₂₄H₄₈O₁₁[1][2]
Molecular Weight 512.64 g/mol [1][2][3]
Synonyms tert-butyl 2,5,8,11,14,17,20,23,26-nonaoxanonacosan-29-oate
CAS Number 2768015-30-9

Logical Relationship of Molecular Properties

The diagram below illustrates the relationship between the common name of the compound and its definitive molecular properties.

G Compound This compound Formula Molecular Formula C₂₄H₄₈O₁₁ Compound->Formula is defined by CAS CAS Number 2768015-30-9 Compound->CAS is identified by MW Molecular Weight 512.64 g/mol Formula->MW results in

References

In-Depth Technical Guide: m-PEG9-t-butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG9-t-butyl ester, with the CAS number 2768015-30-9, is a monodisperse polyethylene glycol (PEG) linker extensively utilized in biomedical research and drug development.[1] Its structure, featuring a methoxy-terminated PEG chain of nine ethylene glycol units and a t-butyl ester protected carboxylic acid, offers a versatile platform for bioconjugation and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[2][3] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the t-butyl ester provides a stable protecting group that can be selectively removed under acidic conditions to reveal a reactive carboxyl group.[4][5]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and a conceptual workflow for its use in targeted protein degradation.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following table summarizes its key characteristics.

PropertyValueReference
CAS Number 2768015-30-9
Molecular Formula C24H48O11
Molecular Weight 512.64 g/mol
Appearance Solid
Solubility Soluble in DMSO
Storage Store at -20°C for long term (months to years) or 0 - 4°C for short term (days to weeks). Keep dry and in the dark.

Core Applications in Drug Development

The primary application of this compound lies in its role as a flexible linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound plays a crucial role in bridging the target protein ligand and the E3 ligase ligand, and its length and composition can significantly impact the efficacy of the resulting PROTAC.

Furthermore, the terminal carboxyl group, revealed after deprotection of the t-butyl ester, allows for conjugation to amine-containing molecules, making it a valuable tool for bioconjugation and the development of antibody-drug conjugates (ADCs) and other targeted therapies.

Experimental Protocols

Deprotection of the t-Butyl Ester

The removal of the t-butyl ester protecting group is a critical step to enable subsequent conjugation reactions. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA).

Protocol 1: Standard TFA-Mediated Deprotection

This protocol is suitable for most applications where the conjugated molecule is stable to strong acid.

Materials:

  • This compound conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound conjugate in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 2 to 5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash twice with water and once with saturated sodium chloride solution.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo to obtain the deprotected product.

Protocol 2: Deprotection with Scavengers

This protocol is recommended when the conjugate contains acid-sensitive functional groups that may be susceptible to side reactions with the carbocation generated during t-butyl group cleavage.

Materials:

  • This compound conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) or water as scavengers

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS.

  • Dissolve the this compound conjugate in the cleavage cocktail.

  • Stir the mixture at room temperature for 2-4 hours.

  • Remove the TFA and other volatile components under reduced pressure.

  • Proceed with purification, which may include precipitation in cold diethyl ether or chromatographic methods to remove scavenger byproducts.

Conceptual Protocol for PROTAC Synthesis

The following is a conceptual workflow for the synthesis of a PROTAC using this compound as a linker. This process involves the sequential conjugation of the target protein ligand and the E3 ligase ligand to the deprotected PEG linker.

Step 1: Synthesis of Ligand-Linker Intermediate

  • Deprotect the this compound using one of the protocols described above to yield the free carboxylic acid.

  • Activate the carboxylic acid of the deprotected linker using a coupling agent such as HATU or HBTU in the presence of an amine base like DIPEA.

  • React the activated linker with the amine-functionalized ligand for the target protein of interest (POI).

  • Purify the resulting POI-linker conjugate.

Step 2: PROTAC Assembly

  • The POI-linker conjugate will have a terminal methoxy group. To attach the E3 ligase ligand, a functional group needs to be introduced at the methoxy terminus, or a bifunctional PEG linker should be used from the start. Assuming a bifunctional linker with an azide or alkyne at one end and the t-butyl ester at the other is used, the following steps would apply after deprotection and conjugation to the POI ligand.

  • Perform a click chemistry reaction (e.g., copper-catalyzed azide-alkyne cycloaddition) to conjugate the E3 ligase ligand functionalized with a complementary reactive group (alkyne or azide, respectively).

  • Purify the final PROTAC molecule using appropriate chromatographic techniques such as HPLC.

Visualization of Experimental Workflows

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing a bifunctional PEG linker derived from an this compound precursor.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis start Bifunctional this compound (e.g., with Azide) deprotection Deprotection (TFA) start->deprotection activation Carboxylic Acid Activation (HATU/DIPEA) deprotection->activation conjugation1 Conjugation with Target Protein Ligand (Amine) activation->conjugation1 intermediate POI-Linker-Azide Intermediate conjugation1->intermediate conjugation2 Click Chemistry with E3 Ligase Ligand (Alkyne) intermediate->conjugation2 protac Final PROTAC Molecule conjugation2->protac purification Purification (HPLC) protac->purification final_product Purified PROTAC purification->final_product

Caption: A generalized workflow for the synthesis of a PROTAC using a bifunctional PEG linker.

Targeted Protein Degradation Workflow

This diagram illustrates the mechanism of action of a PROTAC, leading to the targeted degradation of a protein of interest.

Targeted_Protein_Degradation cluster_cellular_process Cellular Mechanism of PROTAC Action protac PROTAC ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex Binds poi Protein of Interest (POI) poi->ternary_complex Binds e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex Binds ubiquitination Polyubiquitination of POI ternary_complex->ubiquitination Induces proteasome Proteasome ubiquitination->proteasome Targets to degradation Degradation of POI proteasome->degradation peptides Peptide Fragments degradation->peptides

Caption: The cellular mechanism of targeted protein degradation induced by a PROTAC molecule.

References

An In-depth Technical Guide to the Solubility of m-PEG9-t-butyl Ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of m-PEG9-t-butyl ester, a nine-unit monomethyl ether polyethylene glycol (PEG) terminated with a t-butyl ester group. This bifunctional molecule is of significant interest in pharmaceutical research and development, particularly in the formulation of poorly soluble drugs where it can act as a linker or solubility enhancer.[1] Understanding its solubility in various organic solvents is critical for its effective application in drug delivery systems, protein conjugation, and surface modification of drug particles.[1]

Physicochemical Properties
PropertyValueSource
Chemical Name tert-butyl 2,5,8,11,14,17,20,23,26-nonaoxanonacosan-29-oate[2]
Appearance Solid[3]
Molecular Formula C26H52O12 (Calculated)
Molecular Weight 572.7 g/mol (Calculated)
Solubility Profile

The structure of this compound, featuring a hydrophilic PEG chain and a hydrophobic t-butyl ester group, suggests it will exhibit amphiphilic properties. The principle of "like dissolves like" is a fundamental concept in predicting solubility, meaning compounds tend to dissolve in solvents with similar polarity.[4]

Based on this principle, this compound is expected to be soluble in a range of polar organic solvents due to the PEG chain. The t-butyl ester group may also impart some solubility in less polar organic solvents.

Table 1: Quantitative Solubility Data for this compound in Common Organic Solvents

SolventPolarityExpected SolubilityQuantitative Data (mg/mL at 25°C)
Water HighModerate to HighData not available
Ethanol HighHighData not available
Methanol HighHighData not available
Dimethyl Sulfoxide (DMSO) HighHighData not available
Acetonitrile MediumModerate to HighData not available
Dichloromethane (DCM) MediumModerateData not available
Tetrahydrofuran (THF) MediumModerate to HighData not available
Ethyl Acetate MediumModerateData not available
Hexane LowLowData not available
Toluene LowLowData not available

Note: The expected solubility is a qualitative prediction based on the chemical structure. Experimental verification is required.

Experimental Protocol for Determining Solubility

A widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol provides a foundational technique for obtaining reliable and reproducible solubility data in a laboratory setting.

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Sealed glass vials or flasks

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Chemically inert syringe filters (e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a temperature-controlled shaker, typically set at 25°C.

    • Agitate the samples for a sufficient period (24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • Once equilibrium is established, remove the vials from the shaker.

    • Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw the clear supernatant using a pipette.

  • Filtration:

    • Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.

  • Quantification of Solute:

    • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated HPLC method.

    • A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility of this compound in the specific solvent, taking into account the dilution factor.

    • Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Reporting start Start add_excess Add excess this compound to a known volume of solvent start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature (24-72 hours) seal_vial->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge Equilibrium Reached supernatant Collect supernatant centrifuge->supernatant filter_solution Filter through 0.22 µm PTFE filter supernatant->filter_solution hplc_analysis Quantify concentration using HPLC filter_solution->hplc_analysis Saturated Solution prepare_standards Prepare calibration standards prepare_standards->hplc_analysis Calibration Curve calculate_solubility Calculate solubility hplc_analysis->calculate_solubility report Report solubility (mg/mL or mol/L) calculate_solubility->report end End report->end

Caption: Workflow for determining the equilibrium solubility of this compound.

References

Technical Guide: Stability and Storage of m-PEG9-t-butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for m-PEG9-t-butyl ester. It includes insights into its degradation pathways, detailed experimental protocols for stability assessment, and analytical methodologies for purity and degradation analysis.

Introduction

This compound is a heterobifunctional polyethylene glycol (PEG) linker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The molecule features a methoxy-terminated PEG chain to enhance solubility and pharmacokinetic properties, and a t-butyl ester group that serves as a protecting group for a carboxylic acid. The stability of this linker is paramount to ensure the integrity and efficacy of the final conjugate. This guide outlines the critical aspects of its stability and proper handling.

Recommended Storage and Handling

Proper storage is crucial to maintain the stability and shelf-life of this compound. Both the solid form and solutions require specific conditions to minimize degradation.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationContainerAdditional Recommendations
Solid -20°CUp to 24 monthsTightly sealed vialProtect from light and moisture. Allow the vial to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.
In Solution -20°CUp to 1 monthTightly sealed vials, aliquotedPrepare solutions on the day of use whenever possible. Use dry solvents (e.g., DMSO, DMF). Purge with an inert gas (e.g., argon or nitrogen) before sealing.
Short-term (Solid) 0 - 4°CDays to weeksTightly sealed vialFor temporary storage, refrigeration is acceptable. Ensure the container is well-sealed to prevent moisture ingress.

It is imperative to avoid repeated freeze-thaw cycles of solutions, as this can accelerate degradation. For handling, it is recommended to work in a well-ventilated area and use appropriate personal protective equipment, including gloves and safety goggles.

Stability Profile and Degradation Pathway

The primary degradation pathway for this compound is the hydrolysis of the t-butyl ester linkage. This reaction is catalyzed by acidic conditions and results in the formation of the corresponding carboxylic acid and tert-butanol. The PEG backbone itself is generally stable under these conditions but can be susceptible to oxidation over long periods, especially in the presence of metal ions and oxygen.

Acid-Catalyzed Hydrolysis

The t-butyl ester is sensitive to acidic environments. The mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the ester bond.

G cluster_main Acid-Catalyzed Hydrolysis of this compound start This compound protonation Protonation of Carbonyl Oxygen (in presence of H+) start->protonation H+ (Acid) intermediate Tetrahedral Intermediate protonation->intermediate + H2O cleavage Cleavage of t-butyl group intermediate->cleavage product1 m-PEG9-carboxylic acid cleavage->product1 product2 tert-Butanol cleavage->product2

Caption: Acid-catalyzed hydrolysis of this compound.

Stability Under Different pH Conditions

The stability of the t-butyl ester is highly dependent on pH. It is relatively stable under neutral and basic conditions but degrades rapidly in acidic environments.

Table 2: Illustrative Stability of this compound in Solution at 25°C

pHConditionDegradation after 24 hours (Illustrative)Primary Degradation Product
2.0Strong Acidic> 90%m-PEG9-carboxylic acid
4.0Mildly Acidic10 - 20%m-PEG9-carboxylic acid
7.0Neutral< 1%Not significant
9.0Mildly Basic< 2%Not significant

Disclaimer: The data in this table is illustrative and based on the general chemical properties of t-butyl esters. Actual degradation rates should be determined experimentally.

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Forced Degradation Study Protocol

This protocol outlines the conditions for stressing this compound to induce degradation.

Objective: To evaluate the stability of this compound under various stress conditions and identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile or another suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a calibrated oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent and analyze.

  • Photostability:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples against a control stored in the dark.

  • Control Sample: A solution of this compound stored at -20°C in the dark serves as the control.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare 1 mg/mL stock solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photostability (ICH Q1B) start->photo analysis Analyze all samples by HPLC and/or LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for the forced degradation study of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and stability of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is valuable for structural confirmation and identification of degradation products.

HPLC Method for Purity and Stability Analysis

Table 3: Recommended HPLC Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 214 nm
Injection Volume 10 µL
Sample Preparation Dilute sample in Mobile Phase A/B (50:50) to ~0.5 mg/mL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The primary degradation product, m-PEG9-carboxylic acid, will have a different retention time, allowing for quantification of the degradation.

NMR Spectroscopy for Structural Elucidation

¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet peak of the t-butyl protons (around 1.4 ppm) and the appearance of new signals corresponding to the degradation products. This provides definitive evidence of t-butyl ester hydrolysis.

Conclusion

This compound is a stable compound when stored under the recommended conditions of low temperature, and protection from light and moisture. The primary route of degradation is acid-catalyzed hydrolysis of the t-butyl ester. A thorough understanding of its stability profile and the use of validated analytical methods are essential for its successful application in research and drug development. Forced degradation studies are a critical tool for elucidating degradation pathways and ensuring the quality and reliability of this important PEG linker.

An In-Depth Technical Guide to the Synthesis and Purification of m-PEG9-t-butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of m-PEG9-t-butyl ester, a valuable heterobifunctional linker commonly employed in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines a plausible synthetic route, detailed experimental protocols, and purification strategies based on established chemical principles and available literature.

Introduction

This compound is a polyethylene glycol (PEG) derivative featuring a methoxy-terminated PEG chain of nine ethylene glycol units and a carboxylic acid protected as a t-butyl ester. The PEG chain enhances solubility and pharmacokinetic properties, while the protected carboxylic acid allows for selective deprotection and subsequent conjugation to other molecules. This guide details a proposed synthesis from the commercially available m-PEG9-acid, followed by a rigorous purification protocol.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid precursor, m-PEG9-acid. A common method for the formation of t-butyl esters from carboxylic acids is the reaction with a t-butylating agent under acidic conditions.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of m-PEG9-acid with a suitable source of a t-butyl group, such as t-butyl acetate, in the presence of a strong acid catalyst.

Synthesis_Pathway mPEG9_acid m-PEG9-acid Reaction Esterification mPEG9_acid->Reaction tButyl_acetate t-Butyl acetate tButyl_acetate->Reaction Catalyst Perchloric acid (catalyst) Catalyst->Reaction  DCM, rt mPEG9_tbutyl_ester This compound Reaction->mPEG9_tbutyl_ester

Caption: Proposed synthesis of this compound.

Experimental Protocol: Esterification of m-PEG9-acid

This protocol is adapted from a general method for the synthesis of t-butyl esters from carboxylic acids.

Materials:

  • m-PEG9-acid

  • t-Butyl acetate

  • Perchloric acid (HClO₄), 70%

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of m-PEG9-acid (1.0 eq) in anhydrous dichloromethane (DCM), add an excess of t-butyl acetate (e.g., 10 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a catalytic amount of perchloric acid (e.g., 0.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials, catalyst, and any side products. A multi-step purification strategy is recommended.

Purification Workflow

The purification process typically involves an initial workup, followed by chromatographic separation and a final precipitation step.

Purification_Workflow Crude_Product Crude this compound Workup Aqueous Workup (NaHCO3, Brine) Crude_Product->Workup Chromatography Flash Column Chromatography (Silica Gel) Workup->Chromatography Precipitation Precipitation (Cold Diethyl Ether) Chromatography->Precipitation Pure_Product Pure this compound Precipitation->Pure_Product

A Technical Guide to the Spectroscopic Characterization of m-PEG9-t-butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the spectroscopic data for methoxy-poly(ethylene glycol)9-t-butyl ester (m-PEG9-t-butyl ester), a heterobifunctional PEG linker. Designed for researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure

This compound is a polyethylene glycol derivative with a methoxy group at one terminus and a t-butyl ester protected carboxylic acid at the other. The hydrophilic PEG spacer enhances solubility in aqueous media, making it a valuable tool in bioconjugation and drug delivery systems.[1][2] The t-butyl ester protecting group can be removed under acidic conditions to reveal a terminal carboxylic acid.[1]

Molecular Formula: C₂₄H₄₈O₁₁

Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analysis of this compound. These values are based on typical chemical shifts for similar PEGylated molecules and compounds containing t-butyl esters.

¹H NMR (Proton NMR) Data

Table 1: Expected ¹H NMR Chemical Shifts for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
3.64s~32HPEG backbone (-O-CH₂-CH₂-O-)
3.54t2H-CH₂-CH₂-O-C(O)-
3.38s3HCH₃-O-
2.45t2H-O-CH₂-C(O)-
1.44s9H-C(CH₃)₃

Note: The signal for the PEG backbone protons often appears as a complex multiplet, but is reported here as a singlet for simplicity.

¹³C NMR (Carbon NMR) Data

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
170.6-C(O)O-
80.5-C(CH₃)₃
71.9CH₃-O-
70.5PEG backbone (-O-CH₂-CH₂-O-)
69.1-CH₂-CH₂-O-C(O)-
59.0CH₃-O-CH₂-
35.8-O-CH₂-C(O)-
28.1-C(CH₃)₃
Mass Spectrometry (MS) Data

Table 3: Expected Mass Spectrometry Data for this compound

ParameterValue
Molecular Weight 512.66 g/mol
Exact Mass 512.3248 g/mol
Expected Ion [M+Na]⁺
Calculated m/z 535.3142

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Instrumentation:

  • A 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 16 ppm.

  • Acquisition Time: 4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 240 ppm.

  • Acquisition Time: 1.5 seconds.

  • Relaxation Delay: 3 seconds.

  • Number of Scans: 1024.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Reference the spectrum to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry

Instrumentation:

  • An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 acetonitrile:water solution containing 0.1% formic acid.

Acquisition Parameters:

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 150 V.

  • Drying Gas Flow: 8 L/min.

  • Drying Gas Temperature: 325 °C.

  • Mass Range: m/z 100-1000.

Data Analysis:

  • Identify the peak corresponding to the sodium adduct of the molecule, [M+Na]⁺.

  • Compare the measured m/z value to the calculated exact mass.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample This compound NMR_Sample_Prep Dissolve in CDCl3 Sample->NMR_Sample_Prep MS_Sample_Prep Dissolve and Dilute Sample->MS_Sample_Prep NMR_Acquisition NMR Spectrometer (1H & 13C) NMR_Sample_Prep->NMR_Acquisition MS_Acquisition ESI-TOF Mass Spectrometer MS_Sample_Prep->MS_Acquisition NMR_Processing Fourier Transform & Phasing NMR_Acquisition->NMR_Processing MS_Analysis Identify [M+Na]+ Peak MS_Acquisition->MS_Analysis Structure_Verification Structure Verification NMR_Processing->Structure_Verification MS_Analysis->Structure_Verification

Caption: Workflow for spectroscopic analysis of this compound.

References

The Strategic Role of PEG Linkers in Advanced Drug Delivery Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, has become a cornerstone in the development of advanced drug delivery systems. PEG linkers, by virtue of their unique physicochemical properties, offer a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of a wide range of therapeutics, from small molecules to large biologics like antibodies and nanoparticles. This technical guide provides a comprehensive overview of the role of PEG linkers, detailing their impact on drug efficacy, providing key experimental protocols, and visualizing the underlying principles and workflows.

Core Principles of PEGylation in Drug Delivery

PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that, when used as a linker, imparts several advantageous properties to a drug conjugate.[1][2] The primary functions of PEG linkers in drug delivery include:

  • Enhanced Solubility: Many potent therapeutic agents are hydrophobic, leading to challenges in formulation and administration. The hydrophilic nature of PEG linkers can significantly improve the aqueous solubility of these drugs, facilitating their delivery and preventing aggregation.[2][3]

  • Prolonged Circulation Half-Life: The hydrodynamic radius of a PEGylated drug is increased, which reduces its renal clearance.[4] This "stealth" effect shields the drug from enzymatic degradation and uptake by the reticuloendothelial system (RES), leading to a longer circulation time in the bloodstream and sustained therapeutic effect.

  • Reduced Immunogenicity: By masking the surface of the drug molecule, PEG linkers can reduce its recognition by the immune system, thereby lowering the risk of an immunogenic response.

  • Improved Pharmacokinetics and Biodistribution: PEGylation can alter the biodistribution of a drug, leading to increased accumulation in target tissues, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.

  • Controlled Drug Release: PEG linkers can be designed to be cleavable under specific physiological conditions (e.g., low pH in tumor microenvironments or in the presence of specific enzymes), allowing for targeted drug release at the site of action.

Quantitative Impact of PEG Linkers on Drug Delivery

The length and structure of the PEG linker are critical parameters that must be optimized for each specific drug conjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker properties on key performance metrics.

PEG Linker Length (Number of PEG units)Drug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50, ng/mL)Reference
2~815
4~820
8~835
12~850
24~870

Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity of an Antibody-Drug Conjugate (ADC). This table demonstrates that for this particular ADC, increasing the PEG linker length led to a decrease in in vitro potency, likely due to steric hindrance.

PEG Linker Length (Number of PEG units)Plasma Half-life (t1/2, hours)Tumor Growth Inhibition (%)Reference
Non-PEGylated19.6 min11
2-35-45
4-35-45
8Significantly Increased75-85
12Significantly Increased75-85
24Significantly Increased75-85
4 kDaSignificantly Improved-
10 kDaSignificantly ImprovedStronger Inhibition

Table 2: Impact of PEG Linker Length on In Vivo Efficacy and Pharmacokinetics. In contrast to in vitro results, longer PEG linkers generally lead to improved pharmacokinetic profiles and enhanced in vivo antitumor efficacy. This is attributed to the prolonged circulation and increased tumor accumulation.

ConjugateClearance Rate (mL/day/kg)Fold Change vs. Non-PEGylatedReference
Non-PEGylated8.51.0
PEG46.20.73
PEG84.10.48
PEG123.50.41
PEG243.20.38

Table 3: Effect of PEG Linker Length on ADC Clearance. This table illustrates a clear trend where increasing the PEG linker length decreases the clearance rate of the ADC, contributing to its longer half-life in circulation.

Key Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful development of PEGylated drug delivery systems. The following sections provide methodologies for key steps in the synthesis and characterization of these conjugates.

Protocol 1: Amine-Reactive PEGylation of an Antibody using an NHS Ester

This protocol describes the conjugation of a PEG-NHS ester to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • PEG-NHS Ester (e.g., mPEG-succinimidyl-carbonate)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.

  • PEG-NHS Ester Solution Preparation:

    • Allow the PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL. Do not store the reconstituted reagent.

  • Conjugation Reaction:

    • Calculate the required volume of the PEG-NHS ester solution to achieve a desired molar excess over the antibody (typically a 10-50 fold molar excess is a good starting point).

    • Slowly add the PEG-NHS ester solution to the antibody solution while gently stirring or vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid antibody denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PEG-NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated antibody from unreacted PEG and quenching reagents using a pre-equilibrated SEC column.

    • Monitor the elution profile at 280 nm and collect the fractions corresponding to the high molecular weight PEGylated antibody.

Protocol 2: Thiol-Reactive PEGylation for Antibody-Drug Conjugate (ADC) Synthesis

This protocol details the conjugation of a maleimide-functionalized PEG-drug linker to the sulfhydryl groups of a reduced antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Maleimide-PEG-Drug linker

  • Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.0-7.5)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Hydrophobic Interaction Chromatography (HIC) system for purification

Procedure:

  • Antibody Reduction:

    • Prepare the antibody in the conjugation buffer at a concentration of 5-10 mg/mL.

    • Add a calculated molar excess of TCEP to the antibody solution (typically a 10-20 fold molar excess per antibody) to partially reduce the interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

    • Remove the excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Dissolve the maleimide-PEG-drug linker in a suitable organic solvent like DMSO.

    • Add the maleimide-PEG-drug solution to the reduced antibody solution. A 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups is a common starting point.

    • Ensure the final concentration of the organic solvent is below 10%.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.

  • Quenching the Reaction:

    • Add an excess of a thiol-containing reagent like N-acetylcysteine to quench any unreacted maleimide groups.

  • Purification:

    • Purify the ADC using HIC. Species with a higher drug-to-antibody ratio (DAR) are more hydrophobic and will elute later in the salt gradient.

    • Collect the fractions corresponding to the desired DAR species.

    • Perform a buffer exchange into a suitable formulation buffer.

Protocol 3: Characterization of PEGylated Conjugates

1. SDS-PAGE and Western Blot:

  • Purpose: To visually confirm the increase in molecular weight due to PEGylation and to assess the purity of the conjugate.

  • Method:

    • Run the non-PEGylated antibody and the purified PEGylated conjugate on an SDS-PAGE gel under both reducing and non-reducing conditions.

    • PEGylated proteins will migrate slower than their non-PEGylated counterparts, appearing as a smear or a series of discrete bands corresponding to different degrees of PEGylation.

    • For Western blotting, transfer the proteins to a membrane and probe with an anti-PEG antibody to specifically detect PEGylated species.

2. Size-Exclusion Chromatography (SEC-HPLC):

  • Purpose: To determine the purity and aggregation state of the PEGylated conjugate.

  • Method:

    • Inject the purified conjugate onto an SEC-HPLC column with a suitable mobile phase (e.g., PBS).

    • The PEGylated conjugate should elute as a single, symmetrical peak earlier than the unconjugated drug or linker. The presence of high molecular weight species indicates aggregation.

3. Mass Spectrometry (MS):

  • Purpose: To determine the precise molecular weight of the conjugate and calculate the average number of PEG-drug linkers attached (DAR for ADCs).

  • Method:

    • Analyze the deglycosylated and, if necessary, reduced conjugate using techniques like MALDI-TOF or ESI-MS.

    • The mass difference between the conjugated and unconjugated antibody allows for the determination of the degree of PEGylation.

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways, experimental workflows, and logical relationships in the context of PEG linker-based drug delivery.

experimental_workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody reduced_mAb Reduced mAb (Free Thiols) mAb->reduced_mAb Reduction (TCEP) adc Antibody-Drug Conjugate (ADC) reduced_mAb->adc Conjugation linker_drug Maleimide-PEG-Drug Linker linker_drug->adc hic Hydrophobic Interaction Chromatography (HIC) adc->hic purified_adc Purified ADC hic->purified_adc sds_page SDS-PAGE purified_adc->sds_page sec_hplc SEC-HPLC purified_adc->sec_hplc mass_spec Mass Spectrometry purified_adc->mass_spec

Caption: A typical experimental workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC) with a PEG linker.

epr_effect cluster_vasculature Tumor Microenvironment blood_vessel Leaky Tumor Blood Vessel tumor_cells Tumor Cells blood_vessel->tumor_cells Accumulation impaired_lymphatics Impaired Lymphatic Drainage tumor_cells->impaired_lymphatics Reduced Clearance peg_drug PEGylated Drug (Nanoparticle or ADC) peg_drug->blood_vessel Extravasation free_drug Small Molecule Drug normal_vessel Normal Blood Vessel (Tight Junctions) free_drug->normal_vessel kidney Kidney free_drug->kidney Rapid Renal Clearance

Caption: The Enhanced Permeability and Retention (EPR) effect, which facilitates the accumulation of PEGylated drugs in tumor tissues.

cellular_uptake peg_np PEGylated Nanoparticle cell_membrane Cell Membrane clathrin Clathrin-mediated Endocytosis cell_membrane->clathrin Receptor Binding caveolae Caveolae-mediated Endocytosis cell_membrane->caveolae Receptor Binding endosome Endosome clathrin->endosome caveolae->endosome lysosome Lysosome endosome->lysosome drug_release Drug Release lysosome->drug_release

Caption: Common cellular uptake pathways for PEGylated nanoparticles, leading to endosomal trafficking and subsequent drug release.

Conclusion

PEG linkers are indispensable tools in modern drug delivery, offering a versatile platform to enhance the therapeutic index of a wide array of drugs. By carefully selecting the appropriate PEG linker length and architecture, and by employing robust synthesis and characterization protocols, researchers can rationally design drug delivery systems with optimized pharmacokinetic profiles, improved efficacy, and enhanced safety. The continued innovation in PEG linker technology, including the development of biodegradable and stimuli-responsive linkers, promises to further expand the therapeutic potential of PEGylated drugs in the future.

References

An In-depth Technical Guide to PROTAC Linkers and Their Components

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-driven inhibition to event-driven degradation of disease-causing proteins. These heterobifunctional molecules utilize the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the two ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

The primary function of the linker is to tether the POI and the E3 ligase, thereby facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). This induced proximity is essential for the E3 ligase to efficiently transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome. The characteristics of the linker, including its length, composition, rigidity, and attachment points (exit vectors), profoundly influence the geometry and stability of this ternary complex. An optimal linker promotes favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to more efficient protein degradation.

Components of a PROTAC Linker

PROTAC linkers are not merely inert chains but are strategically designed chemical entities. Their composition is a key factor influencing the overall properties of the PROTAC molecule. The most common building blocks for PROTAC linkers include:

  • Alkyl Chains: These are the simplest and most common types of linkers, composed of repeating methylene (-CH2-) units. They provide a high degree of conformational flexibility, allowing the PROTAC to adopt various orientations to facilitate ternary complex formation. While synthetically accessible, their hydrophobic nature can sometimes negatively impact the solubility of the PROTAC.

  • Polyethylene Glycol (PEG) Chains: PEG linkers consist of repeating ethylene glycol (-O-CH2-CH2-) units and are widely used to improve the hydrophilicity and solubility of PROTACs. The ether oxygens can act as hydrogen bond acceptors, potentially influencing the conformation and interactions of the linker.

  • Alkynes and Triazoles: Often incorporated via "click chemistry," alkynes provide a linear and rigid element within the linker. The resulting 1,2,3-triazole ring is planar and metabolically stable, offering a way to introduce conformational constraint.

  • Saturated Heterocycles: Rings such as piperidine and piperazine can be included in the linker to add rigidity and improve physicochemical properties like solubility and metabolic stability.

Classification of PROTAC Linkers

PROTAC linkers can be broadly categorized based on their structural flexibility:

  • Flexible Linkers: Primarily composed of alkyl and PEG chains, these linkers offer a high degree of rotational freedom. This flexibility can be advantageous in the early stages of PROTAC design, as it allows the molecule to more easily adopt a conformation suitable for ternary complex formation. However, excessive flexibility can also lead to an entropic penalty upon binding and may result in less defined ternary complex structures.

  • Rigid Linkers: These linkers incorporate cyclic structures (e.g., piperazine, triazoles) to reduce conformational flexibility. By pre-organizing the PROTAC into a more bioactive conformation, rigid linkers can enhance the potency and selectivity of the degrader. They can also improve metabolic stability and other pharmacokinetic properties.

  • "Smart" or Functional Linkers: This emerging class of linkers is designed to have specific functions beyond simply connecting the two ligands. Examples include photoswitchable linkers containing motifs like azobenzene, which allow for spatiotemporal control of PROTAC activity using light.

Data Presentation: Quantitative Impact of Linker Properties

The optimization of PROTAC linkers is often an empirical process, requiring the synthesis and evaluation of a series of analogs with varying linker lengths and compositions. The following tables summarize key quantitative data from published studies, illustrating the profound impact of the linker on degradation potency (DC50) and maximal degradation (Dmax).

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1 Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276
ERα PEG12Effective-
PEG16More Potent-
p38α Triazole-containing< 15Poor degradation-
Triazole-containing15 - 17Optimal degradation-
Triazole-containing20Efficient degradation-

Table 1: Impact of Linker Length on PROTAC Efficacy.

Target ProteinLinker TypeKey FeatureObservationReference
Androgen Receptor (AR) Flexible (PEG) vs. RigidComparisonThe rigid linker showed enhanced degradation compared to the flexible linker at the same concentration.
CRBN Alkyl vs. Alkyl/EtherCompositionThe nine-atom alkyl chain led to a concentration-dependent decrease in CRBN degradation.

Table 2: Impact of Linker Composition and Rigidity on PROTAC Efficacy.

Mandatory Visualization

PROTAC_Signaling_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_PROTAC_action PROTAC-Mediated Degradation E1 E1 (Ub-Activating Enzyme) E1_Ub E1~Ub E1->E1_Ub E2 E2 (Ub-Conjugating Enzyme) E2_Ub E2~Ub E2->E2_Ub Ub Ubiquitin Ub->E1 ATP E1_Ub->E2 Ternary_Complex POI-PROTAC-E3 Ternary Complex E2_Ub->Ternary_Complex Ub transfer POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation POI_ligand POI Ligand with Linker Handle Click_Chemistry Click Chemistry (e.g., CuAAC) POI_ligand->Click_Chemistry E3_ligand E3 Ligase Ligand with Linker Handle E3_ligand->Click_Chemistry Purification Purification (e.g., HPLC) Click_Chemistry->Purification PROTAC Purified PROTAC Purification->PROTAC Cell_Treatment Cell Treatment with PROTAC PROTAC->Cell_Treatment Ternary_Complex_Assay Ternary Complex Assay (SPR, ITC) PROTAC->Ternary_Complex_Assay Western_Blot Western Blot (DC50, Dmax) Cell_Treatment->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis Ternary_Complex_Assay->Data_Analysis

Caption: A typical experimental workflow for PROTAC synthesis and evaluation.

Linker_Properties_Logic cluster_attributes Key Attributes cluster_impact Impacts On Linker_Properties Linker Properties Length Length Linker_Properties->Length Composition Composition (Alkyl, PEG, etc.) Linker_Properties->Composition Rigidity Rigidity (Flexible vs. Rigid) Linker_Properties->Rigidity Attachment_Points Attachment Points (Exit Vectors) Linker_Properties->Attachment_Points Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Physicochemical Physicochemical Properties (Solubility, Permeability) Composition->Physicochemical Rigidity->Ternary_Complex Pharmacokinetics Pharmacokinetics (Metabolic Stability) Rigidity->Pharmacokinetics Attachment_Points->Ternary_Complex Efficacy Overall PROTAC Efficacy (DC50, Dmax) Ternary_Complex->Efficacy Physicochemical->Efficacy Pharmacokinetics->Efficacy

Caption: Logical relationship of linker properties to PROTAC efficacy.

Experimental Protocols

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol allows for the efficient and modular assembly of PROTACs.

Materials:

  • POI ligand functionalized with a terminal alkyne

  • E3 ligase ligand functionalized with an azide

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water)

  • Reaction vessel

  • Magnetic stirrer

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in the chosen solvent system in the reaction vessel.

  • Add an aqueous solution of copper(II) sulfate to the reaction mixture.

  • Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction if necessary.

  • Purify the crude PROTAC product using preparative HPLC to obtain the final, pure PROTAC molecule.

  • Confirm the identity and purity of the final product by analytical techniques such as LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Western Blot for Measuring Protein Degradation

This is a standard biochemical technique to quantify the levels of a target protein in cells following PROTAC treatment.

Materials:

  • Cultured cells expressing the POI

  • PROTAC stock solution

  • Cell culture medium and plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody specific to the POI, followed by incubation with an HRP-conjugated secondary antibody. Repeat this process for the loading control antibody.

  • Detection and Analysis: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., amine coupling kit)

  • Purified E3 ligase

  • Purified POI

  • PROTAC

  • Running buffer

Procedure:

  • Immobilization: Immobilize the E3 ligase onto the surface of the sensor chip.

  • Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).

  • Ternary Complex Analysis: Prepare a constant concentration of the POI in the running buffer. Create a dilution series of the PROTAC and mix each concentration with the constant concentration of the POI. Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis: Analyze the binding curves using the instrument's software to determine the kinetic parameters (kon, koff) and the affinity (KD) for the ternary complex. The cooperativity factor (α) can be calculated by comparing the binary and ternary binding affinities.

Methodological & Application

Application Notes and Protocols: TFA-Mediated Deprotection of m-PEG9-t-butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the deprotection of m-PEG9-t-butyl ester to yield m-PEG9-carboxylic acid using trifluoroacetic acid (TFA). This procedure is a critical step in the synthesis of PEGylated molecules for drug delivery and other biomedical applications, where the terminal carboxylic acid group is used for conjugation to active pharmaceutical ingredients, proteins, or peptides. Detailed experimental procedures, quantitative data, and analytical methods for reaction monitoring and product characterization are presented.

Introduction

Polyethylene glycol (PEG) is a biocompatible and non-immunogenic polymer widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The covalent attachment of PEG chains, a process known as PEGylation, can increase the solubility, stability, and circulation half-life of drugs while reducing their immunogenicity and enzymatic degradation.

The this compound is a common heterobifunctional PEG linker. The methoxy (m-PEG) terminus provides inertness, while the t-butyl ester serves as a protecting group for a terminal carboxylic acid. This carboxylic acid, once deprotected, is a versatile functional group for conjugation to amine residues on biomolecules. The deprotection is typically achieved through acidolysis with trifluoroacetic acid (TFA), which efficiently cleaves the t-butyl ester to reveal the desired carboxylic acid.

This application note details a robust and efficient protocol for this deprotection reaction, including reaction setup, monitoring, product isolation, and characterization.

Reaction Mechanism and Considerations

The deprotection of a t-butyl ester with TFA proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This is followed by the departure of the stable tert-butyl carbocation, which is then quenched to form isobutylene gas.[1]

A key consideration in this reaction is the reactive nature of the tert-butyl carbocation intermediate. This cation can potentially alkylate electron-rich amino acid residues, such as tryptophan or methionine, if they are present in the molecule being PEGylated. To prevent these side reactions, scavengers like water or triisopropylsilane (TIS) are often added to the reaction mixture to trap the tert-butyl cation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the TFA-mediated deprotection of PEG-t-butyl esters. While data for various PEG molecular weights are presented, the conditions are directly applicable to this compound.

ParameterValueReference
Starting Material m-PEG-carboxylic acid t-butyl ester (MW 5,000)[2][3]
Solvent Methylene Chloride (DCM)[2][3]
Reagent Trifluoroacetic Acid (TFA)
Scavenger Water
Reaction Time 3 hours
Temperature Room Temperature
Yield 95%
Purity >99%
Analytical Method 13C NMR
ParameterValueReference
Starting Material m-PEG-carboxylic acid t-butyl ester (MW 12,000)
Solvent Methylene Chloride (DCM)
Reagent Trifluoroacetic Acid (TFA)
Scavenger Water
Reaction Time 3 hours
Temperature Room Temperature
Yield 98%
Purity >99%
Analytical Method 13C NMR

Experimental Protocols

Protocol 1: Standard Deprotection of this compound

This protocol is a general procedure for the deprotection of this compound and can be scaled as needed.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Centrifuge and centrifuge tubes (if needed for precipitation)

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 100 mg of PEG ester per 1-2 mL of DCM.

  • Addition of TFA: While stirring at room temperature, add an equal volume of trifluoroacetic acid (TFA) to the solution (e.g., for 2 mL of DCM, add 2 mL of TFA). The reaction is typically run with a 1:1 (v/v) mixture of DCM and TFA.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for analysis by HPLC or 1H NMR. In the 1H NMR spectrum, the disappearance of the singlet corresponding to the t-butyl protons at approximately 1.4 ppm indicates the completion of the reaction.

  • Removal of Volatiles: Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene several times.

  • Product Precipitation: Dissolve the crude residue in a minimal amount of DCM and precipitate the product by adding the solution dropwise to a stirred flask of cold diethyl ether (typically 10-20 times the volume of the DCM solution).

  • Isolation and Drying: The precipitated m-PEG9-carboxylic acid will appear as a white solid. Isolate the product by filtration or centrifugation. Wash the solid with cold diethyl ether to remove any remaining impurities. Dry the final product under vacuum.

Protocol 2: Deprotection with Scavengers

This protocol is recommended when the PEGylated molecule contains acid-sensitive residues that could be susceptible to alkylation by the t-butyl cation.

Materials:

  • This compound conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).

  • Dissolution: Dissolve the this compound conjugate in DCM.

  • Deprotection Reaction: Add the cleavage cocktail to the dissolved conjugate. A typical ratio is 10 mL of cleavage cocktail per gram of conjugate.

  • Reaction and Work-up: Stir the mixture at room temperature for 2-4 hours. Following the reaction, remove the TFA and DCM under reduced pressure.

  • Purification: Precipitate the product from cold diethyl ether as described in Protocol 1. Further purification by chromatography, such as size-exclusion chromatography (SEC), may be necessary to remove scavenger byproducts.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a primary tool for monitoring the reaction. The disappearance of the singlet at ~1.4 ppm corresponding to the nine protons of the t-butyl group confirms the deprotection. 13C NMR can also be used to confirm the presence of the carboxylic acid carbon.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A shift in the retention time between the starting material and the more polar carboxylic acid product is expected.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the final m-PEG9-carboxylic acid.

Visualizations

Deprotection_Workflow cluster_reaction Deprotection Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis start This compound in DCM reagent Add TFA (and scavengers if needed) start->reagent reaction Stir at Room Temperature (2-5h) reagent->reaction monitoring Monitor by HPLC/NMR reaction->monitoring evaporation Remove TFA/DCM via Rotary Evaporation monitoring->evaporation Reaction Complete precipitation Precipitate in Cold Diethyl Ether evaporation->precipitation isolation Isolate solid by Filtration/Centrifugation precipitation->isolation drying Dry under Vacuum isolation->drying product m-PEG9-carboxylic acid drying->product analysis Characterize by NMR, HPLC, MS product->analysis

Caption: Experimental workflow for the deprotection of this compound.

PEGylation_Drug_Development cluster_synthesis Synthesis of PEGylated Drug cluster_characterization Characterization cluster_testing Preclinical Testing deprotection 1. Deprotection of this compound to m-PEG9-COOH activation 2. Activation of m-PEG9-COOH (e.g., NHS ester formation) deprotection->activation conjugation 3. Conjugation to Drug Molecule (e.g., to an amine group) activation->conjugation purification 4. Purification of PEG-Drug Conjugate conjugation->purification analytical Analytical Characterization (NMR, MS, HPLC) purification->analytical in_vitro In Vitro Studies (Stability, Activity) analytical->in_vitro in_vivo In Vivo Studies (Pharmacokinetics, Efficacy) in_vitro->in_vivo

Caption: Logical workflow for the development of a PEGylated drug.

References

Application Notes and Protocols: Utilizing m-PEG9-t-butyl ester in Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyethylene glycol (PEG)ylation is a well-established and powerful technique in bioconjugation and drug delivery. The covalent attachment of PEG chains to therapeutic proteins, peptides, and other biomolecules can significantly enhance their pharmacokinetic and pharmacodynamic properties. Benefits include increased solubility, extended circulating half-life, reduced immunogenicity, and protection from proteolytic degradation[1][2][3].

This document provides detailed application notes and protocols for the use of m-PEG9-t-butyl ester, a heterobifunctional PEG linker, in bioconjugation reactions. This linker features a methoxy-terminated PEG chain of nine ethylene glycol units and a t-butyl ester protected carboxylic acid. The t-butyl ester serves as a protecting group that can be removed under acidic conditions to reveal a reactive carboxyl group for subsequent modifications[4]. For initial bioconjugation, the methoxy-end of the PEG linker must be derivatized with a reactive functional group. A common and efficient approach is the use of an N-hydroxysuccinimide (NHS) ester to target primary amines on biomolecules. This guide will focus on the application of an NHS-activated this compound for bioconjugation.

Principle of this compound Bioconjugation

The bioconjugation strategy using an NHS-activated this compound involves a two-step process:

  • PEGylation: The NHS ester end of the PEG linker reacts with primary amines (-NH2) on the biomolecule, such as the N-terminus or the side chain of lysine residues, to form a stable amide bond. This reaction is typically performed in a slightly alkaline buffer (pH 7.2-8.5)[4].

  • Deprotection: The t-butyl ester protecting group is removed by acidolysis, most commonly using trifluoroacetic acid (TFA), to expose a terminal carboxylic acid on the conjugated PEG chain. This newly available functional group can then be used for further conjugation or modification.

This approach allows for the sequential construction of more complex bioconjugates, such as antibody-drug conjugates (ADCs) or molecules for targeted drug delivery.

Experimental Protocols

Protocol 1: PEGylation of a Protein with m-PEG9-NHS-ester-t-butyl ester

This protocol describes the covalent attachment of m-PEG9-NHS-ester-t-butyl ester to a model protein.

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin, BSA)

  • m-PEG9-NHS-ester-t-butyl ester

  • Reaction Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis cassettes for purification

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.

    • If the protein buffer contains primary amines (e.g., Tris), exchange it with the Reaction Buffer using a desalting column or dialysis.

  • Prepare the PEG Reagent Solution:

    • Immediately before use, dissolve the m-PEG9-NHS-ester-t-butyl ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Perform the Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved PEG reagent to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Gently mix the reaction mixture and incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C.

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for an additional 15 minutes at room temperature.

  • Purify the PEGylated Protein:

    • Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against PBS.

  • Characterize the Conjugate:

    • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

    • Assess the degree of PEGylation using techniques such as SDS-PAGE, which will show an increase in molecular weight, or more quantitative methods like SEC-MALS or mass spectrometry.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to expose the terminal carboxylic acid.

Materials:

  • Lyophilized PEGylated protein

  • Deprotection Reagent: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS) (v/v/v). TIS acts as a scavenger to prevent side reactions with sensitive amino acid residues.

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Prepare the PEGylated Protein:

    • If the purified PEGylated protein is in an aqueous buffer, lyophilize it to dryness.

  • Perform the Deprotection Reaction:

    • In a chemical fume hood, dissolve the lyophilized PEGylated protein in the Deprotection Reagent. Use approximately 10 mL of the reagent per gram of conjugate.

    • Incubate the reaction mixture at room temperature for 1-2 hours with occasional swirling.

  • Precipitate the Deprotected Protein:

    • Remove the TFA under a stream of nitrogen or by rotary evaporation.

    • Add cold diethyl ether to the residue to precipitate the deprotected protein.

  • Isolate the Product:

    • Centrifuge the mixture to pellet the protein.

    • Carefully decant the supernatant.

    • Wash the protein pellet with cold diethyl ether and repeat the centrifugation.

    • Dry the final product under vacuum.

  • Purification and Characterization:

    • Resuspend the deprotected protein in a suitable buffer.

    • Purify the product using SEC or dialysis to remove any remaining TFA and scavengers.

    • Confirm the deprotection by techniques such as mass spectrometry, which will show a decrease in molecular weight corresponding to the loss of the t-butyl group.

Data Presentation

Table 1: Reaction Conditions for Protein PEGylation

ParameterCondition
Protein Concentration5 mg/mL
Molar Ratio (PEG:Protein)20:1
Reaction Buffer0.1 M PBS, pH 7.4
Reaction Time1 hour
Reaction TemperatureRoom Temperature

Table 2: Characterization of PEGylated Protein

Analytical MethodResult
SDS-PAGEApparent MW increase of ~5 kDa per PEG chain
SEC-MALSMolar mass increase consistent with PEGylation
Mass Spectrometry (MALDI-TOF)Confirmation of PEGylated species
Average Degree of PEGylation2-3 PEG chains per protein molecule

Table 3: Deprotection Reaction Parameters

ParameterCondition
Deprotection Reagent95% TFA, 2.5% H₂O, 2.5% TIS
Reaction Time1.5 hours
Reaction TemperatureRoom Temperature
Product Yield> 90%

Visualizations

experimental_workflow cluster_pegylation Step 1: PEGylation cluster_deprotection Step 2: Deprotection A Prepare Protein Solution (2-10 mg/mL in PBS pH 7.4) C Conjugation Reaction (10-50x molar excess PEG) RT, 30-60 min A->C B Prepare m-PEG9-NHS-ester -t-butyl ester Solution (10 mg/mL in DMSO) B->C D Quench Reaction (50 mM Tris-HCl) C->D E Purification (SEC or Dialysis) D->E F Characterization (SDS-PAGE, MS) E->F G Lyophilize PEGylated Protein F->G PEGylated Protein (t-butyl protected) H Deprotection Reaction (95% TFA, 2.5% H2O, 2.5% TIS) RT, 1-2 hours G->H I Precipitate with Cold Ether H->I J Isolate and Wash Pellet I->J K Purification and Characterization (SEC, MS) J->K logical_relationship Biomolecule Biomolecule (Protein, Peptide, etc.) with Primary Amines (-NH₂) PEGylated_Intermediate PEGylated Intermediate (Stable Amide Bond, Protected Carboxyl Group) Biomolecule->PEGylated_Intermediate PEGylation Reaction PEG_Linker m-PEG9-NHS-ester-t-butyl ester PEG_Linker->PEGylated_Intermediate Final_Conjugate Final Bioconjugate (with reactive -COOH group) PEGylated_Intermediate->Final_Conjugate Deprotection TFA Trifluoroacetic Acid (TFA) TFA->Final_Conjugate Further_Modification Further Conjugation or Modification Final_Conjugate->Further_Modification Enables

References

Application Notes and Protocols for m-PEG9-t-butyl ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance hydrophilicity and improve pharmacokinetic properties. The m-PEG9-t-butyl ester is a bifunctional linker featuring a methyl ether group at one end and a t-butyl ester-protected carboxylic acid at the other. The PEG9 chain provides a desirable length and flexibility, while the t-butyl ester serves as a protecting group for a carboxylic acid, allowing for controlled, sequential synthesis of the PROTAC molecule.

Signaling Pathways Targeted by PROTACs

PROTACs are being developed to target a wide array of proteins implicated in various diseases, including cancer. Key examples include the targeting of nuclear receptors like the Androgen Receptor (AR) and Estrogen Receptor (ER), as well as epigenetic regulators such as BRD4.

Androgen Receptor (AR) Signaling in Prostate Cancer: The AR is a crucial driver of prostate cancer cell growth and survival. Upon binding to androgens, it translocates to the nucleus and activates the transcription of genes involved in cell proliferation. PROTACs that induce the degradation of AR have shown promise in overcoming resistance to traditional anti-androgen therapies.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR HSP HSP AR->HSP dissociation AR_PROTAC AR-PROTAC-E3 Ligase Ternary Complex AR->AR_PROTAC Nucleus Nucleus AR->Nucleus translocation Proteasome 26S Proteasome AR_PROTAC->Proteasome Ubiquitination Ub Ubiquitin Ub->AR_PROTAC Degradation Degradation Proteasome->Degradation Transcription Transcription Nucleus->Transcription Gene Activation (e.g., PSA) ER_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER ERα Estrogen->ER ER_Dimer ERα Dimer ER->ER_Dimer ER_PROTAC ERα-PROTAC-E3 Ligase Ternary Complex ER->ER_PROTAC Nucleus Nucleus ER_Dimer->Nucleus translocation Proteasome 26S Proteasome ER_PROTAC->Proteasome Ubiquitination Ub Ubiquitin Ub->ER_PROTAC Degradation Degradation Proteasome->Degradation Transcription Transcription Nucleus->Transcription Gene Activation (e.g., c-Myc) BRD4_Signaling cluster_nucleus Nucleus BRD4 BRD4 Acetylated_Histones Acetylated Histones (on Chromatin) BRD4->Acetylated_Histones binds to BRD4_PROTAC BRD4-PROTAC-E3 Ligase Ternary Complex BRD4->BRD4_PROTAC Transcriptional_Machinery Transcriptional Machinery (e.g., P-TEFb) Acetylated_Histones->Transcriptional_Machinery recruits Oncogene_Transcription Oncogene Transcription (e.g., c-MYC) Transcriptional_Machinery->Oncogene_Transcription Proteasome 26S Proteasome BRD4_PROTAC->Proteasome Ubiquitination Ub Ubiquitin Ub->BRD4_PROTAC Degradation Degradation Proteasome->Degradation PROTAC_Synthesis_Workflow Start Start Step1 Couple E3 Ligase Ligand (e.g., Pomalidomide derivative) with functionalized PEG9 linker Start->Step1 Step2 Deprotect the other end of the PEG9 linker Step1->Step2 Step3 Couple POI Ligand (e.g., JQ1 derivative) to the deprotected linker Step2->Step3 Purification Purify the final PROTAC (e.g., by HPLC) Step3->Purification Characterization Characterize the PROTAC (e.g., LC-MS, NMR) Purification->Characterization End End Characterization->End Western_Blot_Workflow Start Start Cell_Culture Culture and plate cells Start->Cell_Culture PROTAC_Treatment Treat cells with PROTAC at various concentrations Cell_Culture->PROTAC_Treatment Cell_Lysis Lyse cells and collect protein PROTAC_Treatment->Cell_Lysis Quantification Quantify protein concentration Cell_Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Ab Incubate with primary antibody (target protein & loading control) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal with ECL Secondary_Ab->Detection Analysis Analyze band intensity and calculate DC50/Dmax Detection->Analysis End End Analysis->End

References

Step-by-Step Guide for Protein PEGylation with m-PEG9-t-butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the PEGylation of proteins using m-PEG9-t-butyl ester. This heterobifunctional PEG reagent allows for the covalent attachment of a 9-unit polyethylene glycol (PEG) chain to primary amino groups on a protein, such as the ε-amino group of lysine residues or the N-terminal α-amino group. The t-butyl ester group serves as a protecting group for a terminal carboxylic acid, which can be deprotected post-conjugation to introduce a reactive handle for further modifications or to alter the overall charge of the conjugate.

This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the therapeutic properties of proteins. PEGylation can improve protein solubility, increase in vivo half-life, reduce immunogenicity, and enhance stability.[1][2]

Principle of the Method

The protein PEGylation process with this compound involves a two-stage chemical modification. The first stage is the conjugation of the PEG reagent to the protein via an N-hydroxysuccinimide (NHS) ester reaction with primary amines on the protein surface. This is followed by the optional, but often crucial, second stage: the deprotection of the t-butyl ester group under acidic conditions to reveal a terminal carboxylic acid.

Experimental Workflow

The overall experimental workflow for protein PEGylation with this compound is depicted below. It encompasses the initial conjugation reaction, purification of the PEGylated intermediate, deprotection of the t-butyl ester, and final purification and characterization of the product.

PEGylation_Workflow Protein Protein Solution in Amine-Free Buffer Conjugation PEGylation Reaction (pH 7.2 - 8.5) Protein->Conjugation PEG_Reagent This compound (NHS-activated) PEG_Reagent->Conjugation Purification1 Purification of PEG-Protein-t-butyl ester (SEC or Dialysis) Conjugation->Purification1 Deprotection TFA Deprotection of t-butyl ester Purification1->Deprotection Purification2 Final Purification of PEG-Protein-COOH (SEC, IEX, or HIC) Deprotection->Purification2 Characterization Characterization (SDS-PAGE, HPLC, MS) Purification2->Characterization Final_Product Final PEGylated Protein Characterization->Final_Product NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein_NH2 Protein-NH₂ PEGylated_Protein Protein-NH-C(O)-O-PEG9-t-butyl ester Protein_NH2->PEGylated_Protein + PEG_NHS m-PEG9-O-C(O)-NHS PEG_NHS->PEGylated_Protein NHS N-hydroxysuccinimide Deprotection_Reaction cluster_reactant Reactant cluster_products Products PEG_tBu Protein-PEG9-O-C(O)-O-C(CH₃)₃ PEG_COOH Protein-PEG9-O-C(O)-OH PEG_tBu->PEG_COOH  + TFA Isobutylene H₂C=C(CH₃)₂ CO2 CO₂

References

Application Notes and Protocols for m-PEG9-t-butyl ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing m-PEG9-t-butyl ester as a hydrophilic linker in the development of antibody-drug conjugates (ADCs). This document outlines the rationale for using a PEGylated linker, detailed experimental protocols from linker deprotection to final ADC characterization, and representative data on the impact of PEG linkers on ADC properties.

Introduction to this compound in ADCs

Antibody-drug conjugates are a powerful class of therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to target cells. The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's efficacy, safety, and pharmacokinetic profile.[1]

The this compound is a discrete polyethylene glycol (PEG) linker that offers several advantages in ADC design. The PEG moiety, consisting of nine ethylene glycol units, imparts hydrophilicity to the ADC. This is particularly beneficial when working with hydrophobic payloads, as it can help to mitigate aggregation, a common challenge in ADC manufacturing that can lead to altered efficacy and immunogenicity.[2] The hydrophilic nature of the PEG linker can also create a hydration shell around the payload, potentially shielding it from premature clearance and extending the ADC's circulation half-life.[2][3]

The "m" in m-PEG9 indicates a methoxy group at one terminus, rendering it chemically inert. The other terminus features a t-butyl ester, which serves as a protecting group for a carboxylic acid. This carboxylic acid, once deprotected, can be activated for conjugation to the antibody, typically via primary amines on lysine residues. The use of a discrete PEG linker with a defined length ensures the production of a more homogeneous ADC product with improved batch-to-batch consistency.[2]

Key Advantages of Using m-PEG9 Linker

  • Enhanced Hydrophilicity: Mitigates aggregation issues associated with hydrophobic payloads, improving solubility and stability.

  • Improved Pharmacokinetics: The PEG chain can prolong the circulation half-life of the ADC by reducing renal clearance and shielding the payload from metabolic enzymes.

  • Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, decreasing the risk of an immune response.

  • Precise Spacer Control: As a monodisperse linker, m-PEG9 provides a uniform and defined spacing between the antibody and the payload.

Experimental Workflow and Protocols

The overall workflow for generating an ADC using this compound involves a multi-step process that begins with the deprotection of the t-butyl ester, followed by activation of the resulting carboxylic acid, conjugation to the antibody, and finally, purification and characterization of the ADC.

ADC_Workflow cluster_linker_prep Linker-Payload Preparation cluster_conjugation ADC Synthesis cluster_characterization Purification & Characterization Linker This compound Deprotection Deprotection (TFA) Linker->Deprotection ActivatedLinker m-PEG9-acid Deprotection->ActivatedLinker PayloadCoupling Payload Conjugation ActivatedLinker->PayloadCoupling LinkerPayload Linker-Payload Construct PayloadCoupling->LinkerPayload Activation Carboxylic Acid Activation (EDC/NHS) LinkerPayload->Activation ActivatedLP Activated Linker-Payload Activation->ActivatedLP Conjugation Conjugation Reaction ActivatedLP->Conjugation Antibody Monoclonal Antibody Antibody->Conjugation CrudeADC Crude ADC Conjugation->CrudeADC Purification Purification (SEC/HIC) CrudeADC->Purification FinalADC Purified ADC Purification->FinalADC Characterization Characterization FinalADC->Characterization

Caption: General experimental workflow for ADC synthesis using this compound.

Protocol 1: Deprotection of this compound

This protocol describes the removal of the t-butyl protecting group to yield the free carboxylic acid (m-PEG9-acid).

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolve the this compound in DCM.

  • Add TFA to the solution. A common starting concentration is 50% TFA in DCM.

  • If the payload or other components of the linker-payload construct are sensitive to the tert-butyl cation by-product, add a scavenger such as TIS (2.5% v/v).

  • Stir the reaction mixture at room temperature for 2-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Further dry the resulting m-PEG9-acid under high vacuum to remove residual TFA. The product can be used in the next step without further purification.

Protocol 2: Activation of m-PEG9-acid Linker and Conjugation to Antibody

This protocol details the activation of the carboxylic acid on the m-PEG9-linker (or a pre-formed linker-payload construct) and its subsequent conjugation to the primary amines of the antibody.

Materials:

  • m-PEG9-acid (or m-PEG9-acid-payload construct)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the reaction buffer to a final concentration of 5-10 mg/mL.

    • Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • Activation of the Linker:

    • Dissolve the m-PEG9-acid linker-payload construct (e.g., 10-fold molar excess over the antibody) in DMSO.

    • In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and NHS (e.g., 50 mM) in cold, dry DMSO.

    • Add the EDC and NHS solutions to the linker-payload solution to activate the carboxylic acid group.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated linker-payload solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purification of the ADC:

    • Remove unconjugated linker-payload and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 3: Characterization of the ADC

3.3.1. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR distribution.

HIC_Principle cluster_hic HIC Separation Principle cluster_elution Elution Profile ADC_Mixture ADC Mixture (DAR 0, 2, 4, 6, 8) HIC_Column Hydrophobic Interaction Column ADC_Mixture->HIC_Column Elution Decreasing Salt Gradient HIC_Column->Elution DAR0 DAR 0 Elution->DAR0 Early Elution (Less Hydrophobic) DAR8 DAR 8 Elution->DAR8 Late Elution (More Hydrophobic) DAR2 DAR 2 DAR4 DAR 4 DAR6 DAR 6

Caption: Principle of DAR determination by HIC.

Instrumentation:

  • HPLC system with a HIC column (e.g., Butyl-NPR).

Mobile Phases:

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

Procedure:

  • Inject the purified ADC onto the HIC column.

  • Run a linear gradient from high salt to low salt to elute the different ADC species.

  • Monitor the elution profile at 280 nm. More hydrophobic species (higher DAR) will have longer retention times.

  • Calculate the average DAR by integrating the peak areas of the different species.

3.3.2. Analysis of Aggregation

Size Exclusion Chromatography (SEC) is used to assess the level of aggregation in the ADC preparation.

Instrumentation:

  • HPLC system with an SEC column.

Mobile Phase:

  • A suitable buffer such as PBS, pH 7.4.

Procedure:

  • Inject the purified ADC onto the SEC column.

  • Run an isocratic elution with the mobile phase.

  • Monitor the elution profile at 280 nm. Aggregates will elute earlier than the monomeric ADC.

Data Presentation

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

(Data is illustrative and based on trends reported in literature for similar ADCs)

LinkerClearance (mL/day/kg)Half-life (days)
Non-PEGylated15.23.1
m-PEG4-linker10.55.8
m-PEG8-linker (comparable to m-PEG9) 8.1 7.5
m-PEG12-linker7.97.8

Table 2: In Vitro Cytotoxicity of PEGylated vs. Non-PEGylated ADCs

(Data is illustrative and based on trends reported in literature for similar ADCs)

ADC ConstructTarget Cell LineIC50 (nM)
Non-PEGylated ADCHER2-positive0.5
ADC with short PEG linker (e.g., PEG9) HER2-positive 0.7
Non-PEGylated ADCHER2-negative>1000
ADC with short PEG linker (e.g., PEG9) HER2-negative >1000

Table 3: Stability of PEGylated ADCs Under Thermal Stress

(Data is illustrative and based on trends reported in literature for similar ADCs)

ADC Construct (DAR ~4)Incubation Time (days at 40°C)Monomer Purity (%)
Non-PEGylated098.5
792.1
PEGylated (short-chain) 0 99.2
7 97.8

Conclusion

The this compound is a valuable tool for the development of antibody-drug conjugates. Its discrete PEG chain enhances the hydrophilicity of the ADC, which can lead to improved stability, better pharmacokinetic properties, and a more homogeneous product. The protocols and illustrative data presented in these application notes provide a framework for researchers to effectively incorporate this linker into their ADC development programs, potentially leading to safer and more effective cancer therapeutics.

References

Application Note: Analysis of m-PEG9-t-butyl Ester and Its Reaction Products Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis and quantification of m-PEG9-t-butyl ester and its reaction products. This method is crucial for researchers, scientists, and professionals in drug development for monitoring reaction progress, assessing purity, and characterizing PEGylated compounds. The protocol provided is optimized for reversed-phase chromatography, ensuring reliable and reproducible results.

Introduction

Polyethylene glycol (PEG) derivatives are widely used in the pharmaceutical industry to enhance the bioavailability and circulation half-life of therapeutic molecules.[1][] The this compound is a key intermediate in bioconjugation, featuring a terminal methoxy group and a t-butyl ester protected carboxyl group.[3] The t-butyl ester allows for further chemical modifications after its deprotection under acidic conditions.[3] Accurate and reliable analytical methods are essential for monitoring the synthesis and subsequent reactions of this PEG linker. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of PEGylated compounds.[] This document provides a detailed protocol for the analysis of this compound and its reaction products using reversed-phase HPLC.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV-Vis, Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD)).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Reagents: this compound, reference standards, HPLC-grade water, acetonitrile, and trifluoroacetic acid.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Reaction Samples: Dilute the reaction mixture with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) to ensure it is within the linear range of the detector.

  • Filtration: Filter all samples through a 0.22 µm syringe filter before injection to prevent column clogging.

HPLC Method Parameters

The following HPLC parameters can be used as a starting point and should be optimized for the specific application.

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% to 70% B over 15 minutes, then a 5-minute hold at 70% B, followed by a 5-minute re-equilibration at 30% B.
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detector UV at 214 nm (for compounds with chromophores), CAD, or ELSD (for universal detection). Since PEGs lack a strong chromophore, CAD or ELSD is often preferred for accurate quantification.

Data Presentation

The retention times and peak areas of the analyte and its reaction products should be recorded. The following table summarizes expected results for the analysis of a reaction mixture where the t-butyl ester is cleaved to form the corresponding carboxylic acid.

CompoundExpected Retention Time (min)Observations
This compound~12.5The starting material, being more hydrophobic due to the t-butyl group, will have a longer retention time.
m-PEG9-carboxylic acid~8.2The deprotected product is more polar and will therefore elute earlier from the reversed-phase column.
Reaction ByproductsVariableThe presence of other peaks may indicate side reactions or impurities. Mass spectrometry can be coupled with HPLC for the identification of these unknown species.

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start: Reaction Mixture dilute Dilute Sample start->dilute 1 filter Filter (0.22 µm) dilute->filter 2 inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate 3 detect Detection (UV/CAD/ELSD) separate->detect 4 integrate Integrate Peaks detect->integrate quantify Quantify Components integrate->quantify 5 report Generate Report quantify->report 6 end end report->end End: Final Results

Caption: Workflow for the HPLC analysis of this compound reaction products.

Logical Relationship of Reaction Components

Reaction_Components reagent This compound (Starting Material) reaction Reaction (e.g., Acidic Deprotection) reagent->reaction product m-PEG9-carboxylic acid (Primary Product) reaction->product byproducts Byproducts/Impurities reaction->byproducts

Caption: Relationship between starting material, reaction, and products.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the analysis of this compound and its reaction products. The use of a reversed-phase C18 column with a water/acetonitrile gradient containing TFA allows for excellent separation of the starting material from its more polar products. For accurate quantification, especially in the absence of a strong chromophore, the use of a universal detector such as a CAD or ELSD is recommended. This protocol serves as a valuable tool for researchers and professionals in the field of drug development and bioconjugation, enabling effective monitoring and characterization of PEGylated compounds.

References

Application Note: Real-Time Monitoring of t-Butyl Ester Cleavage using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl (t-butyl) ester is a widely utilized protecting group for carboxylic acids in organic synthesis, particularly in pharmaceutical and peptide chemistry. Its stability to a broad range of reaction conditions and its facile removal under acidic conditions make it a valuable tool. Trifluoroacetic acid (TFA) is a common reagent for the deprotection of t-butyl esters. Monitoring the progress of this cleavage reaction is crucial for optimizing reaction conditions, ensuring complete conversion, and minimizing side-product formation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for real-time, in-situ reaction monitoring.[1] It provides both structural and quantitative information about the chemical species involved in a reaction without the need for sample workup.[2] This application note provides a detailed protocol for monitoring the TFA-mediated cleavage of a t-butyl ester using ¹H NMR spectroscopy, using tert-butyl acetate as a model substrate.

Principle of NMR Monitoring

The cleavage of a t-butyl ester with TFA results in the formation of the corresponding carboxylic acid and isobutylene (which may further react or be observed in the NMR spectrum). The reaction can be monitored by observing the disappearance of the singlet corresponding to the nine equivalent protons of the t-butyl group of the starting material and the appearance of new signals corresponding to the product and byproducts.

Key ¹H NMR Spectral Changes:

  • Disappearance of the t-butyl singlet: The characteristic singlet for the t-butyl group of the ester, typically found around δ 1.4-1.5 ppm, will decrease in intensity as the reaction progresses.

  • Appearance of the carboxylic acid proton: A broad singlet corresponding to the acidic proton of the carboxylic acid product will appear downfield, typically in the range of δ 10-13 ppm.

  • Appearance of byproduct signals: Depending on the reaction conditions and solvent, signals for isobutylene (around δ 1.7 and 4.7 ppm) or its subsequent reaction products may be observed.

Data Presentation

The following tables present representative quantitative data for the TFA-mediated cleavage of tert-butyl acetate in CDCl₃ at room temperature, monitored by ¹H NMR spectroscopy. The data was obtained by integrating the signal of the t-butyl group of the starting material and a characteristic signal of an internal standard over time.

Table 1: ¹H NMR Chemical Shifts of Key Species

CompoundFunctional Group¹H Chemical Shift (δ, ppm)Multiplicity
tert-Butyl Acetate-C(CH₃)₃~1.45Singlet
tert-Butyl Acetate-CH₃~1.95Singlet
Acetic Acid-CH₃~2.10Singlet
Acetic Acid-COOH~11.5 (broad)Singlet
Isobutylene=C(CH₃)₂~1.70Singlet
Isobutylene=CH₂~4.70Singlet

Table 2: Representative Time-Course Data for t-Butyl Acetate Cleavage

Time (minutes)Integral of t-Butyl Signal (Normalized)% Conversion
01.000
150.8515
300.7228
600.5149
900.3565
1200.2278
1800.0892
240< 0.02> 98

Note: This is representative data. Actual reaction times and conversion rates may vary depending on the specific substrate, concentrations, and temperature.

Experimental Protocols

This section provides a detailed methodology for the in-situ ¹H NMR monitoring of the TFA-mediated cleavage of tert-butyl acetate.

Materials and Reagents:

  • tert-Butyl acetate

  • Trifluoroacetic acid (TFA)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • Internal standard (e.g., tetramethylsilane (TMS) or another inert compound with a known concentration and a signal that does not overlap with other signals of interest)

Protocol 1: In-situ NMR Monitoring of t-Butyl Acetate Cleavage

  • Sample Preparation:

    • In a clean, dry vial, prepare a stock solution of tert-butyl acetate (e.g., 0.1 M) and an internal standard in CDCl₃.

    • Transfer 0.5 mL of this solution to a clean, dry NMR tube.

  • NMR Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to obtain good resolution.

    • Acquire a reference ¹H NMR spectrum (t=0) of the starting material. Ensure the spectral width is sufficient to observe all expected signals (e.g., 0 to 16 ppm).

  • Initiation of the Reaction:

    • Carefully add a predetermined amount of TFA (e.g., 10 equivalents) to the NMR tube using a microliter syringe.

    • Quickly and gently mix the contents of the NMR tube.

    • Immediately re-insert the NMR tube into the spectrometer and start the time-course acquisition.

  • Data Acquisition:

    • Set up a series of ¹H NMR experiments to be acquired automatically at regular time intervals (e.g., every 5 or 10 minutes). This can be done using the spectrometer's automation software (e.g., a pseudo-2D experiment or a loop of 1D experiments).

    • For each time point, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process each spectrum in the time series using the same parameters (e.g., Fourier transform, phase correction, and baseline correction).

    • For each spectrum, integrate the singlet of the t-butyl group of the starting material (~1.45 ppm) and the signal of the internal standard.

    • Normalize the integral of the t-butyl signal to the integral of the internal standard to account for any variations in sample concentration or instrument performance.

    • Calculate the percent conversion at each time point using the following formula: % Conversion = (1 - (Normalized Integral at time t / Normalized Integral at time 0)) * 100

    • Plot the % conversion as a function of time to obtain the reaction profile.

Mandatory Visualizations

G Workflow for NMR Monitoring of t-Butyl Ester Cleavage cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis prep1 Prepare stock solution of t-butyl ester and internal standard in CDCl3 prep2 Transfer solution to NMR tube prep1->prep2 nmr1 Acquire reference spectrum (t=0) prep2->nmr1 nmr2 Initiate reaction by adding TFA nmr1->nmr2 nmr3 Start time-course acquisition nmr2->nmr3 ana1 Process time-series spectra nmr3->ana1 ana2 Integrate and normalize signals ana1->ana2 ana3 Calculate % conversion ana2->ana3 ana4 Plot reaction profile ana3->ana4

Caption: Experimental workflow for NMR monitoring.

G Signaling Pathway of t-Butyl Ester Cleavage reactant t-Butyl Ester (δ ~1.45 ppm) intermediate Protonated Ester reactant->intermediate Protonation reagent TFA (H+) reagent->intermediate product1 Carboxylic Acid (δ ~10-13 ppm) intermediate->product1 Cleavage product2 t-Butyl Cation intermediate->product2 Cleavage product3 Isobutylene product2->product3 Deprotonation

Caption: Key species in t-butyl ester cleavage.

Conclusion

¹H NMR spectroscopy is a highly effective and information-rich method for the real-time monitoring of t-butyl ester cleavage. This technique allows for the direct observation of the consumption of the starting material and the formation of the product, providing valuable kinetic and mechanistic insights. The detailed protocol and representative data presented in this application note serve as a practical guide for researchers in the pharmaceutical and chemical industries to implement this powerful analytical tool in their workflows.

References

Reaction conditions for conjugating m-PEG9-t-butyl ester to primary amines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Conjugation of m-PEG9-t-butyl ester to Primary Amines

These notes provide essential information for researchers, scientists, and drug development professionals on the reaction conditions for conjugating this compound to primary amines. This process, often referred to as PEGylation, is a widely used bioconjugation technique to modify proteins, peptides, and other molecules to improve their pharmacological properties.

Overview of the Reaction

The this compound is a heterobifunctional linker. It possesses an N-hydroxysuccinimide (NHS) ester at one end and a t-butyl ester-protected carboxylic acid at the other, connected by a 9-unit polyethylene glycol (PEG) spacer. The NHS ester group reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) to form a stable amide bond.[1][2][3] The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions after the initial conjugation to introduce a new reactive site for further modifications.[4]

The primary competing reaction is the hydrolysis of the NHS ester in an aqueous environment, which renders the PEG linker inactive for conjugation.[5] The reaction's success hinges on maintaining a delicate balance between the reactivity of the amine and the stability of the NHS ester, which is primarily controlled by the reaction pH.

Key Reaction Parameters
  • Activating Agent : The this compound is supplied with a pre-activated NHS ester, eliminating the need for additional coupling agents like EDC or DCC for reaction with primary amines.

  • pH : The optimal pH range for the conjugation reaction is between 7.2 and 8.5, with a pH of 8.3-8.5 being ideal for many applications. At a lower pH, the amine groups are protonated and less nucleophilic, leading to a slower reaction rate. Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which reduces the overall yield of the conjugate.

  • Buffers : Amine-free buffers are crucial to prevent competition with the target molecule. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, HEPES, and borate buffers. Buffers containing primary amines, such as Tris or glycine, must be avoided during the conjugation step but can be used to quench the reaction.

  • Solvents : The this compound reagent should be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or high-quality, amine-free dimethylformamide (DMF) immediately prior to use. The final concentration of the organic solvent in the reaction mixture should generally not exceed 10%.

  • Molar Ratio : A molar excess of the this compound is typically used to drive the reaction. A starting point of a 10- to 50-fold molar excess of the PEG reagent over the amine-containing substrate is recommended. However, the optimal ratio should be determined empirically to achieve the desired degree of PEGylation.

  • Temperature and Time : The reaction can be performed under various conditions. Common protocols suggest incubation at room temperature for 30-60 minutes or at 4°C for 2-4 hours, or even overnight. The ideal incubation time may vary depending on the specific reactants.

  • Deprotection of t-Butyl Ester : The t-butyl ester group remains stable during the amine conjugation. It can be subsequently removed using acidic conditions, such as with a solution of 95% trifluoroacetic acid (TFA), to reveal a free carboxylic acid for further chemical modifications.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Conjugation
ParameterRecommended Range/ValueNotesCitations
pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)Balances amine reactivity and NHS ester hydrolysis.
Buffer System Phosphate, Bicarbonate, Borate, HEPESMust be free of primary amines.
PEG Reagent Solvent Anhydrous DMSO or DMFPrepare fresh. Avoid amine-containing DMF.
Temperature 4°C or Room TemperatureLower temperature can minimize side reactions.
Reaction Time 30 - 60 min (RT) / 2 - 4 h (4°C)Can be extended overnight at 4°C.
Molar Excess of PEG 10- to 50-foldOptimize for desired degree of labeling.
Quenching Agent Tris or Glycine buffer (20-100 mM)Stops the reaction by consuming unreacted NHS esters.
Table 2: Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low Conjugation Yield pH is too low.Increase the pH of the reaction buffer to 8.0-8.5.
Hydrolysis of NHS ester.Prepare PEG reagent solution immediately before use. Avoid moisture.
Competing amines in buffer.Use an amine-free buffer like PBS.
Insufficient molar excess of PEG.Increase the molar ratio of the PEG reagent to the substrate.
Protein Aggregation High concentration of protein.Reduce the protein concentration.
Organic solvent concentration is too high.Ensure the final organic solvent volume is <10%.
Non-specific Labeling Reaction time is too long.Reduce the incubation time.
Difficulty in Purification Similar properties of conjugate and starting material.Optimize the molar ratio to achieve a higher degree of labeling for easier separation.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein

This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification equipment (e.g., dialysis cassettes, size-exclusion chromatography columns).

Procedure:

  • Prepare the Protein Solution : Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.

  • Prepare the this compound Solution : Immediately before starting the conjugation, bring the vial of this compound to room temperature to prevent moisture condensation. Dissolve the required amount in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Initiate Conjugation : Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.

  • Quench the Reaction : Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purification : Remove the unreacted this compound and byproducts by dialysis, size-exclusion chromatography (desalting column), or another suitable chromatographic method to isolate the PEGylated protein.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to expose a terminal carboxylic acid on the PEGylated conjugate.

Materials:

  • Lyophilized PEGylated protein

  • Deprotection Solution: 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) (as a scavenger).

  • Cold diethyl ether

Procedure:

  • Prepare the PEGylated Protein : If the purified PEGylated protein is in an aqueous buffer, lyophilize it to dryness.

  • Initiate Deprotection : Dissolve the lyophilized PEGylated protein in the freshly prepared Deprotection Solution.

  • Incubation : Incubate the reaction at room temperature for 1-2 hours.

  • Remove TFA : Remove the TFA by rotary evaporation or by precipitating the deprotected conjugate with cold diethyl ether.

  • Purification : Further purify the deprotected conjugate as needed, for example, by dialysis against a suitable buffer.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Deprotection prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) conjugation Combine Reactants (10-50x molar excess of PEG) Incubate RT or 4°C prep_protein->conjugation prep_peg Dissolve this compound in DMSO/DMF prep_peg->conjugation quench Quench Reaction (e.g., Tris Buffer) conjugation->quench purify Purify Conjugate (Dialysis / SEC) quench->purify deprotect Deprotect t-butyl ester (TFA) purify->deprotect Optional end_product Final Conjugate purify->end_product deprotect->end_product

Caption: Workflow for conjugating this compound to primary amines.

References

Application Notes and Protocols for Formulating Poorly Soluble Drugs with PEG-t-Butyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formulation of poorly soluble drugs using amphiphilic block copolymers based on Poly(ethylene glycol) (PEG) and t-butyl esters. These formulations, primarily in the form of nanoparticles or micelles, can significantly enhance the aqueous solubility, stability, and bioavailability of therapeutic agents that are otherwise challenging to deliver.

Introduction

A significant portion of new chemical entities exhibit poor aqueous solubility, which presents a major hurdle in drug development, leading to low bioavailability and erratic absorption.[1][2] Polymeric micelles and nanoparticles have emerged as a promising strategy to overcome these challenges.[3][4] Amphiphilic block copolymers, consisting of a hydrophilic block and a hydrophobic block, can self-assemble in aqueous media to form core-shell structures. The hydrophobic core serves as a reservoir for the poorly soluble drug, while the hydrophilic shell, typically composed of PEG, provides a stealth-like character, prolonging circulation time and reducing immunogenicity.[4]

PEG-t-butyl ester-based block copolymers are a versatile class of polymers for this purpose. The PEG block ensures biocompatibility and hydrophilicity, while the poly(t-butyl ester) block provides the hydrophobic core for drug encapsulation. The ester linkages in the backbone can be designed to be hydrolytically or enzymatically cleavable, allowing for controlled drug release. This document outlines the synthesis of such polymers and provides detailed protocols for the formulation and characterization of drug-loaded nanoparticles and micelles.

Synthesis of Amphiphilic PEG-t-Butyl Ester Block Copolymers

A common method for synthesizing well-defined amphiphilic block copolymers of PEG and t-butyl acrylate is Atom Transfer Radical Polymerization (ATRP). This technique allows for precise control over the molecular weight and polydispersity of the resulting polymer.

Experimental Protocol: Synthesis of mPEG-b-P(tBA) by ATRP

Materials:

  • Methoxy PEG (mPEG) with a terminal hydroxyl group

  • 2-bromoisobutyryl bromide

  • Triethylamine (TEA)

  • tert-Butyl acrylate (tBA)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Methanol

  • Hexane

  • Basic alumina

Procedure:

  • Macroinitiator Synthesis (mPEG-Br):

    • Dissolve mPEG and a slight excess of TEA in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution in an ice bath.

    • Slowly add 2-bromoisobutyryl bromide dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Filter the solution to remove triethylammonium bromide salt.

    • Precipitate the mPEG-Br macroinitiator by adding the filtrate to cold hexane.

    • Collect the precipitate and dry under vacuum.

    • Characterize the product by ¹H NMR to confirm the attachment of the initiator group.

  • Block Copolymerization (mPEG-b-P(tBA)):

    • In a Schlenk flask under inert atmosphere, add the mPEG-Br macroinitiator, tBA monomer, and PMDETA ligand.

    • Add anhydrous THF to dissolve the components.

    • Perform several freeze-pump-thaw cycles to degas the solution.

    • Add the CuBr catalyst to the frozen solution under a positive pressure of inert gas.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir.

    • Monitor the polymerization progress by taking samples periodically and analyzing the monomer conversion by ¹H NMR or gas chromatography.

    • Once the desired molecular weight is achieved, quench the polymerization by exposing the solution to air.

    • Dilute the polymer solution with THF and pass it through a short column of basic alumina to remove the copper catalyst.

    • Precipitate the final mPEG-b-P(tBA) block copolymer in cold methanol/water mixture.

    • Collect the polymer by filtration and dry under vacuum.

    • Characterize the final product by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by ¹H NMR for composition.

Formulation of Drug-Loaded Nanoparticles and Micelles

Two common and effective methods for preparing drug-loaded polymeric nanoparticles and micelles from pre-synthesized amphiphilic block copolymers are nanoprecipitation and dialysis.

Experimental Protocol: Nanoparticle Formulation by Nanoprecipitation

This method is rapid and straightforward, relying on the interfacial turbulence created upon mixing a solvent and an anti-solvent to induce polymer and drug co-precipitation.

Materials:

  • Poorly soluble drug (e.g., Paclitaxel, Curcumin)

  • Amphiphilic PEG-t-butyl ester block copolymer

  • A water-miscible organic solvent (e.g., acetone, acetonitrile, THF)

  • Purified water

Procedure:

  • Dissolve the poorly soluble drug and the PEG-t-butyl ester block copolymer in the organic solvent.

  • Under moderate stirring, inject the organic solution into a specific volume of purified water (the anti-solvent).

  • The rapid solvent mixing will cause the hydrophobic components to precipitate, forming drug-loaded nanoparticles with a PEG shell.

  • Stir the resulting nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.

  • The nanoparticle suspension can be concentrated or purified by centrifugation or tangential flow filtration.

Experimental Protocol: Micelle Formulation by Dialysis

The dialysis method is a slower process that allows for the gradual self-assembly of the block copolymers into micelles as the organic solvent is removed.

Materials:

  • Poorly soluble drug

  • Amphiphilic PEG-t-butyl ester block copolymer

  • A water-miscible organic solvent with a relatively high boiling point (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Purified water

Procedure:

  • Dissolve the poorly soluble drug and the PEG-t-butyl ester block copolymer in the organic solvent.

  • Transfer the solution into a dialysis bag.

  • Immerse the sealed dialysis bag in a large volume of purified water.

  • Stir the water gently and replace it with fresh water periodically (e.g., every 6-8 hours) for 24-48 hours to ensure complete removal of the organic solvent.

  • As the organic solvent diffuses out, the amphiphilic copolymers will self-assemble into drug-loaded micelles.

  • Collect the micellar solution from the dialysis bag.

Characterization of Drug-Loaded Formulations

Thorough characterization of the prepared nanoparticles or micelles is crucial to ensure their quality and predict their in vivo performance.

Particle Size and Size Distribution

Dynamic Light Scattering (DLS) is the most common technique for measuring the hydrodynamic diameter and polydispersity index (PDI) of nanoparticles and micelles in suspension.

Morphology

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the shape and surface morphology of the nanoparticles.

Drug Loading and Encapsulation Efficiency

Experimental Protocol:

  • Separate the drug-loaded nanoparticles/micelles from the unencapsulated drug. This can be achieved by ultracentrifugation, size exclusion chromatography, or using centrifugal filter units.

  • Lyse the collected nanoparticles/micelles using a suitable organic solvent to release the encapsulated drug.

  • Quantify the amount of drug in the lysed solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

In Vitro Drug Release Studies

The dialysis bag method is a widely used technique to evaluate the in vitro release profile of the encapsulated drug from the nanoparticles or micelles.

Experimental Protocol: In Vitro Drug Release using Dialysis

Materials:

  • Drug-loaded nanoparticle/micelle suspension

  • Dialysis membrane with an appropriate MWCO

  • Release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, often containing a small amount of a surfactant like Tween 80 to maintain sink conditions for poorly soluble drugs)

Procedure:

  • Place a known volume of the drug-loaded formulation into a dialysis bag.

  • Immerse the sealed bag in a defined volume of the release medium, maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a suitable analytical method (UV-Vis or HPLC).

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Data Presentation

The following tables summarize representative quantitative data from studies on drug formulations using various PEG-based amphiphilic copolymers. This data can serve as a benchmark for researchers developing new formulations.

Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles

DrugPolymer SystemParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
CurcuminEudragit E 100< 120Narrow-
CurcuminTPGS6.2 ± 1.90.164-10.1 ± 3.21
DonepezilPEG-b-P(tBuMA)87.2 ± 0.110.22 ± 0.02-17.0 ± 0.12
PaclitaxelPEG-PCL32--
CapecitabinePLGA---14.8

Table 2: Drug Loading and In Vitro Release Characteristics

DrugPolymer SystemEncapsulation Efficiency (%)Drug Loading (%)In Vitro Release ProfileReference
CurcuminEudragit E 100> 75%-Acid-responsive release
CurcuminTPGS80%10%Sustained release over 30 days
DonepezilPEG-b-P(tBuMA)93.84 ± 0.01%-~70% release after 24 hours
PaclitaxelPEG-PCL77 ± 13%35 ± 6 µg/mg-
CapecitabinePLGA88.4%16.98%84.1% release over 5 days

Visualizations

Workflow for Nanoparticle Formulation by Nanoprecipitation

G cluster_0 Preparation of Organic Phase cluster_1 Nanoprecipitation cluster_2 Post-Processing drug Poorly Soluble Drug dissolve Dissolution drug->dissolve polymer PEG-t-Butyl Ester Copolymer polymer->dissolve solvent Organic Solvent (e.g., Acetone) solvent->dissolve injection Rapid Injection dissolve->injection Organic Solution antisolvent Aqueous Phase (Water) antisolvent->injection evaporation Solvent Evaporation injection->evaporation Nanoparticle Suspension purification Purification/Concentration evaporation->purification final_product Drug-Loaded Nanoparticle Suspension purification->final_product G cluster_0 Preparation of Polymer-Drug Solution cluster_1 Dialysis cluster_2 Product Recovery drug Poorly Soluble Drug dissolve Dissolution drug->dissolve polymer PEG-t-Butyl Ester Copolymer polymer->dissolve solvent Organic Solvent (e.g., DMF) solvent->dissolve dialysis_bag Transfer to Dialysis Bag dissolve->dialysis_bag Polymer-Drug Solution dialysis Dialysis against Water (24-48h) dialysis_bag->dialysis collection Collect Micellar Solution dialysis->collection Self-Assembled Micelles final_product Drug-Loaded Micelle Solution collection->final_product G cluster_0 Physicochemical Characterization cluster_1 In Vitro Performance formulation Drug-Loaded Nanoparticle/ Micelle Formulation size Particle Size & PDI (DLS) formulation->size morphology Morphology (TEM/SEM) formulation->morphology drug_loading Drug Loading & Encapsulation Efficiency (HPLC/UV-Vis) formulation->drug_loading release_study In Vitro Drug Release (Dialysis Method) formulation->release_study release_profile Drug Release Profile release_study->release_profile

References

Application Notes and Protocols for Surface Modification of Nanoparticles with m-PEG9-t-butyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy in nanomedicine to enhance the therapeutic efficacy of nanoparticle-based drug delivery systems. PEGylation creates a hydrophilic protective layer on the nanoparticle surface, which sterically hinders the adsorption of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system (MPS). This "stealth" effect prolongs the systemic circulation time of nanoparticles, leading to improved pharmacokinetic profiles and increased accumulation at the target site through the enhanced permeability and retention (EPR) effect.

m-PEG9-t-butyl ester is a heterobifunctional PEG linker that is particularly useful for the surface modification of nanoparticles. It possesses a methoxy-terminated PEG chain of nine ethylene glycol units, which provides the desired hydrophilicity and stealth properties. The other end of the linker is a t-butyl ester-protected carboxylic acid. This protecting group allows for the selective conjugation of the PEG linker to the nanoparticle surface, typically through an amine-reactive strategy. Subsequent deprotection of the t-butyl ester under acidic conditions reveals a terminal carboxylic acid group, which can be used for further functionalization, such as the attachment of targeting ligands (e.g., antibodies, peptides) or additional therapeutic agents.

These application notes provide a comprehensive overview of the use of this compound for nanoparticle surface modification, including detailed experimental protocols, characterization techniques, and a summary of the impact of PEGylation on nanoparticle properties.

Data Presentation

The following tables summarize quantitative data from various studies on the effect of PEGylation on nanoparticle characteristics. It is important to note that the specific values can vary depending on the nanoparticle type, size, and the specific experimental conditions.

Table 1: Effect of PEGylation on Nanoparticle Physicochemical Properties

Nanoparticle TypePEG Chain LengthChange in Hydrodynamic Diameter (nm)Change in Zeta Potential (mV)Reference
PLGA2 kDaIncreased from ~150 to ~180Shifted from -25 to -15[1]
PLGA5 kDaIncreased from ~150 to ~200Shifted from -25 to -10[1]
Chitosan750 DaIncrease of ~50Shifted towards neutral[2]
Chitosan2000 DaIncrease of ~80Shifted towards neutral[2]
Chitosan5000 DaIncrease of ~120Shifted towards neutral[2]
Gold2 kDaIncreased from ~10 to ~25Shifted from -30 to -5
Gold5 kDaIncreased from ~10 to ~40Shifted from -30 to -2

Table 2: Impact of PEG Chain Length on In Vivo Pharmacokinetics

Nanoparticle SystemPEG Molecular Weight (Da)Elimination Half-life (t½β) (hours)Area Under the Curve (AUC₀₋₇₂ h) (µg·h/mL)Clearance (CL) (mL/h/kg)Reference
MTX/CS NP08.51500.8
MTX/mPEG-g-CS NPs75012.12500.5
MTX/mPEG-g-CS NPs200018.54000.3
MTX/mPEG-g-CS NPs500025.36000.2

Table 3: Effect of PEGylation on Drug Release

Nanoparticle SystemDrugPEG Chain LengthRelease ProfileReference
Chitosan NPsMethotrexate2000 DaSlower release compared to non-PEGylated
Chitosan NPsMethotrexate5000 DaEven slower release than 2000 Da PEG
Folate-Linked LiposomesDoxorubicin2000 DaSustained release
Folate-Linked LiposomesDoxorubicin5000 DaSimilar sustained release to 2000 Da
Folate-Linked LiposomesDoxorubicin10,000 DaSimilar sustained release to 2000 Da and 5000 Da

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles that have primary amine groups on their surface. The protocol involves the activation of the carboxylic acid group of the PEG linker (after deprotection of the t-butyl ester) using carbodiimide chemistry.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 5.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Centrifugal filter units or dialysis tubing with appropriate molecular weight cutoff (MWCO)

Procedure:

Step 1: Deprotection of the t-Butyl Ester

  • Dissolve this compound in a solution of 50% TFA in DCM.

  • Stir the solution at room temperature for 2-4 hours.

  • Remove the TFA and DCM by rotary evaporation or by precipitating the deprotected product with cold diethyl ether.

  • Dry the resulting m-PEG9-acid under vacuum.

Step 2: Activation of the Carboxylic Acid Group

  • Dissolve the deprotected m-PEG9-acid in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Add 1.5 molar equivalents of EDC to the solution.

  • Add 1.2 molar equivalents of NHS or Sulfo-NHS to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours in an inert atmosphere (e.g., argon or nitrogen) to form the NHS-ester activated PEG.

Step 3: Conjugation to Amine-Functionalized Nanoparticles

  • Disperse the amine-functionalized nanoparticles in the Coupling Buffer to a desired concentration (e.g., 1 mg/mL).

  • Add the activated m-PEG9-NHS ester solution to the nanoparticle dispersion. A 10- to 50-fold molar excess of the PEG linker to the estimated surface amine groups is recommended as a starting point.

  • Gently mix the reaction suspension and allow it to react for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.

Step 4: Quenching and Purification

  • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purify the PEGylated nanoparticles from unreacted PEG and byproducts using either centrifugal filtration or dialysis.

    • Centrifugal Filtration: Use a centrifugal filter unit with an appropriate MWCO to retain the nanoparticles. Wash the nanoparticles by repeatedly resuspending them in fresh Coupling Buffer and centrifuging.

    • Dialysis: Transfer the reaction mixture to a dialysis bag and dialyze against a large volume of Coupling Buffer for 24-48 hours with several buffer changes.

  • Resuspend the purified PEGylated nanoparticles in a suitable buffer for storage and characterization.

Protocol 2: Characterization of PEGylated Nanoparticles

Thorough characterization is crucial to confirm successful surface modification and to evaluate the properties of the resulting nanoparticles.

1. Confirmation of PEGylation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the presence of the PEG chains on the nanoparticle surface. The characteristic ethylene glycol protons of PEG appear around 3.6 ppm.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can detect the characteristic vibrational bands of the PEG chains (e.g., C-O-C stretching) and the amide bond formed during conjugation.

2. Physicochemical Characterization:

  • Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic diameter and size distribution of the nanoparticles. An increase in the hydrodynamic diameter after PEGylation is expected.

  • Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles. A shift in the zeta potential towards a more neutral value is typically observed after PEGylation due to the shielding of the surface charge by the neutral PEG layer.

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): These microscopy techniques are used to visualize the morphology and size of the nanoparticles.

3. Quantification of Surface PEG Density:

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss at different temperatures.

  • Quantitative NMR (qNMR): By using an internal standard, qNMR can be used to quantify the amount of PEG conjugated to the nanoparticles.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_pegylation PEGylation with this compound cluster_characterization Characterization cluster_application Downstream Applications np_synthesis Nanoparticle Core Synthesis amine_func Surface Amine Functionalization np_synthesis->amine_func conjugation Conjugation to Amine-NP amine_func->conjugation deprotection t-Butyl Ester Deprotection (TFA) activation Carboxyl Activation (EDC/NHS) deprotection->activation activation->conjugation purification Quenching & Purification conjugation->purification dls DLS (Size) purification->dls zeta Zeta Potential (Surface Charge) purification->zeta nmr_ftir NMR/FTIR (Conjugation) purification->nmr_ftir tem_sem TEM/SEM (Morphology) purification->tem_sem drug_loading Drug Loading purification->drug_loading in_vitro In Vitro Studies (Cellular Uptake, Cytotoxicity) drug_loading->in_vitro in_vivo In Vivo Studies (Pharmacokinetics, Biodistribution) drug_loading->in_vivo

Caption: Experimental workflow for nanoparticle surface modification.

clathrin_mediated_endocytosis cluster_membrane Cellular Membrane cluster_cytoplasm Cytoplasm np PEGylated Nanoparticle receptor Receptor np->receptor Binding vesicle Clathrin-Coated Vesicle np->vesicle adaptor Adaptor Proteins receptor->adaptor Recruitment receptor->vesicle clathrin Clathrin clathrin->vesicle Vesicle Formation adaptor->clathrin Recruitment dynamin Dynamin vesicle->dynamin Scission early_endosome Early Endosome vesicle->early_endosome Uncoating late_endosome Late Endosome early_endosome->late_endosome Maturation lysosome Lysosome (Drug Release) late_endosome->lysosome Fusion

Caption: Clathrin-mediated endocytosis of nanoparticles.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Side Product Formation During TFA Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent common side product formation during the trifluoroacetic acid (TFA) deprotection step in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during TFA deprotection?

A1: During TFA-mediated cleavage, protecting groups are removed, generating highly reactive carbocations. These electrophilic species can modify nucleophilic amino acid side chains, leading to a variety of side products.[1][2] The most susceptible residues are Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[3][4] Common side reactions include:

  • Alkylation of Tryptophan: The indole ring of tryptophan is prone to modification by carbocations.[5]

  • S-alkylation of Cysteine: The free thiol group of cysteine can be alkylated, for instance, by tert-butyl cations, leading to S-tert-butylated Cys residues.

  • Oxidation of Methionine: The thioether side chain of methionine can be oxidized to methionine sulfoxide.

  • Alkylation of Tyrosine: The phenolic ring of tyrosine can be alkylated.

  • Re-attachment of Protecting Groups: Cations from protecting groups, such as the Pmc or Pbf groups on Arginine, can re-attach to sensitive residues.

Q2: What are scavengers and why are they essential in TFA cleavage cocktails?

A2: Scavengers are nucleophilic reagents added to the TFA cleavage mixture to "trap" or "scavenge" the reactive carbocations generated from protecting groups and resin linkers. By reacting with these carbocations, scavengers prevent them from modifying sensitive amino acid residues in the peptide sequence. The choice of scavengers is critical and depends on the amino acid composition of the peptide.

Q3: How do I choose the right scavenger cocktail for my peptide?

A3: The selection of an appropriate scavenger cocktail is crucial for minimizing side reactions and depends on the specific amino acid residues in your peptide. A decision-making workflow can be followed to select the optimal cocktail. For most peptides without particularly sensitive residues, a simple mixture of TFA/Triisopropylsilane (TIS)/Water is often sufficient. However, for peptides containing residues like Cys, Met, or Trp, more complex mixtures are necessary.

Q4: My deprotection seems incomplete. What could be the cause?

A4: Incomplete deprotection can result from several factors:

  • Insufficient Reaction Time: Some protecting groups, especially on sterically hindered or N-terminal residues like Asn(Trt), require longer deprotection times for complete removal.

  • Inadequate TFA Concentration: While high concentrations of TFA are standard, very low concentrations may not be sufficient for complete deprotection of all side-chain protecting groups.

  • Peptide Aggregation: Aggregation of the peptide on the resin can hinder the access of TFA to all protecting groups.

  • Inhibitory Effect of Residual Solvents: Residual basic solvents like DMF can inhibit the acidic activity of TFA.

Troubleshooting Guides

Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, indicating side product formation.

  • Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by carbocations generated during deprotection.

  • Solution: Incorporate an appropriate scavenger or scavenger cocktail into the cleavage reagent. The choice of scavenger should be tailored to the specific residues present in your peptide. For instance, for tryptophan-containing peptides, scavengers like TIS or 1,2-Ethanedithiol (EDT) are recommended. For cysteine-containing peptides, EDT is a common choice to prevent S-alkylation.

Issue 2: Incomplete removal of protecting groups.

  • Possible Cause: Insufficient reaction time, especially for difficult-to-remove protecting groups like Arg(Pmc) or N-terminal Asn(Trt).

  • Solution:

    • Extend the cleavage reaction time. It is advisable to monitor the deprotection progress by taking small aliquots at different time points and analyzing them by HPLC.

    • If incomplete deprotection persists, the peptide can be precipitated with ether, and the cleavage can be repeated with a fresh cocktail of reagents.

    • For N-terminal Asn(Trt), consider using a methyl-trityl protecting group for more facile deprotection.

Issue 3: Low yield of the desired peptide.

  • Possible Cause:

    • Side Reactions: The formation of multiple side products will naturally decrease the yield of the target peptide.

    • Incomplete Cleavage from the Resin: The linkage to the resin may not be fully cleaved.

    • Precipitation Issues: The peptide may not have fully precipitated from the ether, or some may have been lost during washing steps.

  • Solution:

    • Optimize the cleavage cocktail with appropriate scavengers to minimize side product formation.

    • Ensure sufficient cleavage time. For very acid-sensitive resins, a flow-through method where the solvent percolates slowly through the resin can improve detachment.

    • To maximize precipitation, ensure the ether is cold and allow the suspension to stand at a low temperature (e.g., -20°C) for at least 30 minutes before centrifugation.

Data Presentation: Common TFA Cleavage Cocktails

The following tables summarize various TFA-based cleavage mixtures and their compositions, which have been reported in the literature for different applications.

Table 1: Standard TFA Cleavage Cocktails

Reagent NameCompositionPrimary Application/NotesReference
Standard TFA/TIS/H₂O (95:2.5:2.5)General purpose for peptides without highly sensitive residues.
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Maximally efficient in inhibiting a great variety of side reactions, especially for complex peptides.
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)Good for scavenging trityl groups, but less protective for Cys and Met.
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)Preferred for complex peptides with sensitive side chains or Arg(Mtr/Pmc).

Table 2: Scavenger Effects on Cys S-tbutylation

Scavenger Added to TFA/TIS/H₂O (90:2.5:2.5:5)% S-tbutylation (Relative Area)
None (TFA/TIS/H₂O 95:2.5:2.5)18.6%
Dithiothreitol (DTT)7.9%
1,4-Benzenedimethanethiol (1,4-BDMT)6.5%
Dimethyl Sulfide (DMS)10.2%
Thioanisole9.8%
m-Cresol12.1%
Data adapted from a study on a model Cys-peptide. The addition of a fourth scavenger significantly reduced S-tbutylation compared to the standard three-component mixture.

Experimental Protocols

Protocol 1: Standard TFA Cleavage and Deprotection

This protocol is suitable for the final cleavage and deprotection of peptides synthesized using Fmoc chemistry.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM (3 x 10 mL per gram of resin) to remove residual DMF and other synthesis solvents. Dry the resin under a vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. For a standard cleavage, mix TFA, TIS, and water in a ratio of 95:2.5:2.5 (v/v/v). Prepare approximately 10 mL of the cocktail per gram of resin.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin. Agitate the mixture gently at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates. Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether with gentle stirring to precipitate the peptide.

  • Peptide Isolation: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Pellet the peptide by centrifugation. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.

  • Drying: Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Protocol 2: Analysis of Crude Peptide by HPLC

Sample Preparation:

  • Dissolve a small amount of the dried crude peptide in a suitable solvent, such as a mixture of acetonitrile and water containing 0.1% TFA.

HPLC System:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Detector: UV detector set at 220 nm and 280 nm (the latter is useful for peptides containing Trp or Tyr).

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the peptide.

  • Flow Rate: 1.0 mL/min.

Visualizations

TFA_Deprotection_Side_Reactions ProtectedPeptide Protected Peptide-Resin Carbocations Reactive Carbocations (e.g., t-butyl+) ProtectedPeptide->Carbocations Deprotection DesiredPeptide Desired Deprotected Peptide ProtectedPeptide->DesiredPeptide TFA TFA TFA->ProtectedPeptide SideProducts Side Products (Alkylated Peptide) Carbocations->SideProducts Alkylation of Trp, Cys, Met, Tyr TrappedCations Trapped Cations Scavengers Scavengers (TIS, EDT, H2O) Scavengers->Carbocations Trapping

Caption: Mechanism of TFA deprotection and side product formation.

Scavenger_Selection_Workflow Start Start: Peptide Sequence Analysis CheckSensitiveResidues Contains Trp, Met, Cys, or multiple Arg(Pbf/Pmc)? Start->CheckSensitiveResidues StandardCocktail Use Standard Cocktail: TFA/TIS/H2O (95:2.5:2.5) CheckSensitiveResidues->StandardCocktail No CheckTrp Contains Trp? CheckSensitiveResidues->CheckTrp Yes FinalCleavage Perform Cleavage & Analyze StandardCocktail->FinalCleavage AddEDT Add EDT to cocktail (e.g., TFA/TIS/H2O/EDT) CheckTrp->AddEDT Yes CheckCysMet Contains Cys or Met? CheckTrp->CheckCysMet No AddEDT->CheckCysMet UseReagentK Use Reagent K or similar (TFA/Phenol/H2O/Thioanisole/EDT) CheckCysMet->UseReagentK Yes CheckCysMet->FinalCleavage No UseReagentK->FinalCleavage

Caption: Decision workflow for selecting a scavenger cocktail.

References

Technical Support Center: Optimizing NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction pH for N-hydroxysuccinimide (NHS) ester conjugation. Here you will find troubleshooting guidance and frequently asked questions to enhance the efficiency and success of your bioconjugation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during NHS ester conjugation experiments in a question-and-answer format.

Question Potential Causes and Solutions
Why is my conjugation yield consistently low? Low conjugation yield is a common problem that can be attributed to several factors: * NHS Ester Hydrolysis: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, which directly competes with the desired amine reaction. The rate of this hydrolysis increases significantly with pH.[1][2][3][4] Solution: Always prepare the NHS ester solution in an anhydrous solvent like DMSO or DMF immediately before use.[1] Avoid repeated freeze-thaw cycles and ensure the vial warms to room temperature before opening to prevent moisture condensation. * Suboptimal pH: The reaction is highly pH-dependent. At a low pH (below 7), primary amines are protonated (-NH₃⁺) and are not sufficiently nucleophilic to react efficiently. At a high pH (above 9), the rate of NHS ester hydrolysis becomes excessively rapid, reducing the amount of reagent available for conjugation. Solution: The optimal pH for most NHS ester conjugations is between 8.3 and 8.5. It is recommended to start with a reaction buffer in this range. A broader range of 7.2-8.5 can also be effective. * Incorrect Buffer: Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with your target molecule for reaction with the NHS ester. Solution: Use amine-free buffers. Recommended options include phosphate, bicarbonate, HEPES, or borate buffers. If your protein is in an amine-containing buffer, a buffer exchange step is necessary before starting the conjugation.
My NHS ester reagent won't dissolve or precipitates upon addition to the reaction buffer. What should I do? Solubility issues are common, particularly with non-sulfonated NHS esters which tend to have poor aqueous solubility. * Solution: First, dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This stock solution can then be added to your aqueous reaction buffer. It is crucial to keep the final concentration of the organic solvent in the reaction mixture low, typically below 10%, to avoid denaturing the protein.
I'm observing protein aggregation after the conjugation reaction. The conjugation process can sometimes lead to protein aggregation. * Solution: This may be caused by an excessively high degree of labeling. Optimize the molar ratio of the NHS ester to your protein by performing small-scale pilot reactions with varying ratios (e.g., 5:1, 10:1, 20:1). Also, ensure the buffer conditions are optimal for your specific protein's stability throughout the process.
There is high background or non-specific binding in my downstream application. This can be caused by unreacted NHS ester or aggregation of the conjugated protein. * Solution: Ensure the reaction is properly quenched after the desired incubation time. This can be done by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. This will consume any excess NHS ester. Following quenching, purify the conjugate using a suitable method like gel filtration or dialysis to remove unreacted reagents and byproducts.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of NHS ester conjugation reactions.

1. What is the critical role of pH in NHS ester conjugation? The pH of the reaction buffer is the most critical parameter because it influences two competing reactions: the desired amine acylation and the undesired ester hydrolysis. The reactive species for conjugation is the deprotonated primary amine (-NH₂). As the pH increases above the pKa of the amine, its concentration increases, favoring the reaction. However, the rate of NHS ester hydrolysis also accelerates at higher pH. Therefore, the optimal pH is a compromise that maximizes the availability of the reactive amine while minimizing the rate of hydrolysis.

cluster_0 NHS Ester Reaction Pathways NHS NHS Ester Conjugate Stable Amide Bond (Desired Product) NHS->Conjugate Aminolysis (pH 7.2-9.0) Hydrolyzed Inactive Carboxylic Acid (Byproduct) NHS->Hydrolyzed Hydrolysis (Increases with pH) Amine Primary Amine (-R-NH2) Amine->Conjugate Water Water (H2O) Water->Hydrolyzed

Caption: Competing reactions in NHS ester conjugation.

2. What is the optimal pH range and why? The generally recommended optimal pH range for NHS ester reactions is 8.3 to 8.5. This range provides a good balance between having a sufficient concentration of deprotonated primary amines for efficient reaction while keeping the rate of NHS ester hydrolysis manageable. Some protocols may suggest a slightly broader range of pH 7.2 to 9.

3. How does pH affect the stability of the NHS ester? The stability of NHS esters in aqueous solution is inversely proportional to the pH. As the pH increases, the half-life of the NHS ester decreases due to accelerated hydrolysis. This is a critical consideration for reaction setup and timing.

Table 1: Effect of pH on NHS Ester Half-Life

pHTemperatureApproximate Half-Life
7.00°C4 - 5 hours
8.64°C10 minutes

4. Which buffers should I use for NHS ester conjugation? It is essential to use a buffer that does not contain primary amines.

Table 2: Recommended Buffers for NHS Ester Conjugation

Recommended BuffersBuffers to Avoid
Phosphate (PBS)Tris (e.g., TBS)
Sodium Bicarbonate (0.1 M, pH 8.3-8.5)Glycine
Borate (50 mM, pH 8.5)Buffers containing ammonium ions
HEPES (pH 7.2-8.5)

5. What are the ideal reaction time and temperature? The optimal reaction time and temperature can vary depending on the specific reactants. A general guideline is to incubate the reaction for 0.5 to 4 hours at room temperature or overnight at 4°C. For proteins that may be sensitive to modification or prolonged exposure to room temperature, performing the reaction at 4°C for a longer period (e.g., overnight) can be beneficial.

Experimental Protocols

This section provides a generalized protocol for labeling a protein with an NHS ester. It is recommended to optimize the conditions for each specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.3-8.5).

  • NHS ester of the labeling reagent (e.g., fluorescent dye, biotin).

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Desalting column or dialysis equipment for purification.

start Start prep_protein 1. Prepare Protein Solution (1-10 mg/mL in Reaction Buffer, pH 8.3-8.5) start->prep_protein prep_nhs 2. Prepare NHS Ester Solution (Dissolve in anhydrous DMSO/DMF immediately before use) prep_protein->prep_nhs react 3. Initiate Reaction (Add NHS ester to protein solution, vortex gently) prep_nhs->react incubate 4. Incubate (1-2 hours at RT or overnight at 4°C) react->incubate quench 5. Quench Reaction (Add Tris or Glycine buffer) incubate->quench purify 6. Purify Conjugate (Gel filtration or dialysis) quench->purify end End purify->end start Low Conjugation Yield? check_ph Is pH between 8.3-8.5? start->check_ph check_buffer Is buffer amine-free (e.g., PBS, Bicarbonate)? check_ph->check_buffer Yes adjust_ph Adjust pH to 8.3-8.5 check_ph->adjust_ph No check_reagent Was NHS ester prepared fresh in anhydrous solvent? check_buffer->check_reagent Yes buffer_exchange Perform buffer exchange check_buffer->buffer_exchange No optimize_ratio Optimize molar ratio (Try 5:1, 10:1, 20:1) check_reagent->optimize_ratio Yes remake_reagent Prepare fresh NHS ester solution check_reagent->remake_reagent No

References

Strategies to minimize hydrolysis of NHS esters in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the hydrolysis of N-hydroxysuccinimide (NHS) esters in solution, ensuring successful and efficient bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is NHS ester hydrolysis and why is it a critical problem?

A: NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, breaking down into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a critical issue because it directly competes with the desired conjugation reaction, where the NHS ester should be reacting with a primary amine on your biomolecule (e.g., a lysine residue on a protein).[1][2] Once hydrolyzed, the reagent can no longer participate in the conjugation, which significantly reduces the final yield of your labeled product.[1][3]

Q2: What are the main factors that influence the rate of NHS ester hydrolysis?

A: The stability of an NHS ester is primarily influenced by three factors:

  • pH: The rate of hydrolysis increases significantly with rising pH.[4]

  • Temperature: Higher temperatures accelerate the rate of both hydrolysis and the desired conjugation reaction.

  • Buffer Composition: The presence of competing nucleophiles in the buffer can interfere with the conjugation reaction.

Q3: What is the optimal pH for conducting an NHS ester conjugation reaction?

A: The optimal pH for NHS ester reactions is a balance between ensuring the primary amine is sufficiently deprotonated to be nucleophilic and minimizing the rate of NHS ester hydrolysis. The generally accepted optimal pH range for NHS ester reactions is 8.3 to 8.5. At a lower pH, the amine group is protonated, which reduces its nucleophilicity and slows down the reaction rate. Conversely, at a pH higher than 8.5, the rate of hydrolysis of the NHS ester increases significantly, which can lead to lower labeling efficiency.

Q4: How should I choose and prepare my reaction buffer?

A: Buffer selection is critical for a successful conjugation.

  • Recommended Buffers: Phosphate, carbonate-bicarbonate, HEPES, or borate buffers at a pH of 7.2 to 8.5 are commonly used. 0.1 M sodium bicarbonate solution is a good choice to maintain the optimal pH of 8.3-8.5.

  • Buffers to Avoid: Strictly avoid buffers containing primary amines, such as Tris (Tris-buffered saline, TBS) or glycine. These amines will compete with your target molecule for reaction with the NHS ester, drastically lowering your conjugation efficiency.

  • Other Interfering Substances: Be aware of other potential contaminants that contain amines, such as sodium azide. A buffer exchange step, like dialysis or gel filtration, is recommended if such substances are present.

Q5: How should I prepare and store NHS ester reagents to minimize hydrolysis?

A: Proper handling and storage are essential to maintain the reactivity of your NHS ester.

  • Storage of Powder: Store the solid NHS ester reagent in a cool, dry place, protected from moisture. A desiccator is highly recommended. Before opening a vial of reagent, always allow it to equilibrate to room temperature to prevent water condensation on the cold powder.

  • Preparing Stock Solutions: If the NHS ester is not readily soluble in your aqueous reaction buffer, first dissolve it in a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Ensure the DMF is of high quality and does not have a "fishy" smell, which indicates degradation to dimethylamine, a competing nucleophile.

  • Using Stock Solutions: Aqueous solutions of NHS esters should be used immediately after preparation. Stock solutions in anhydrous DMF or DMSO can be stored for 1-2 months at -20°C.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Conjugation Yield NHS ester hydrolysis - Ensure the NHS ester is stored properly under desiccated conditions. - Allow the reagent vial to warm to room temperature before opening. - Use anhydrous DMSO or DMF to dissolve the ester immediately before use. - Perform the labeling reaction at the optimal pH of 8.3-8.5. Avoid higher pH values. - Minimize the reaction time in aqueous buffer.
Presence of competing amines - Use an amine-free buffer such as PBS or sodium bicarbonate. - If the biomolecule is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange.
Inactive NHS ester reagent - Purchase high-quality NHS ester from a reputable supplier. - Test the reactivity of a new batch of reagent before use in a critical experiment.
Inconsistent Results Variability in reaction conditions - Precisely control the reaction time, temperature, and pH for all experiments. - Ensure thorough mixing of the reagents.
Moisture contamination of NHS ester - Store NHS ester in a desiccator. - Always allow the reagent to equilibrate to room temperature before opening to prevent condensation.

Data Presentation

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures

This table illustrates the strong dependence of NHS ester stability on pH and temperature. As the pH and temperature increase, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life
7.004-5 hours
7.0Ambient~7 hours
8.041 hour
8.6410 minutes
9.0Ambientminutes

Table 2: Comparison of NHS and Sulfo-NHS Esters

The choice between a standard NHS ester and its water-soluble analog, sulfo-NHS ester, also impacts stability and experimental design.

FeatureNHS EsterSulfo-NHS Ester
Solubility Insoluble in aqueous buffers; requires organic solvents (DMF, DMSO).Soluble in aqueous buffers.
Membrane Permeability Permeable to cell membranes.Impermeable to cell membranes.
Stability Generally lower in aqueous solution.Slightly higher in aqueous solution.
Applications Intracellular labeling, general bioconjugation.Cell surface labeling, general bioconjugation.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with an NHS Ester

This protocol provides a general guideline for labeling a protein with an NHS ester. Optimization may be required based on the specific protein and label.

Materials:

  • Protein solution (1-10 mg/mL)

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • NHS ester reagent

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., gel filtration/desalting column)

Methodology:

  • Buffer Exchange: Ensure the protein is in the appropriate amine-free reaction buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.

  • Calculate Reagent Amount: Determine the amount of NHS ester needed. A 5- to 20-fold molar excess of the NHS ester over the amount of protein is a common starting point.

  • Initiate Conjugation: Add the NHS ester stock solution directly to the protein solution. Mix gently but thoroughly.

  • Incubate: Allow the reaction to proceed for 30-120 minutes at room temperature or overnight at 4°C.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purify Conjugate: Remove unreacted NHS ester and byproducts using a desalting column or dialysis.

Protocol 2: Qualitative Assessment of NHS Ester Reactivity

This protocol can be used to assess the reactivity of an NHS ester reagent that may have been stored for some time. The principle is based on measuring the release of NHS, which absorbs at 260 nm, upon complete hydrolysis.

Materials:

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • 0.5-1.0 N NaOH

  • Spectrophotometer

Methodology:

  • Prepare Reagent Solution: Dissolve the NHS ester reagent in DMSO or DMF and then dilute it in the amine-free buffer.

  • Prepare Control: Prepare a control sample containing only the buffer and the same amount of DMSO or DMF.

  • Measure Initial Absorbance (A_initial): Measure the absorbance of the reagent solution and the control at 260 nm. The initial absorbance of the active ester is A_initial = A_reagent - A_control. This value represents any NHS that has already been released due to prior hydrolysis.

  • Induce Complete Hydrolysis: Add a small volume of 0.5-1.0 N NaOH to the reagent solution to raise the pH significantly and induce rapid, complete hydrolysis of any remaining active ester. Incubate for several minutes.

  • Measure Final Absorbance (A_final): Remeasure the absorbance of the base-treated reagent solution at 260 nm.

  • Assess Reactivity: If A_final > A_initial, it indicates that active NHS ester was present and was hydrolyzed by the addition of NaOH. The reagent is likely still reactive.

Visualizations

NHS_Ester_Reaction_Pathway cluster_0 Desired Reaction: Aminolysis cluster_1 Competing Reaction: Hydrolysis NHS_Ester NHS Ester (R-CO-O-NHS) Amide_Bond Stable Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond + R'-NH2 NHS_Ester_H NHS Ester (R-CO-O-NHS) Primary_Amine Primary Amine (R'-NH2) NHS_Product NHS Carboxylic_Acid Inactive Carboxylic Acid (R-COOH) NHS_Ester_H->Carboxylic_Acid + H2O (Increased at high pH) Water Water (H2O) NHS_Product_H NHS Experimental_Workflow start Start: Prepare Reagents buffer_exchange 1. Buffer Exchange Protein (Amine-free buffer, pH 8.3-8.5) start->buffer_exchange prepare_nhs 2. Prepare NHS Ester Stock (Anhydrous DMSO/DMF) buffer_exchange->prepare_nhs conjugation 3. Mix Protein and NHS Ester (Incubate RT or 4°C) prepare_nhs->conjugation quench 4. Quench Reaction (e.g., Tris or Glycine) conjugation->quench purify 5. Purify Conjugate (e.g., Gel Filtration) quench->purify end End: Characterize Conjugate purify->end Decision_Tree start Low Conjugation Yield? check_ph Is pH optimal (8.3-8.5)? start->check_ph Yes check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH to 8.3-8.5 check_ph->adjust_ph No check_reagent Is NHS ester fresh/tested? check_buffer->check_reagent Yes buffer_exchange Perform buffer exchange check_buffer->buffer_exchange No use_new_reagent Use fresh/tested NHS ester check_reagent->use_new_reagent No optimize_ratio Optimize molar ratio of NHS ester check_reagent->optimize_ratio Yes adjust_ph->check_buffer buffer_exchange->check_reagent use_new_reagent->optimize_ratio

References

Technical Support Center: Purification of PEGylated Proteins and Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of PEGylated proteins and peptides.

Troubleshooting Guides

This section addresses common issues encountered during the purification of PEGylated proteins and peptides using various chromatographic techniques.

Ion-Exchange Chromatography (IEC)
Problem Potential Cause(s) Suggested Solution(s)
No binding or weak binding of PEGylated protein to the column. - Incorrect buffer pH or ionic strength. The charge of the PEGylated protein may be insufficient for binding at the selected pH.[1] - The PEG chains may be sterically hindering the charged groups on the protein surface, preventing interaction with the resin.[2][3] - The column is overloaded.- Adjust the buffer pH to be at least 0.5-1 pH unit away from the protein's isoelectric point (pI) to ensure a sufficient net charge.[1] - Use a lower ionic strength binding buffer. - Reduce the sample load on the column. - Consider using a resin with a different ligand density or pore size.
Poor resolution between different PEGylated species (e.g., mono-, di-, multi-PEGylated). - The charge difference between the species is too small. PEGylation can shield the protein's surface charges, reducing the net charge difference between species with varying degrees of PEGylation.[2] - The gradient is too steep.- Use a shallower salt gradient to enhance the separation of species with small charge differences. - Optimize the pH of the mobile phase to maximize the charge difference between the PEGylated forms. - Consider using a high-resolution ion-exchange column.
Peak splitting or broad peaks. - The sample is heterogeneous, containing multiple positional isomers with slightly different charges. - Column overloading. - Issues with the column packing or hardware.- For analytical purposes, peak splitting can indicate the presence of isomers. For preparative purification, it may be necessary to accept a mixed population or employ an orthogonal technique for further separation. - Reduce the sample load. - Check the column integrity and repack if necessary. Ensure there are no dead volumes in the system.
Low recovery of PEGylated protein. - The elution conditions are too harsh, causing protein denaturation or precipitation on the column. - The PEGylated protein is binding irreversibly to the column matrix.- Use a milder elution buffer, such as a gradual increase in salt concentration rather than a sharp step. - Include additives in the elution buffer to improve protein stability, such as arginine or a non-ionic detergent. - If using a strong ion-exchanger, consider switching to a weak ion-exchanger for milder elution conditions.
Size-Exclusion Chromatography (SEC)
Problem Potential Cause(s) Suggested Solution(s)
Co-elution of PEGylated protein with unreacted PEG or other species. - The hydrodynamic radii of the co-eluting species are too similar. This can be a challenge when the size of the PEG is comparable to the size of the protein. - The polydispersity of the PEG reagent can lead to broad peaks that overlap.- Select a SEC column with a fractionation range that is optimal for the size difference between your target PEGylated protein and the contaminants. - For a 2-fold difference in molecular weight, good separation can often be achieved. - Consider using a longer column or connecting two columns in series to increase resolution. - If separating from free PEG, ensure the PEG size is significantly different from the PEGylated protein.
Poor resolution between different degrees of PEGylation (mono-, di-, multi-PEGylated). - The incremental increase in hydrodynamic radius with each additional PEG chain is not sufficient for baseline separation, especially for higher degrees of PEGylation.- SEC is generally effective for separating native from PEGylated proteins but may not resolve species with N > 3 PEG chains. - For higher resolution, an orthogonal method like IEC or RP-HPLC is recommended.
Peak tailing or fronting. - Non-ideal interactions between the PEGylated protein and the SEC stationary phase (e.g., hydrophobic or ionic interactions). - The sample is too viscous at the loaded concentration.- Modify the mobile phase to minimize secondary interactions. This can include adjusting the salt concentration or adding a small amount of an organic modifier like isopropanol. - Dilute the sample before injection.
Low recovery. - The PEGylated protein is adsorbing to the column matrix.- Use a mobile phase with a higher ionic strength to reduce ionic interactions. - If hydrophobic interactions are suspected, the addition of a non-ionic detergent or organic solvent to the mobile phase might help.
Hydrophobic Interaction Chromatography (HIC)
Problem Potential Cause(s) Suggested Solution(s)
PEGylated protein does not bind to the column. - The salt concentration in the binding buffer is too low to promote hydrophobic interactions. - The PEGylated protein is not sufficiently hydrophobic to bind to the selected resin.- Increase the concentration of a high-kosmotropic salt (e.g., ammonium sulfate) in the binding buffer. - Use a more hydrophobic resin (e.g., phenyl or butyl instead of ether).
Poor separation of PEGylated species. - The difference in hydrophobicity between the native protein and the PEGylated forms, or between different PEGylated species, is not large enough for resolution. The effect of PEGylation on hydrophobicity can be unpredictable.- Optimize the salt gradient; a shallow gradient is often required for good resolution. - Screen different HIC resins with varying hydrophobicity. - HIC can be a good polishing step after an initial capture with IEC.
Low recovery or irreversible binding. - The interaction between the PEGylated protein and the resin is too strong. - The protein may be denaturing on the hydrophobic surface of the resin.- Use a less hydrophobic resin. - Elute with a lower salt concentration or by adding a mild non-ionic detergent or organic solvent to the elution buffer. - Consider using additives like arginine in the mobile phase to reduce strong hydrophobic interactions.

Frequently Asked Questions (FAQs)

Q1: Which purification technique is best for my PEGylated protein?

A1: The choice of purification technique depends on the specific properties of your PEGylated protein and the impurities you need to remove. A common strategy involves a multi-step approach.

  • Size-Exclusion Chromatography (SEC) is often a good initial step to separate the PEGylated protein from the unreacted (native) protein and excess PEG, based on the significant size difference.

  • Ion-Exchange Chromatography (IEC) is highly effective for separating proteins based on the degree of PEGylation (mono-, di-, multi-PEGylated forms) and can even separate positional isomers due to the charge-shielding effect of the PEG chains.

  • Hydrophobic Interaction Chromatography (HIC) can be used as an orthogonal method, often as a polishing step. The separation is based on differences in hydrophobicity, which can be altered upon PEGylation.

  • Reversed-Phase HPLC (RP-HPLC) is a high-resolution technique often used for analytical characterization and for the purification of smaller PEGylated peptides.

Q2: How can I separate positional isomers of my mono-PEGylated protein?

A2: Separating positional isomers is a significant challenge because they have the same molecular weight.

  • Ion-Exchange Chromatography (IEC) is often the most successful technique for separating positional isomers. The location of the PEG chain can differentially shield charged residues on the protein surface, leading to slight differences in their interaction with the ion-exchange resin.

  • Reversed-Phase HPLC (RP-HPLC) can also resolve positional isomers, particularly for smaller proteins and peptides, based on subtle differences in their hydrophobicity.

Q3: My PEGylated protein appears much larger than its actual molecular weight on SEC. Is this normal?

A3: Yes, this is a well-documented phenomenon. The PEG chain has a large hydrodynamic radius due to its flexible nature and its ability to bind water molecules. This makes the PEGylated protein behave as a much larger molecule in solution than what its molecular weight would suggest.

Q4: I am seeing a very broad peak for my PEGylated protein in RP-HPLC. What could be the cause?

A4: A broad peak in RP-HPLC for a PEGylated species can be due to the polydispersity of the PEG reagent itself. Most commercial PEG reagents have a distribution of molecular weights, and this heterogeneity is transferred to the PEGylated protein, resulting in peak broadening. The presence of multiple positional isomers can also contribute to peak broadening.

Q5: What is a typical overall yield I can expect from a multi-step purification process for a PEGylated protein?

A5: The overall yield can vary significantly depending on the protein, the PEGylation reaction efficiency, and the number and type of purification steps. For a two-step process involving anion exchange and gel filtration chromatography for PEGylated G-CSF, an overall yield of approximately 11% has been reported. Another study on PEGylated interferon purification using a single ion-exchange step reported yields of up to 75%. It is crucial to optimize each step to maximize recovery.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data from studies on the purification of PEGylated proteins.

Table 1: Comparison of Purity and Yield for PEGylated Protein Purification

PEGylated Protein Purification Method(s) Purity Achieved Yield Reference
PEGylated G-CSF (5 kDa PEG)Anion Exchange Chromatography + Gel Filtration Chromatography~97%~11% (overall)
PEGylated consensus Interferon (12 kDa PEG)Matrix-assisted Ion Exchange (Macro cap Q)99%75%
PEGylated consensus Interferon (12 kDa PEG)Matrix-assisted Ion Exchange (DEAE Sepharose)60%45%
PEGylated Human Serum Albumin (20 kDa PEG)Aqueous Two-Phase Separation (ATPS)>99%50%
PEGylated Human Serum Albumin (40 kDa PEG)Aqueous Two-Phase Separation (ATPS)>99%58%

Table 2: Resolution of PEGylated Species by Different HPLC Methods

HPLC Method Analyte Resolution (Rs) between Native and Mono-PEGylated Resolution (Rs) between Mono- and Di-PEGylated Reference
SEC-HPLCModel Protein> 2.0~1.2
RP-HPLC (C4)Model Protein> 4.0> 2.0
IEX-HPLC (Cation Exchange)LysozymeBaseline separationPartial separation of isoforms

Note: Resolution values are indicative and can vary based on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key purification techniques.

Protocol 1: Purification of PEGylated G-CSF using Cation-Exchange and Size-Exclusion Chromatography

This protocol is adapted from a study on the development of site-specific PEGylated Granulocyte Colony Stimulating Factor.

1. Cation-Exchange Chromatography (CEC)

  • Column: MacroCap SP or Capto SP ImpRes resin.

  • Equilibration Buffer: 25 mM sodium acetate, 50 mM NaCl, 5 mM EDTA, pH 4.5.

  • Sample Preparation: Dialyze the PEGylation reaction mixture against the equilibration buffer.

  • Loading: Load the dialyzed sample onto the equilibrated column.

  • Wash: Wash the column with equilibration buffer until the UV absorbance returns to baseline.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 50 mM to 1 M NaCl in the equilibration buffer) or a step elution with a high salt buffer (e.g., 1 M Tris-Cl, pH 8.0).

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the PEGylated G-CSF.

2. Size-Exclusion Chromatography (SEC)

  • Column: Superdex-75 pg or Superdex-200 pg column.

  • Mobile Phase: 10 mM ammonium bicarbonate, pH 8.0.

  • Sample Preparation: Pool the fractions from the CEC step containing the PEGylated G-CSF and concentrate if necessary.

  • Injection: Inject the concentrated sample onto the equilibrated SEC column.

  • Elution: Elute with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

  • Analysis: Collect fractions and analyze by SDS-PAGE and RP-HPLC to confirm the purity of the final mono-PEGylated G-CSF.

Protocol 2: Analytical Separation of PEGylated Proteins by Reversed-Phase HPLC

This protocol is based on a study aimed at improving the separation of PEGylated proteins.

  • Column: Jupiter C4, 300 Å, 5 µm (or similar C4 column).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A shallow linear gradient is recommended for optimal resolution (e.g., 1-2% increase in Mobile Phase B per minute). A typical starting point could be a gradient from 20% to 55% B over 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45 °C can improve peak shape and resolution for some PEGylated proteins.

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: Dilute the sample in Mobile Phase A.

Workflow and Decision Making

The selection of a suitable purification strategy is a critical step in obtaining a pure and active PEGylated protein or peptide. The following diagram illustrates a general workflow to guide this decision-making process.

PEG_Purification_Workflow start PEGylation Reaction Mixture (PEGylated protein, native protein, free PEG, isomers) objective Define Purification Goal (e.g., remove free PEG, separate isoforms, high purity) start->objective sec Size-Exclusion Chromatography (SEC) objective->sec  Large size difference?  Remove free PEG & native protein iec Ion-Exchange Chromatography (IEC) objective->iec  Charge difference?  Separate by degree of PEGylation/isomers hic Hydrophobic Interaction Chromatography (HIC) objective->hic  Hydrophobicity difference?  Polishing step rphplc Reversed-Phase HPLC (RP-HPLC) objective->rphplc  Analytical scale or small peptide?  High resolution needed analysis1 Purity & Yield Analysis (SDS-PAGE, HPLC, MS) sec->analysis1 analysis2 Purity & Yield Analysis iec->analysis2 analysis3 Purity & Yield Analysis hic->analysis3 analysis4 Purity & Yield Analysis rphplc->analysis4 decision1 Sufficiently Pure? analysis1->decision1 decision2 Sufficiently Pure? analysis2->decision2 decision3 Sufficiently Pure? analysis3->decision3 decision4 Sufficiently Pure? analysis4->decision4 final_product Purified PEGylated Protein/Peptide decision1->final_product Yes orthogonal_step Add Orthogonal Purification Step decision1->orthogonal_step No decision2->final_product Yes decision2->orthogonal_step No decision3->final_product Yes decision3->orthogonal_step No decision4->final_product Yes decision4->orthogonal_step No orthogonal_step->objective Re-evaluate goals

Caption: A decision-making workflow for selecting a purification strategy.

References

Technical Support Center: Addressing Steric Hindrance in PEGylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your PEGylation experiments, with a focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PEGylation?

A1: Steric hindrance in PEGylation refers to the spatial obstruction that can occur during the covalent attachment of polyethylene glycol (PEG) chains to a molecule, such as a protein or peptide. This obstruction can be caused by the bulky nature of the PEG molecule itself or the three-dimensional structure of the target molecule, which may limit access to reactive sites. This can lead to lower reaction yields, incomplete PEGylation, or the inability to target specific desired sites within the molecule.

Q2: What are the common consequences of steric hindrance in PEGylation reactions?

A2: Steric hindrance can lead to several undesirable outcomes in PEGylation reactions, including:

  • Low Conjugation Efficiency: The PEG reagent may be unable to efficiently reach the target functional group, resulting in a low yield of the PEGylated product.[1]

  • Incomplete PEGylation: Some accessible sites on the molecule may be PEGylated while others in more sterically hindered locations remain unmodified, leading to a heterogeneous product mixture.

  • Loss of Biological Activity: If PEGylation occurs at or near an active site, the bulky PEG chain can block substrate or receptor binding, leading to a decrease or complete loss of the molecule's biological function.[2]

  • Challenges in Purification: A heterogeneous mixture of PEGylated species can be difficult to separate and purify, complicating downstream processing and characterization.

Q3: How does the length of the PEG chain affect steric hindrance?

A3: The length of the PEG chain is a critical factor influencing steric hindrance. Longer PEG chains have a larger hydrodynamic radius and can create a more significant steric shield.[3][4] This can be beneficial for increasing the in vivo half-life and reducing immunogenicity. However, longer chains are also more likely to cause steric hindrance during the conjugation reaction and can interfere with the biological activity of the final product.[3] Shorter PEG chains, on the other hand, may cause less steric hindrance but might not provide the same benefits in terms of pharmacokinetics.

Q4: What are the main chemical strategies for PEGylation, and how do they relate to steric hindrance?

A4: The most common PEGylation strategies target specific functional groups on proteins:

  • Amine-reactive PEGylation (e.g., NHS esters): This method targets the N-terminus and the ε-amino groups of lysine residues. Since proteins often have multiple lysines, this can lead to random PEGylation and a heterogeneous product. Steric hindrance can influence which lysines are accessible for PEGylation.

  • Thiol-reactive PEGylation (e.g., maleimides): This approach targets the sulfhydryl groups of cysteine residues. As free cysteines are less common than lysines, this method often allows for more site-specific PEGylation, which can help to avoid steric hindrance at active sites.

  • Aldehyde-reactive PEGylation: This strategy involves the reductive amination of the N-terminal α-amino group and can be more specific than NHS-ester chemistry, especially at a controlled pH.

Troubleshooting Guides

Problem 1: Low or No PEGylation Yield

  • Possible Cause: Inaccessible Reactive Site

    • The target amino acid (e.g., lysine, cysteine) may be buried within the protein's three-dimensional structure, making it inaccessible to the PEG reagent.

    • Recommended Solution:

      • Change PEGylation Chemistry: If targeting lysines with NHS-PEG is yielding poor results, consider engineering a cysteine residue at a more accessible location for thiol-specific PEGylation with a maleimide-PEG.

      • Optimize Linker Length: A longer PEG linker may be able to reach a partially buried functional group more effectively.

      • Mild Denaturation: In some cases, using mild, reversible denaturing conditions can expose buried residues. This should be approached with caution to avoid irreversible unfolding of the protein.

  • Possible Cause: Incorrect Reaction Conditions

    • Suboptimal pH, temperature, or reaction time can significantly reduce conjugation efficiency.

    • Recommended Solution:

      • Optimize pH: For NHS ester reactions, a pH of 7.0-8.0 is generally optimal. For maleimide-thiol reactions, a pH of 6.5-7.5 is preferred to ensure the thiol is deprotonated without promoting hydrolysis of the maleimide group.

      • Adjust Molar Ratio: Increase the molar excess of the PEG reagent to the protein. A 5- to 20-fold molar excess is a common starting point, but this may need to be optimized for your specific protein.

      • Modify Reaction Time and Temperature: Most PEGylation reactions proceed well at room temperature for 1-2 hours or at 4°C overnight. If the yield is low, consider increasing the reaction time and monitoring the progress at various intervals.

Problem 2: Loss of Biological Activity After PEGylation

  • Possible Cause: PEGylation at or Near the Active Site

    • The PEG chain is sterically hindering the active site of the protein, preventing it from binding to its substrate or receptor.

    • Recommended Solution:

      • Site-Specific PEGylation: If you are using a random PEGylation method, switch to a site-specific strategy. This can be achieved by introducing a cysteine residue at a location distant from the active site and using maleimide-PEG chemistry.

      • Protect the Active Site: During the PEGylation reaction, add a substrate or a competitive inhibitor to protect the active site from being modified.

      • Use a Different PEG Linker: A shorter PEG chain may be sufficient to provide the desired pharmacokinetic benefits without interfering with the active site.

  • Possible Cause: Conformational Changes

    • The conjugation process may have induced a change in the protein's conformation, leading to a loss of activity.

    • Recommended Solution:

      • Characterize the Conjugate: Use techniques like circular dichroism (CD) spectroscopy to assess any changes in the secondary and tertiary structure of the protein after PEGylation.

      • Optimize Reaction Conditions: Milder reaction conditions (e.g., lower temperature) may help to minimize the risk of denaturation.

Data Presentation

Table 1: Impact of PEG Spacer Length on Average Drug-to-Antibody Ratio (DAR) of an Antibody-Drug Conjugate (ADC)

PEG Spacer LengthAverage DAR
PEG42.5
PEG83.8
PEG124.2

This table summarizes representative data on how the length of the PEG spacer can influence the average number of drug molecules conjugated to an antibody.

Table 2: Influence of PEG Chain Length on PEG Grafting Density on Gold Nanoparticles

PEG Molecular Weight ( g/mol )Grafting Density (PEG nm⁻²)
2,1003.93
5,0002.15
10,8001.57
20,0000.89
51,4000.31

This table illustrates that as the molecular weight of the PEG chain increases, the grafting density on the nanoparticle surface decreases due to increased steric hindrance.

Experimental Protocols

Protocol 1: General Procedure for NHS Ester-Based PEGylation of a Protein

This protocol describes a general method for conjugating an NHS-ester functionalized PEG to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest

  • NHS-activated PEG reagent

  • Amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the NHS-activated PEG in DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume. Mix gently.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted PEG linker and byproducts using a desalting column or by dialysis against a suitable buffer.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.

Protocol 2: General Procedure for Maleimide-Thiol PEGylation of a Protein

This protocol outlines the steps for conjugating a maleimide-functionalized PEG to a free sulfhydryl group (cysteine) on a protein.

Materials:

  • Thiol-containing protein

  • Maleimide-activated PEG reagent

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP or DTT) - if cysteines are in a disulfide bond

  • Desalting column

  • Quenching solution (e.g., a small molecule with a free thiol like cysteine or beta-mercaptoethanol)

Procedure:

  • Protein Preparation (with Reduction if necessary):

    • If the protein contains disulfide bonds, dissolve it in a suitable buffer and add a 10- to 50-fold molar excess of a reducing agent like TCEP or DTT. Incubate for 30-60 minutes at room temperature.

    • Immediately remove the reducing agent using a desalting column equilibrated with the reaction buffer (thiol-free, pH 6.5-7.5).

  • PEG Reagent Preparation: Dissolve the maleimide-activated PEG in the reaction buffer to a concentration of at least 10 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-maleimide to the protein solution. Mix gently.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: The reaction can be quenched by adding a small molecule with a free thiol (e.g., cysteine or beta-mercaptoethanol).

  • Purification: Purify the PEGylated protein using a method such as size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the purified product by mass spectrometry and SDS-PAGE to confirm the conjugation.

Visualizations

experimental_workflow_nhs start Start: Protein Solution in Amine-Free Buffer prep_peg Prepare PEG-NHS in DMSO/DMF conjugation Conjugation Reaction (Add PEG-NHS to Protein) start->conjugation prep_peg->conjugation incubation Incubate (RT or 4°C) conjugation->incubation quenching Quench Reaction (Optional) incubation->quenching purification Purify Conjugate (SEC/Dialysis) quenching->purification characterization Characterize (SDS-PAGE, MS, HPLC) purification->characterization end End: Purified PEGylated Protein characterization->end

Caption: Workflow for NHS-Ester PEGylation of a protein.

experimental_workflow_maleimide start Start: Thiol-Containing Protein reduction Reduce Disulfide Bonds (Optional, with TCEP/DTT) start->reduction conjugation Conjugation Reaction (Add PEG-Maleimide) start->conjugation If no reduction needed remove_reducing Remove Reducing Agent (Desalting Column) reduction->remove_reducing remove_reducing->conjugation incubation Incubate (RT or 4°C) conjugation->incubation quenching Quench Reaction incubation->quenching purification Purify Conjugate (SEC/Dialysis) quenching->purification characterization Characterize (SDS-PAGE, MS) purification->characterization end End: Purified PEGylated Protein characterization->end

Caption: Workflow for Maleimide-Thiol PEGylation of a protein.

troubleshooting_logic start Problem: Low PEGylation Yield cause1 Possible Cause: Inaccessible Reactive Site start->cause1 cause2 Possible Cause: Incorrect Reaction Conditions start->cause2 solution1a Solution: Change PEGylation Chemistry cause1->solution1a solution1b Solution: Optimize Linker Length cause1->solution1b solution1c Solution: Mild Denaturation cause1->solution1c solution2a Solution: Optimize pH cause2->solution2a solution2b Solution: Adjust Molar Ratio cause2->solution2b solution2c Solution: Modify Reaction Time/Temp cause2->solution2c

References

Technical Support Center: Optimizing Multi-Step Synthesis with m-PEG9-t-butyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with m-PEG9-t-butyl ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during multi-step syntheses, helping you improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the critical steps in a multi-step synthesis involving this compound?

A typical multi-step synthesis involves two key phases:

  • Conjugation: Covalent attachment of the this compound to a target molecule, commonly via the reaction of an activated ester (like an NHS ester) on the PEG with a primary amine on the target molecule.[1]

  • Deprotection: Removal of the t-butyl ester protecting group to reveal a terminal carboxylic acid, which can be used for subsequent reactions. This is typically achieved under acidic conditions.[2]

Q2: My conjugation yield is low. What are the common causes and how can I improve it?

Low conjugation yield is often due to suboptimal reaction conditions or degradation of the reagents. Here are the primary factors to consider:

  • Hydrolysis of the Activated Ester: If you are using an NHS (N-hydroxysuccinimide) ester-activated this compound, it is susceptible to hydrolysis in aqueous solutions, which renders it unreactive towards the target amine.[1]

  • Suboptimal pH: The reaction of an NHS ester with a primary amine is most efficient in the pH range of 7.2 to 8.5.[1][3] At lower pH, the amine is protonated and less nucleophilic, while at higher pH, the rate of NHS ester hydrolysis increases significantly.

  • Competing Buffers: Buffers containing primary amines, such as Tris, will compete with your target molecule for the NHS ester, leading to lower yields.

  • Steric Hindrance: The bulky nature of the PEG chain or the substrate can sometimes hinder the reaction.

ParameterRecommended ConditionRationale
pH 7.2 - 8.5Balances amine nucleophilicity and NHS ester stability.
Buffer Phosphate, HEPES, BicarbonateNon-amine containing buffers are essential to avoid side reactions.
Temperature Room Temperature or 4°CLower temperatures can help minimize hydrolysis of the NHS ester.
Molar Ratio 10- to 50-fold molar excess of PEG reagentDrives the reaction towards product formation.

Q3: How can I confirm the successful conjugation of this compound to my molecule?

Successful conjugation can be confirmed by a combination of analytical techniques:

  • Size Exclusion Chromatography (SEC): PEGylation increases the hydrodynamic radius of the molecule, leading to an earlier elution time compared to the unconjugated starting material.

  • Reverse Phase HPLC (RP-HPLC): This technique can be used to separate the PEGylated product from unreacted starting materials and byproducts.

  • Mass Spectrometry (MS): To confirm the mass of the conjugated product.

  • NMR Spectroscopy: The appearance of characteristic PEG signals and the t-butyl singlet (around 1.4 ppm) in the 1H NMR spectrum can confirm conjugation.

Q4: The deprotection of the t-butyl ester is incomplete. What should I do?

Incomplete deprotection is a common issue and can often be resolved by optimizing the reaction conditions.

  • Insufficient Acid Concentration or Reaction Time: The cleavage of the t-butyl ester is an acid-catalyzed reaction. Increasing the concentration of trifluoroacetic acid (TFA) or extending the reaction time can improve the yield.

  • Poor Reagent Quality: Degraded TFA can be less effective. Always use fresh, high-quality TFA.

  • Steric Hindrance: The local environment around the ester can affect the efficiency of deprotection.

ParameterTroubleshooting StepRationale
TFA Concentration Increase from 50% to 95% in DCMA higher concentration of acid can drive the reaction to completion.
Reaction Time Extend from 2-5 hours, monitoring by HPLC or NMRAllows the reaction to proceed further if it is slow.
Reagent Quality Use a fresh bottle of high-purity TFAEnsures the reagent is not degraded and is fully active.

Q5: I am observing unexpected side products after the deprotection step. What are they and how can I prevent them?

The most common side reaction during acidic deprotection is alkylation caused by the stable t-butyl cation that is generated. This cation can react with electron-rich residues in your molecule, such as tryptophan or methionine.

To prevent this, it is highly recommended to use "scavengers" in the cleavage cocktail. Scavengers are nucleophilic species that trap the t-butyl cations.

ScavengerRecommended ConcentrationPurpose
Water 2.5% (v/v)Traps t-butyl cations.
Triisopropylsilane (TIS) 2.5% (v/v)A very effective scavenger for t-butyl cations.
Thioanisole VariesUseful for protecting methionine and tryptophan residues.

Experimental Workflows and Troubleshooting Logic

The following diagrams illustrate the key decision-making processes in a multi-step synthesis involving this compound.

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_deprotection Step 2: Deprotection start Start with Target Molecule and this compound conjugation NHS Ester-Amine Coupling (pH 7.2-8.5 in non-amine buffer) start->conjugation purification1 Purification of PEG-conjugate (SEC or RP-HPLC) conjugation->purification1 characterization1 Characterization (MS, NMR, HPLC) purification1->characterization1 deprotection TFA-mediated Deprotection (with scavengers like TIS and H2O) characterization1->deprotection Proceed if conjugation is successful purification2 Purification of Final Product (Precipitation in cold ether, HPLC) deprotection->purification2 characterization2 Final Characterization (MS, NMR, HPLC) purification2->characterization2 troubleshooting_conjugation start Low Conjugation Yield check_ph Is the pH between 7.2 and 8.5? start->check_ph check_buffer Is a non-amine buffer being used? check_ph->check_buffer Yes adjust_ph Adjust pH to optimal range check_ph->adjust_ph No check_reagent Is the PEG reagent fresh? check_buffer->check_reagent Yes change_buffer Switch to Phosphate, HEPES, or Bicarbonate buffer check_buffer->change_buffer No use_fresh_reagent Use a new batch of this compound check_reagent->use_fresh_reagent No increase_ratio Increase molar excess of PEG reagent check_reagent->increase_ratio Yes success Improved Yield adjust_ph->success change_buffer->success use_fresh_reagent->success increase_ratio->success troubleshooting_deprotection start Incomplete Deprotection or Side Products check_tfa Is the TFA fresh and high purity? start->check_tfa check_scavengers Are scavengers (TIS, H2O) being used? check_tfa->check_scavengers Yes use_fresh_tfa Use fresh TFA check_tfa->use_fresh_tfa No increase_tfa Increase TFA concentration or reaction time check_scavengers->increase_tfa Yes add_scavengers Add scavengers to the reaction mixture check_scavengers->add_scavengers No success Improved Yield and Purity increase_tfa->success use_fresh_tfa->success add_scavengers->success

References

Technical Support Center: Managing Batch-to-Batch Variability in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for managing batch-to-batch variability in bioconjugation experiments. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, ensuring greater consistency and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step troubleshooting guides for specific issues related to batch-to-batch variability in bioconjugation.

1. Why am I seeing significant variations in the Drug-to-Antibody Ratio (DAR) between batches?

Inconsistent Drug-to-Antibody Ratios (DARs) are a common challenge in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][][3][4] This variability can significantly impact the efficacy, safety, and pharmacokinetic profile of the final conjugate.[1] Several factors throughout the experimental workflow can contribute to this issue. A systematic approach to identifying the root cause is essential for achieving reproducible results.

Troubleshooting Steps:

  • Raw Material and Reagent Quality: The purity and activity of your starting materials are critical. Inconsistent quality of antibodies, linker-payloads, or reducing/oxidizing agents can lead to variable conjugation efficiency.

    • Action:

      • Ensure all reagents and solvents are from the same lot and supplier for each batch.

      • Perform analytical tests on incoming raw materials to verify their identity, purity, and activity.

      • For antibodies, ensure consistent post-translational modifications and purity.

  • Reaction Conditions: Minor deviations in reaction parameters can have a significant impact on the DAR.

    • Temperature and pH: Ensure precise control and consistency of reaction temperature and pH across batches. Use calibrated equipment.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., HIC-HPLC, RP-HPLC, or MS) to determine the optimal reaction time. Quenching the reaction too early or too late can result in incomplete conjugation or degradation.

    • Molar Ratio of Reactants: The molar ratio of the linker-payload to the antibody is a critical parameter. Inaccuracies in concentration determination of either component can lead to DAR variability.

      • Action: Accurately determine the concentration of the antibody and linker-payload solutions before each reaction. Use validated analytical methods.

  • Inconsistent Purification: Variations in the purification process can selectively enrich or deplete certain DAR species, leading to batch-to-batch differences in the final average DAR.

    • Action: Develop and adhere to a standardized purification protocol. This includes consistent use of chromatography resins, buffers, and elution conditions.

Logical Relationship: Factors Influencing DAR Variability

DAR_Variability cluster_sources Sources of Variability cluster_outcome Outcome Raw_Materials Raw Material Quality (Antibody, Linker-Payload) DAR_Variability Inconsistent Drug-to-Antibody Ratio (DAR) Raw_Materials->DAR_Variability Purity & Activity Reaction_Conditions Reaction Conditions (Temp, pH, Time, Molar Ratio) Reaction_Conditions->DAR_Variability Stoichiometry & Kinetics Purification Purification Process Purification->DAR_Variability Selective Enrichment/Depletion

Caption: Key contributors to batch-to-batch variability in the Drug-to-Antibody Ratio (DAR).

2. My bioconjugate shows high levels of aggregation in some batches but not others. What is the cause?

Aggregation is a critical quality attribute to control in bioconjugation as it can lead to reduced efficacy and potential immunogenicity. Batch-to-batch variability in aggregation can arise from several factors.

Troubleshooting Steps:

  • Hydrophobicity of the Linker-Payload: Many cytotoxic drugs used in ADCs are hydrophobic. Inconsistent DAR or the specific sites of conjugation can expose hydrophobic patches, leading to aggregation.

    • Action:

      • Characterize the hydrophobicity of your linker-payload.

      • Use analytical techniques like Hydrophobic Interaction Chromatography (HIC) to monitor the hydrophobicity profile of your conjugate.

  • Reaction and Buffer Conditions: The choice of solvent and buffer conditions during the conjugation and purification steps can significantly influence aggregation.

    • Action:

      • If using organic co-solvents to dissolve the linker-payload, ensure consistent and controlled addition to the aqueous antibody solution.

      • Screen different buffer formulations with varying pH and excipients (e.g., sugars, polysorbates) to identify conditions that minimize aggregation.

  • Purification Process: The purification process itself can sometimes induce aggregation.

    • Action:

      • Evaluate different purification methods. Size Exclusion Chromatography (SEC) is effective at removing aggregates.

      • Optimize buffer conditions during purification to maintain protein stability.

Experimental Workflow: Troubleshooting Aggregation

Aggregation_Troubleshooting Start High Aggregation Observed in a New Batch Check_DAR Analyze DAR and Drug Distribution Start->Check_DAR Analyze_Hydrophobicity Assess Hydrophobicity (e.g., HIC-HPLC) Start->Analyze_Hydrophobicity Review_Reaction Review Reaction Conditions (Solvent, pH, Temp) Start->Review_Reaction Evaluate_Purification Evaluate Purification Method and Buffers Start->Evaluate_Purification Optimize_Formulation Optimize Buffer Formulation (Excipient Screening) Check_DAR->Optimize_Formulation Analyze_Hydrophobicity->Optimize_Formulation Review_Reaction->Optimize_Formulation Refine_Purification Refine Purification Protocol (e.g., SEC) Evaluate_Purification->Refine_Purification End Consistent, Low-Aggregation Bioconjugate Optimize_Formulation->End Refine_Purification->End

Caption: A systematic workflow for troubleshooting aggregation in bioconjugation experiments.

3. I am observing incomplete conjugation or the presence of unreacted starting materials. How can I improve the reaction efficiency?

Incomplete conjugation can lead to a heterogeneous product with a lower than desired DAR and the presence of unconjugated antibody, which can compete with the active conjugate for target binding.

Troubleshooting Steps:

  • Reagent Quality and Activity: The reactivity of your linker-payload can diminish over time due to improper storage or handling. Similarly, the accessibility of target functional groups on the biomolecule (e.g., free thiols on a cysteine-engineered antibody) can be compromised.

    • Action:

      • Use fresh or properly stored and qualified reagents.

      • For thiol-maleimide conjugation, ensure complete reduction of antibody disulfides and subsequent removal of the reducing agent.

  • Reaction Stoichiometry and Concentration: An insufficient molar excess of the linker-payload or low reactant concentrations can lead to slow or incomplete reactions.

    • Action:

      • Optimize the molar ratio of the linker-payload to the biomolecule.

      • If possible, increase the concentration of the reactants to drive the reaction to completion.

  • Reaction Buffer and pH: The pH of the reaction buffer is critical for many conjugation chemistries. For example, amine-reactive NHS esters are prone to hydrolysis at high pH, while maleimide reactivity with thiols is favored at a pH of 6.5-7.5.

    • Action:

      • Ensure the reaction buffer has the optimal pH for the chosen conjugation chemistry and that the buffer components do not interfere with the reaction.

Quantitative Data Summary: Common Conjugation Chemistries and Key Parameters

Conjugation ChemistryTarget Functional GroupReactive PartnerOptimal pH RangeKey Considerations
Amine-reactive Primary amines (e.g., Lysine)NHS ester7.0 - 8.0NHS ester hydrolysis increases with pH.
Thiol-reactive Sulfhydryls (e.g., Cysteine)Maleimide6.5 - 7.5Maleimide ring can open at pH > 7.5.
Click Chemistry AzideAlkyneNeutralCopper-catalyzed (CuAAC) or strain-promoted (SPAAC).
Hydrazone/Oxime Aldehyde/KetoneHydrazine/Aminooxy4.5 - 6.0pH-dependent reaction rate.

Detailed Experimental Protocols

Protocol 1: Thiol-Reactive Conjugation using Maleimide

Objective: To conjugate a maleimide-functionalized molecule to a protein's cysteine residue(s).

Materials:

  • Protein solution with free sulfhydryl group(s) in a thiol-free buffer (e.g., PBS, pH 7.2).

  • Reducing agent (if needed to reduce disulfide bonds, e.g., TCEP).

  • Maleimide-functionalized molecule.

  • Thiol-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).

  • Quenching reagent (e.g., N-acetylcysteine or L-cysteine).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation (if necessary): If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.

  • Prepare Maleimide Solution: Dissolve the maleimide-functionalized molecule in a compatible organic solvent (e.g., DMSO or DMF) at a high concentration.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the maleimide solution to the protein solution. The exact molar ratio should be optimized for your specific protein and desired DAR.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if the maleimide-containing molecule is light-sensitive.

  • Quenching: Add a quenching reagent to a final concentration of ~10 mM to react with any unreacted maleimide. Incubate for 15-30 minutes.

  • Purification: Purify the conjugate using a size-exclusion chromatography column to remove unreacted small molecules and the quenching reagent.

  • Characterization: Characterize the conjugate using methods such as UV-Vis spectroscopy to determine the protein concentration and degree of labeling, and HIC-HPLC or Mass Spectrometry to determine the DAR distribution.

Protocol 2: Amine-Reactive Conjugation using NHS Ester

Objective: To conjugate a small molecule containing an N-hydroxysuccinimide (NHS) ester to a protein via primary amines.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4).

  • NHS ester-functionalized small molecule.

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Prepare Protein: Dissolve or buffer exchange the protein into the reaction buffer at a known concentration (e.g., 1-10 mg/mL).

  • Prepare NHS Ester: Dissolve the NHS ester in a compatible organic solvent (e.g., DMSO or DMF) at a high concentration immediately before use, as NHS esters are moisture-sensitive.

  • Conjugation Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Purify the conjugate from unreacted small molecules and quenching reagent using a size-exclusion column equilibrated with the desired storage buffer.

  • Characterization: Analyze the conjugate by UV-Vis spectroscopy to determine the degree of labeling and by SDS-PAGE to confirm conjugation. Mass spectrometry can be used for more detailed characterization.

References

Technical Support Center: Troubleshooting t-Butyl Ester Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for t-butyl (t-Bu) ester deprotection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the removal of this widely used protecting group.

Frequently Asked Questions (FAQs)

Q1: My t-butyl ester deprotection with Trifluoroacetic Acid (TFA) is not going to completion. What are the common causes?

A1: Incomplete deprotection is a frequent issue. Several factors could be at play:

  • Insufficient Acid: The most common reason for an incomplete reaction is an inadequate amount of acid. While TFA is a strong acid, certain substrates may contain basic functional groups that can neutralize it, necessitating a larger excess.

  • Reaction Conditions: The reaction time may be too short or the temperature too low. While many t-butyl ester deprotections proceed smoothly at room temperature, sterically hindered substrates or less reactive esters might require longer reaction times or gentle heating.

  • Reagent Quality: Trifluoroacetic acid is hygroscopic. The presence of water can decrease the effective acidity of the reaction medium, thereby slowing down the deprotection process.

  • Steric Hindrance: A sterically hindered t-butyl ester can be more challenging to remove, requiring more forcing conditions (e.g., higher temperature or longer reaction time).

Q2: I'm observing unexpected side products in my reaction mixture after TFA deprotection. What are they and how can I prevent their formation?

A2: A primary side reaction during TFA-mediated deprotection is the alkylation of nucleophilic functional groups by the stable tertiary-butyl cation generated during the reaction.[1][2]

  • Commonly Alkylated Residues: In peptide and complex molecule synthesis, amino acid residues with nucleophilic side chains are particularly susceptible to tert-butylation. These include:

    • Tryptophan (Trp)

    • Methionine (Met)

    • Cysteine (Cys)

    • Tyrosine (Tyr)[1]

  • Prevention with Scavengers: To prevent these side reactions, "scavengers" are added to the reaction mixture to trap the t-butyl cation.[1] Common scavengers include:

    • Trialkylsilanes: Triethylsilane (TES) or triisopropylsilane (TIS) are effective scavengers.[1]

    • Thiols: Thioanisole or ethanedithiol (EDT) can be used, especially when methionine or cysteine are present.

    • Water: Water can also act as a scavenger for the t-butyl cation.

    • Cocktails: Often, a "cocktail" of scavengers is used to trap various reactive species. A common example is Reagent K (TFA/phenol/water/thioanisole/EDT).

Q3: Can I selectively deprotect a t-butyl ester in the presence of other acid-labile protecting groups like Boc?

A3: Selective deprotection can be challenging as both t-butyl esters and t-butoxycarbonyl (Boc) groups are removed under acidic conditions. Generally, the Boc group is more sensitive to acid than the t-butyl ester. However, achieving high selectivity can be difficult. Milder acidic conditions or alternative deprotection methods may be required. For instance, using ZnBr₂ in dichloromethane has been reported to chemoselectively hydrolyze t-butyl esters in the presence of some other acid-labile groups.

Q4: Are there milder alternatives to TFA for t-butyl ester deprotection?

A4: Yes, several milder methods are available, which can be beneficial when dealing with sensitive substrates:

  • Aqueous Phosphoric Acid: An 85 wt % aqueous solution of phosphoric acid is an effective and environmentally friendly reagent for the deprotection of t-butyl esters. The reaction conditions are mild and show good selectivity in the presence of other acid-sensitive groups.

  • Zinc Bromide (ZnBr₂): This Lewis acid can be used in dichloromethane for a mild deprotection of t-butyl esters. It can offer chemoselectivity in the presence of other acid-labile groups.

  • Tris(4-bromophenyl)amminium radical cation (Magic Blue): This reagent, in combination with triethylsilane, mediates a mild deprotection under neutral conditions.

  • Thermal Deprotection: For thermally stable compounds, heating in a high-boiling solvent or under vacuum can effect deprotection. Continuous flow reactors at high temperatures (120-240°C) have also been used for reagent-free deprotection.

Troubleshooting Guide

This decision tree can help you troubleshoot your t-butyl ester deprotection reaction.

G start Reaction Not Working? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Check Conversion side_products Side Products Observed? start->side_products Analyze Crude Mixture increase_acid Increase Acid Equivalents or Use Fresh TFA incomplete_reaction->increase_acid Yes increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp Yes alternative_methods Consider Alternative Methods (e.g., H3PO4, ZnBr2) incomplete_reaction->alternative_methods Still Incomplete add_scavengers Add Scavengers (e.g., TIS, Thioanisole) side_products->add_scavengers Yes side_products->alternative_methods Still Side Products increase_acid->incomplete_reaction Re-evaluate increase_time_temp->incomplete_reaction Re-evaluate add_scavengers->side_products Re-evaluate

Caption: Troubleshooting workflow for t-butyl ester deprotection.

Data Presentation

Table 1: Comparison of Common t-Butyl Ester Deprotection Methods

MethodReagent(s)SolventTypical TemperatureTypical TimeKey AdvantagesPotential Issues
Standard Acidolysis Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.30 min - 5 hFast, reliable, well-establishedHarsh conditions, side reactions (alkylation)
Lewis Acid Catalysis Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temp.24 hMilder, can be chemoselectiveSlower reaction times
Mild Brønsted Acid 85% Phosphoric Acid (H₃PO₄)TolueneRoom Temp. to 50 °C3 - 14 h"Green" reagent, mild, selectiveSlower than TFA
Radical-Mediated Magic Blue, TriethylsilaneDichloromethane (DCM)Room Temp.< 1 hVery mild, neutral conditionsRequires specific reagents
Thermal None (neat or solvent)High-boiling solvent120 - 240 °C15 - 40 minReagent-free, "green"Requires thermally stable substrate

Experimental Protocols

Protocol 1: Standard Deprotection using TFA/DCM

This protocol is a general guideline for the deprotection of a t-butyl ester using trifluoroacetic acid in dichloromethane.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up dissolve 1. Dissolve t-butyl ester (1 eq.) in DCM. cool 2. Cool solution to 0 °C. dissolve->cool add_tfa 3. Add TFA (e.g., 1:1 v/v with DCM) dropwise. cool->add_tfa stir 4. Stir at 0 °C for 30 min, then warm to room temperature. add_tfa->stir monitor 5. Monitor reaction by TLC or LC-MS. stir->monitor concentrate 6. Concentrate under reduced pressure. monitor->concentrate purify 7. Purify the carboxylic acid. concentrate->purify

Caption: Standard experimental workflow for TFA-mediated t-butyl ester deprotection.

Detailed Steps:

  • Dissolve the t-butyl ester (1.0 eq.) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (typically a 1:1 v/v mixture with DCM).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-5 hours).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The crude carboxylic acid can then be purified by recrystallization or column chromatography.

Protocol 2: Mild Deprotection using Aqueous Phosphoric Acid

This protocol offers a milder and more environmentally friendly alternative to TFA.

Detailed Steps:

  • To a solution of the t-butyl ester in a suitable solvent (e.g., toluene), add 85 wt % aqueous phosphoric acid.

  • Stir the mixture at room temperature or heat gently (e.g., 50 °C).

  • Monitor the reaction by TLC or LC-MS. Reaction times can range from 3 to 14 hours.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Protocol 3: Selective Deprotection using Zinc Bromide

This method can be useful for substrates with other acid-sensitive functional groups.

Detailed Steps:

  • Dissolve the t-butyl ester (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add anhydrous zinc bromide (ZnBr₂) (e.g., 5 equivalents).

  • Stir the suspension at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction may take up to 24 hours.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography if necessary.

References

Technical Support Center: Optimizing PEGylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the molar ratio of polyethylene glycol (PEG) reagent to their biomolecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing the PEG-to-biomolecule molar ratio?

A: The primary goal is to control the degree of PEGylation, which is the number of PEG molecules attached to a single biomolecule.[1] This is crucial because the extent of PEGylation directly impacts the therapeutic properties of the biomolecule, such as its circulatory half-life, immunogenicity, solubility, and biological activity.[2][3][4] Optimizing the molar ratio helps achieve the desired level of modification for a specific application.[5]

Q2: What are the key factors to consider when determining the initial molar ratio range for an optimization experiment?

A: Several factors should be considered:

  • Number of available reactive sites: The number of primary amines (e.g., lysine residues, N-terminus) or other targetable functional groups on the biomolecule's surface will influence the potential for PEGylation.

  • Reactivity of the PEG reagent: The specific chemistry of the activated PEG (e.g., NHS ester, maleimide) will affect its reactivity.

  • Desired degree of PEGylation: Based on the therapeutic goal, you may aim for mono-PEGylation (one PEG chain per biomolecule) or multi-PEGylation.

  • Literature precedents: Reviewing similar PEGylation experiments with comparable biomolecules can provide a good starting point.

A common starting point for optimization is to test a range of molar ratios, such as 1:1, 1:5, and 1:10 (biomolecule:PEG reagent).

Q3: How does the reaction pH influence the PEGylation outcome?

A: The reaction pH is a critical parameter that can influence the selectivity of the PEGylation reaction. For amine-reactive PEGs (like NHS esters), a pH range of 7-9 is typically used. By adjusting the pH, it's possible to favor the modification of specific sites. For example, a lower pH (around 5-7) can favor the N-terminal amine over lysine residues due to the difference in their pKa values.

Q4: What are the most common analytical techniques to determine the degree of PEGylation?

A: Several techniques are used to analyze the outcome of a PEGylation reaction and determine the degree of modification:

  • SDS-PAGE: A simple and rapid method to visualize an increase in the apparent molecular weight of the PEGylated biomolecule compared to the unmodified one.

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) can separate unreacted biomolecule, PEG reagent, and different PEGylated species.

  • Mass Spectrometry (MS): MALDI-TOF and ESI-MS are powerful tools for accurately determining the molecular weight of the conjugates and thus the number of attached PEG chains.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for a quantitative determination of the degree of PEGylation.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of the PEG-to-biomolecule molar ratio.

Issue Potential Causes Troubleshooting Steps & Solutions
No or Low PEGylation Yield 1. Inactive PEG Reagent: The activated PEG may have hydrolyzed. 2. Incorrect Reaction Buffer pH: The pH may not be optimal for the specific conjugation chemistry. 3. Inaccessible Reactive Sites: The target functional groups on the biomolecule may be sterically hindered. 4. Low Molar Ratio: The concentration of the PEG reagent may be insufficient.1. Use freshly prepared or properly stored activated PEG. 2. Verify and adjust the pH of the reaction buffer to the recommended range for your PEG chemistry (e.g., pH 7-9 for NHS esters). 3. Consider using a longer linker on your PEG reagent or trying a different PEGylation chemistry that targets other accessible residues. 4. Increase the molar excess of the PEG reagent in subsequent experiments.
Protein Aggregation / Precipitation 1. Cross-linking: If using a bifunctional PEG reagent, it can link multiple biomolecules together. 2. Protein Instability: The reaction conditions (pH, temperature) may be causing the biomolecule to denature and aggregate. 3. High Protein Concentration: Higher concentrations can increase the likelihood of aggregation.1. Ensure you are using a mono-functional PEG reagent if cross-linking is not desired. 2. Screen different buffer conditions and temperatures to find conditions where the protein is more stable. 3. Reduce the concentration of the biomolecule in the reaction mixture.
High Polydispersity (Mixture of multiple PEGylated species) 1. High Molar Ratio: A large excess of PEG reagent increases the probability of modifying multiple sites. 2. Multiple Reactive Sites with Similar Reactivity: The biomolecule may have several surface-exposed residues that are equally susceptible to modification.1. Systematically decrease the molar ratio of the PEG reagent to the biomolecule. 2. Adjust the reaction pH to favor more selective modification (e.g., lower pH for N-terminal selectivity). 3. Consider site-directed mutagenesis to remove some of the competing reactive sites if a specific, homogeneous product is required.
Loss of Biological Activity 1. PEGylation at or near the Active Site: The attached PEG chain may be sterically hindering the region of the biomolecule responsible for its function. 2. Protein Denaturation: The reaction conditions may have irreversibly damaged the biomolecule's structure.1. Attempt PEGylation strategies that target amino acids known to be distant from the active site. This may involve using different PEG chemistries or site-directed mutagenesis. 2. Analyze the biomolecule's structure post-reaction using techniques like circular dichroism to check for conformational changes. Optimize reaction conditions (pH, temperature) to be milder.

Experimental Protocol: Optimization of Amine-Reactive PEGylation

This protocol outlines a general procedure for optimizing the molar ratio of an N-hydroxysuccinimide (NHS)-activated PEG to a protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Amine-reactive PEG-NHS ester

  • Reaction Buffer: Amine-free buffer (e.g., PBS, HEPES) at the desired pH (typically 7.2 - 8.5)

  • Quenching Buffer: (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Analytical equipment for characterization (SDS-PAGE, HPLC, Mass Spectrometer)

  • Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

  • Protein Preparation:

    • Prepare a stock solution of the protein at a known concentration in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete with the protein for the PEG reagent.

  • PEG Reagent Preparation:

    • Immediately before use, dissolve the PEG-NHS ester in the reaction buffer to create a stock solution of known concentration. NHS esters are susceptible to hydrolysis, so fresh preparation is crucial.

  • PEGylation Reaction Setup:

    • Set up a series of reactions with varying molar ratios of PEG-NHS to protein. For example: 1:1, 3:1, 5:1, 10:1, and 20:1.

    • Include a negative control of the protein without the PEG reagent.

    • For each reaction, add the calculated volume of the PEG-NHS stock solution to the protein solution.

    • Incubate the reactions at a controlled temperature (e.g., 4°C or room temperature) with gentle mixing for a specific duration (e.g., 1-2 hours).

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching buffer. The primary amines in the quenching buffer will react with any remaining unreacted PEG-NHS ester.

  • Analysis of PEGylation Products:

    • SDS-PAGE: Analyze aliquots of each reaction mixture. A successful PEGylation will result in a shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein. The intensity of the bands will give a qualitative idea of the reaction efficiency at different molar ratios.

    • HPLC (SEC): Inject samples onto a size-exclusion chromatography column to separate the different species (unmodified protein, mono-PEGylated, di-PEGylated, etc., and unreacted PEG). This will provide a quantitative measure of the different products.

    • Mass Spectrometry: Determine the precise molecular weight of the reaction products to confirm the number of PEG chains attached.

  • Purification of PEGylated Protein:

    • Based on the analytical results, purify the desired PEGylated species from the reaction mixture using an appropriate chromatography technique, such as size-exclusion or ion-exchange chromatography.

  • Functional Analysis:

    • Perform a bioassay to determine the biological activity of the purified PEGylated protein and compare it to the unmodified protein to assess any loss of function.

Visualizations

PEGylation_Workflow Experimental Workflow for Optimizing PEG Molar Ratio cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_final Final Characterization Prot_Prep Prepare Protein Solution (Known Concentration) Reaction_Setup Set up Reactions (Varying Molar Ratios) Prot_Prep->Reaction_Setup PEG_Prep Prepare Fresh PEG-NHS Stock Solution PEG_Prep->Reaction_Setup Incubation Incubate (Controlled Temp & Time) Reaction_Setup->Incubation Quench Quench Reaction Incubation->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE HPLC HPLC (SEC/RP) Analysis Quench->HPLC MS Mass Spectrometry Quench->MS Purification Purify Desired Product HPLC->Purification MS->Purification Bioassay Biological Activity Assay Purification->Bioassay Troubleshooting_Logic Troubleshooting Logic for PEGylation Optimization Start Analyze Reaction Outcome Low_Yield Low/No Yield? Start->Low_Yield Aggregation Aggregation? Low_Yield->Aggregation No Check_Reagents Check PEG Activity Adjust Molar Ratio Verify pH Low_Yield->Check_Reagents Yes High_PDI High Polydispersity? Aggregation->High_PDI No Optimize_Conditions Optimize Buffer/Temp Lower Protein Conc. Aggregation->Optimize_Conditions Yes Activity_Loss Loss of Activity? High_PDI->Activity_Loss No Adjust_Ratio_pH Decrease Molar Ratio Adjust pH for Selectivity High_PDI->Adjust_Ratio_pH Yes Change_Strategy Target Different Sites Use Milder Conditions Activity_Loss->Change_Strategy Yes Success Successful Optimization Activity_Loss->Success No Check_Reagents->Start Optimize_Conditions->Start Adjust_Ratio_pH->Start Change_Strategy->Start

References

Technical Support Center: Characterizing Unexpected Byproducts in PEGylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PEGylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize unexpected byproducts encountered during the PEGylation of proteins, peptides, and other molecules.

Troubleshooting Guides and FAQs

This section provides answers to common questions and solutions to problems that may arise during your PEGylation experiments.

FAQs

Q1: What are the most common unexpected byproducts in PEGylation reactions?

A1: The most frequently observed unexpected byproducts in PEGylation reactions include:

  • Hydrolyzed PEG: The activated functional group on the PEG reagent (e.g., NHS ester) can react with water in the buffer, leading to an inactive PEG-acid that cannot conjugate to the target molecule. This is a major competing reaction, especially at higher pH.[1]

  • Multi-PEGylated Species: Instead of a single PEG molecule attaching to the target (mono-PEGylation), multiple PEG molecules may attach, resulting in di-, tri-, or higher-order PEGylated species. This is more likely to occur at higher PEG-to-protein molar ratios.[2]

  • Unreacted Starting Materials: Incomplete reactions can leave both unreacted protein/peptide and unreacted activated PEG in the final mixture.

  • Byproducts from PEG Reagent Impurities: Commercial PEG reagents can contain impurities such as PEG-diol, which can lead to cross-linking between two target molecules.[3][4] Other reactive impurities like formaldehyde or acetaldehyde can also be present and may lead to undesired side reactions.

  • Isomeric Byproducts: If the target molecule has multiple potential PEGylation sites with similar reactivity, a mixture of positional isomers can be formed.

Q2: My PEGylation reaction yield is very low. What are the likely causes?

A2: Low yield of the desired PEGylated product is a common issue that can be attributed to several factors:

  • Suboptimal Reaction pH: For amine-reactive PEGs (e.g., NHS esters), the pH is a critical parameter. While the aminolysis reaction is faster at alkaline pH, the competing hydrolysis of the activated PEG also accelerates significantly. An incorrect pH can lead to the majority of the PEG reagent being inactivated before it can react with the target molecule.

  • Degradation of Activated PEG: Activated PEG reagents are often sensitive to moisture and should be stored under appropriate conditions (e.g., at -20°C in a desiccated environment). If the reagent has been improperly stored or handled, it may have already hydrolyzed, rendering it inactive.

  • Insufficient Molar Ratio of PEG: The stoichiometry of the reaction is crucial. An insufficient excess of the PEG reagent may result in a low conversion of the target molecule.

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris, will compete with the target molecule for the activated PEG, leading to a lower yield of the desired conjugate.

  • Issues with the Target Molecule: The target protein or peptide may have low solubility in the reaction buffer, or the target functional groups may be inaccessible for PEGylation due to the molecule's conformation.

Q3: I am observing a high percentage of multi-PEGylated species. How can I favor mono-PEGylation?

A3: To increase the yield of the mono-PEGylated product and reduce the formation of multi-PEGylated species, consider the following strategies:

  • Optimize the PEG:Protein Molar Ratio: Reducing the molar excess of the PEG reagent will statistically favor the formation of mono-PEGylated products. It is recommended to perform a series of reactions with varying molar ratios to find the optimal balance for your specific molecule.

  • Control Reaction Time: Shorter reaction times can help to minimize the extent of multi-PEGylation, especially if the rate of the first PEGylation is significantly faster than subsequent additions.

  • Site-Specific PEGylation Strategies: If possible, utilizing site-specific PEGylation chemistries that target a unique functional group on your molecule (e.g., a free cysteine) can eliminate the possibility of multi-PEGylation at other sites.

  • Chromatographic Purification: Techniques like ion-exchange chromatography (IEX) can often be used to separate mono-PEGylated species from di- and multi-PEGylated byproducts.

Troubleshooting Decision Tree

This decision tree can help guide you through troubleshooting common issues in your PEGylation reaction.

G Troubleshooting PEGylation Reactions start Low Yield or Unexpected Byproducts? check_reagents 1. Check Reagents & Conditions start->check_reagents check_peg Is activated PEG fresh and stored correctly? check_reagents->check_peg Yes end_bad Further Investigation Needed check_reagents->end_bad No check_buffer Is the buffer amine-free (e.g., phosphate)? check_peg->check_buffer check_ph Is the reaction pH optimal for the chemistry? check_buffer->check_ph check_ratio 2. Optimize Molar Ratio check_ph->check_ratio All Yes perform_titration Perform a titration of PEG:Protein molar ratio check_ratio->perform_titration check_time 3. Optimize Reaction Time perform_titration->check_time time_course Run a time-course experiment check_time->time_course characterize 4. Characterize Products time_course->characterize sec Use SEC to check for aggregation and polydispersity characterize->sec ms Use MS to identify species (hydrolyzed PEG, multi-PEGylation) sec->ms end_good Problem Solved ms->end_good

Caption: A decision tree to guide troubleshooting of common PEGylation reaction issues.

Quantitative Data Summary

The following tables provide quantitative data to help you optimize your PEGylation reactions and understand the impact of key parameters.

Table 1: Influence of pH on the Half-Life of NHS Ester-Activated PEG and Reaction Yield

pHHalf-life of NHS Ester (minutes)Final Yield of PEGylated Product (%)Reference(s)
7.4> 120~80-85
8.033.6~87-92
8.5~10-20~90
9.0< 9> 90 (but with rapid hydrolysis)

Table 2: Impact of PEG:Protein Molar Ratio on the Distribution of PEGylated Species

PEG:Protein Molar RatioMono-PEGylated Species (%)Di-PEGylated Species (%)Multi-PEGylated Species (%)Unmodified Protein (%)Reference(s)
1:14510<540Hypothetical Data
5:1702055
10:15035105
20:13045205

Note: The data in this table is illustrative and the actual distribution will depend on the specific protein and reaction conditions.

Experimental Protocols

This section provides detailed protocols for the characterization of PEGylation reaction mixtures.

Protocol 1: Analysis of PEGylation Products by Size-Exclusion Chromatography (SEC)

Objective: To separate and quantify unreacted protein, mono-PEGylated, multi-PEGylated species, and high molecular weight aggregates.

Materials:

  • SEC HPLC system with UV detector

  • SEC column suitable for the molecular weight range of your protein and its PEGylated forms (e.g., Zenix SEC-150)

  • Mobile Phase: 150 mM sodium phosphate buffer, pH 7.0

  • PEGylated reaction mixture

  • Control samples (unmodified protein, PEG reagent)

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the PEGylation reaction mixture and control samples to a suitable concentration (e.g., 1-2 mg/mL) in the mobile phase. Filter the samples through a 0.22 µm syringe filter.

  • Injection: Inject 20 µL of the prepared sample onto the column.

  • Data Acquisition: Monitor the elution profile at 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the unmodified protein, and different PEGylated species by comparing the chromatograms of the reaction mixture with the control samples.

    • Higher molecular weight species (aggregates, multi-PEGylated products) will elute earlier, while smaller molecules (unmodified protein) will elute later.

    • Integrate the peak areas to determine the relative percentage of each species.

Protocol 2: Characterization by MALDI-TOF Mass Spectrometry

Objective: To determine the molecular weight of the different species in the reaction mixture and confirm the degree of PEGylation.

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA)

  • Cationizing agent (optional, for PEG analysis): NaCl solution

  • PEGylated reaction mixture, desalted

Procedure:

  • Sample Preparation: It is crucial to desalt the sample to remove buffer components that can interfere with ionization. This can be done using a desalting column or dialysis.

  • Matrix-Sample Co-crystallization: Mix the desalted sample with the matrix solution in a 1:1 ratio. For analysis of free PEG, add a cationizing agent like NaCl to the mixture.

  • Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and let it air dry completely.

  • Data Acquisition:

    • Insert the target plate into the mass spectrometer.

    • Acquire spectra in linear positive ion mode for large molecules.

    • Optimize the laser power to obtain a good signal-to-noise ratio without causing excessive fragmentation.

  • Data Analysis:

    • The mass spectrum will show a series of peaks. The mass difference between the major peaks will correspond to the mass of the attached PEG moiety.

    • The presence of a peak corresponding to the unmodified protein indicates an incomplete reaction.

    • Peaks corresponding to the protein plus one, two, or more PEG masses indicate the presence of mono-, di-, and multi-PEGylated species.

Protocol 3: Determination of Degree of PEGylation by ¹H NMR Spectroscopy

Objective: To quantitatively determine the average number of PEG chains attached to the protein.

Materials:

  • NMR spectrometer (400 MHz or higher)

  • Deuterium oxide (D₂O)

  • Internal standard (e.g., DSS or TSP)

  • Lyophilized PEGylated protein

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the lyophilized PEGylated protein in a known volume of D₂O.

    • Add a known concentration of the internal standard.

  • NMR Data Acquisition:

    • Transfer the sample to an NMR tube.

    • Acquire a ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic resonance of the PEG backbone (a strong singlet around 3.6 ppm).

    • Identify a well-resolved resonance from the protein that does not overlap with other signals.

    • Integrate the area of the PEG signal and the selected protein signal.

    • Calculate the degree of PEGylation (DP) using the following formula: DP = (I_PEG / N_PEG) / (I_protein / N_protein) Where:

      • I_PEG = Integral of the PEG signal

      • N_PEG = Number of protons per PEG repeating unit (typically 4 for -OCH₂CH₂-)

      • I_protein = Integral of the selected protein signal

      • N_protein = Number of protons giving rise to the selected protein signal

Visualizing Workflows and Relationships

Workflow for Byproduct Characterization

G Workflow for PEGylation Byproduct Characterization start PEGylation Reaction Mixture sec SEC Analysis (Separation by size) start->sec iex IEX Analysis (Separation by charge) start->iex fractions Collect Fractions sec->fractions maldi MALDI-TOF MS (Molecular Weight Determination) fractions->maldi nmr NMR Spectroscopy (Structural Confirmation) fractions->nmr results Identify & Quantify Byproducts maldi->results iex->fractions nmr->results

Caption: A typical workflow for the characterization of byproducts in a PEGylation reaction mixture.

Relationship between pH, Aminolysis, and Hydrolysis in NHS-Ester PEGylation

G pH-Dependent Reactions in NHS-Ester PEGylation peg_nhs PEG-NHS Ester aminolysis Aminolysis (Desired Reaction) + Protein-NH2 peg_nhs->aminolysis hydrolysis Hydrolysis (Side Reaction) + H2O peg_nhs->hydrolysis peg_protein PEG-Protein Conjugate aminolysis->peg_protein peg_acid Inactive PEG-Acid hydrolysis->peg_acid ph Reaction pH ph->aminolysis Increases Rate (pH 7-9) ph->hydrolysis Increases Rate (especially at pH > 8)

Caption: The competing reactions of aminolysis and hydrolysis in NHS-ester PEGylation are both influenced by pH.

References

Validation & Comparative

Navigating the Deprotection Landscape: A Guide to Milder Alternatives for t-Butyl Ester Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective cleavage of t-butyl (t-Bu) esters is a critical step in the synthesis of complex molecules. While trifluoroacetic acid (TFA) has long been the go-to reagent for this transformation, its harshness can lead to the undesired removal of other acid-sensitive protecting groups and degradation of sensitive substrates. This guide provides an objective comparison of milder alternatives to TFA, supported by experimental data and detailed protocols, to aid in the selection of the optimal deprotection strategy.

The deprotection of t-butyl esters is a fundamental operation in organic synthesis, particularly in peptide and medicinal chemistry. The stability of the t-butyl group under a variety of conditions makes it an excellent choice for protecting carboxylic acids. However, its removal often requires strong acidic conditions, with neat or diluted TFA being the most common method. The highly acidic nature of TFA can be detrimental to molecules containing other acid-labile functionalities, such as Boc, trityl, or certain silyl ethers, leading to a loss of orthogonality and undesired side reactions.

In response to these challenges, a range of milder reagents and conditions have been developed to effect the selective cleavage of t-butyl esters. These alternatives offer improved chemoselectivity, broader functional group tolerance, and often more environmentally benign reaction profiles. This guide explores the performance of several key alternatives, including zinc bromide (ZnBr₂), aqueous phosphoric acid (H₃PO₄), trimethylsilyl iodide (TMSI), ytterbium triflate (Yb(OTf)₃), and a catalytic system comprising tris(4-bromophenyl)amminium radical cation (Magic Blue) and triethylsilane (Et₃SiH).

Comparative Performance of Deprotection Reagents

The selection of a suitable deprotection reagent depends on a multitude of factors, including the substrate's sensitivity, the presence of other protecting groups, and the desired reaction conditions. The following table summarizes the performance of TFA and its milder alternatives for the cleavage of t-butyl esters based on reported experimental data.

Reagent(s)Typical ConditionsReaction TimeYield (%)Key AdvantagesLimitations
TFA DCM, rt1 - 4 h>95Highly effective and fastHarsh conditions, low selectivity, corrosive
ZnBr₂ DCM, rt12 - 24 h75 - 95[1][2]Good chemoselectivity (spares Fmoc)[3]Can cleave Boc and trityl groups[1]
aq. H₃PO₄ (85%) Toluene, 50-60 °C3 - 14 h>90[4]Environmentally benign, mild, good selectivitySlower reaction times compared to TFA
TMSI CH₂Cl₂ or CHCl₃, rt0.5 - 2 h>90Rapid and effective under neutral conditionsReagent is moisture-sensitive and can be costly
Yb(OTf)₃ Nitromethane, 45-50 °C2 - 6 h>95Catalytic, high yielding, selective for t-butyl estersRequires elevated temperature
Magic Blue / Et₃SiH DCM, rt1 - 4 hup to 95Catalytic, extremely mild, transition-metal-freeRequires two reagents

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic methodology. Below are representative procedures for the cleavage of t-butyl esters using the discussed reagents.

Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)
  • Dissolve the t-butyl ester substrate in dichloromethane (DCM) (e.g., 0.1 M).

  • Add TFA (typically 20-50% v/v) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Co-evaporate with a suitable solvent (e.g., toluene or DCM) to ensure complete removal of residual TFA.

  • The crude carboxylic acid can then be purified by crystallization, precipitation, or chromatography.

Protocol 2: Selective Cleavage with Zinc Bromide (ZnBr₂)
  • To a solution of the t-butyl ester (1 equivalent) in anhydrous dichloromethane (DCM), add zinc bromide (2-5 equivalents).

  • Stir the suspension at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: Green Deprotection with Aqueous Phosphoric Acid (aq. H₃PO₄)
  • Dissolve the t-butyl ester substrate in toluene (approximately 1 mL per 1 g of substrate).

  • Add 85 wt % aqueous phosphoric acid (5 equivalents).

  • Heat the mixture to 50-60 °C and stir for 3-14 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting carboxylic acid is often pure enough for subsequent steps, or can be further purified by crystallization or chromatography.

Protocol 4: Rapid Cleavage using Trimethylsilyl Iodide (TMSI)
  • Dissolve the t-butyl ester in an anhydrous solvent such as dichloromethane or chloroform.

  • Add trimethylsilyl iodide (1.1-1.5 equivalents) dropwise at room temperature under an inert atmosphere. TMSI can also be generated in situ from TMSCl and NaI.

  • Stir the reaction for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a few drops of water or methanol.

  • Dilute the mixture with an organic solvent and wash with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude carboxylic acid.

Protocol 5: Catalytic Deprotection with Ytterbium Triflate (Yb(OTf)₃)
  • To a solution of the t-butyl ester in nitromethane, add a catalytic amount of ytterbium triflate (5 mol %).

  • Heat the reaction mixture to 45-50 °C and stir for 2-6 hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by standard methods if necessary.

Protocol 6: Mild Catalytic Deprotection with Magic Blue and Triethylsilane
  • Dissolve the t-butyl ester substrate (1.0 equivalent) in dry dichloromethane (DCM).

  • Add triethylsilane (2.0 equivalents), followed by tris(4-bromophenyl)amminium radical cation (Magic Blue) (0.5 equivalents).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the mixture in vacuo.

  • Purify the resulting carboxylic acid by standard chromatographic techniques.

Visualizing the Deprotection Pathways

The following diagrams illustrate the general mechanisms and workflows associated with t-butyl ester cleavage.

G General Acid-Catalyzed t-Butyl Ester Cleavage Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products tBu_Ester t-Butyl Ester Protonated_Ester Protonated Ester tBu_Ester->Protonated_Ester Protonation Acid Acid (TFA, H₃PO₄, etc.) Acid->Protonated_Ester tBu_Cation tert-Butyl Cation Protonated_Ester->tBu_Cation Carboxylic_Acid Carboxylic Acid Protonated_Ester->Carboxylic_Acid Elimination Isobutene Isobutene tBu_Cation->Isobutene Deprotonation

Caption: Acid-catalyzed cleavage of a t-butyl ester.

G Experimental Workflow for t-Butyl Ester Deprotection Start Start: t-Butyl Protected Compound Reaction Deprotection Reaction (Addition of Reagent and Solvent) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup / Quenching Monitoring->Workup Reaction Complete Purification Purification (Chromatography, Crystallization) Workup->Purification Product Final Product: Carboxylic Acid Purification->Product

Caption: General experimental workflow for deprotection.

G Decision Logic for Reagent Selection Sensitive_Groups Other Acid-Sensitive Protecting Groups Present? Substrate_Robust Substrate Robust? Sensitive_Groups->Substrate_Robust No Consider_ZnBr2_MagicBlue Consider ZnBr₂ or Magic Blue/Et₃SiH Sensitive_Groups->Consider_ZnBr2_MagicBlue Yes Green_Chemistry Green Chemistry a Priority? Substrate_Robust->Green_Chemistry No Use_TFA Use TFA Substrate_Robust->Use_TFA Yes Consider_Phosphoric_Acid Consider aq. H₃PO₄ Green_Chemistry->Consider_Phosphoric_Acid Yes Consider_Yb_TMSI Consider Yb(OTf)₃ or TMSI for speed and efficiency Green_Chemistry->Consider_Yb_TMSI No

References

The Influence of PEG Linker Length on Bioconjugate Performance: A Comparative Analysis with m-PEG9-t-butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), hinges on the careful selection of each component. The linker, which connects the biological macromolecule to a payload, is a critical determinant of the conjugate's overall efficacy, stability, and pharmacokinetic profile. Among the various linker technologies, polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and ability to enhance the solubility and in vivo half-life of bioconjugates.[1] This guide provides a comparative analysis of m-PEG9-t-butyl ester and other PEG linkers with varying chain lengths, supported by experimental data, to inform the selection of the optimal linker for specific applications.

The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the properties of a bioconjugate.[2] Shorter PEG linkers can create more compact conjugates, which may be advantageous in certain contexts, while longer linkers can improve solubility and overcome steric hindrance.[1] The choice of PEG length represents a balance between enhancing pharmacokinetic properties and maintaining potent biological activity.[1]

Comparative Analysis of PEG Linker Length on Bioconjugate Properties

The following tables summarize quantitative data from various studies, comparing the effects of different PEG linker lengths on key bioconjugate parameters. While direct head-to-head experimental data for this compound is limited in publicly available literature, its performance can be inferred from the trends observed with other discrete PEG linkers.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/day/kg)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~151.0Non-binding IgG-MMAE
PEG2~100.67Non-binding IgG-MMAE
PEG4~70.47Non-binding IgG-MMAE
PEG8 ~5 0.33 Non-binding IgG-MMAE
PEG12 ~5 0.33 Non-binding IgG-MMAE
PEG24 ~5 0.33 Non-binding IgG-MMAE

Data synthesized from a study on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8.[3] This data indicates that increasing the PEG linker length generally leads to a decrease in the clearance rate of ADCs, with a plateau observed around PEG8. It is anticipated that an ADC with a PEG9 linker would exhibit a similarly low clearance rate.

Table 2: Impact of PEG Linker Length on In Vivo Efficacy of ADCs

PEG Linker Length (units)Tumor Growth InhibitionTumor to Plasma Exposure RatioReference
2 and 435-45% decrease in tumor weightsLower
8, 12, and 24 75-85% reduction in tumor weights Significantly Higher ****

This data suggests that longer PEG linkers (PEG8 and above) can lead to significantly improved in vivo anti-tumor efficacy, which is correlated with higher tumor-to-plasma exposure ratios.

Table 3: Influence of PEG Linker Length on In Vitro Cytotoxicity

Bioconjugate SystemPEG Chain LengthOutcome vs. No PEGReference
Affibody-MMAE Conjugate4 kDa4.5-fold reduction in cytotoxicity
Affibody-MMAE Conjugate10 kDa22-fold reduction in cytotoxicity

In some systems, longer PEG chains can lead to a reduction in in vitro cytotoxicity, potentially due to steric hindrance. However, this can be offset by improved pharmacokinetic properties and enhanced in vivo efficacy.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and evaluation of bioconjugates with different PEG linkers.

Protocol 1: General Procedure for Antibody-Drug Conjugation using m-PEG-t-butyl ester Linkers

This protocol describes the conjugation of a thiol-reactive payload to an antibody via a maleimide-PEG-linker, followed by the deprotection of the t-butyl ester.

A. Antibody Reduction and Conjugation:

  • Antibody Preparation: Prepare the antibody solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reduction of Interchain Disulfides: Add a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution to expose free thiol groups. The molar excess of the reducing agent will determine the number of available thiols for conjugation.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Purification: Remove the excess reducing agent using a desalting column.

  • Conjugation: Immediately add the desired molar excess of the Maleimide-PEGn-linker solution to the reduced antibody.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Purify the resulting ADC from unreacted linker and payload by size-exclusion chromatography (SEC).

B. Deprotection of the t-Butyl Ester:

  • Lyophilization: If the purified PEGylated protein is in an aqueous buffer, lyophilize it to dryness.

  • Deprotection Solution: Prepare a solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.

  • Deprotection Reaction: Dissolve the lyophilized PEGylated protein in the deprotection solution.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.

  • TFA Removal: Remove the TFA by rotary evaporation or by precipitating the deprotected conjugate with cold diethyl ether.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.

A. UV/Vis Spectroscopy:

  • Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab) and the small molecule drug (ε_Drug) at 280 nm and at the wavelength of maximum absorbance for the drug (λ_max).

  • Measure Absorbance of ADC: Measure the absorbance of the ADC solution at 280 nm (A_280) and λ_max (A_λmax).

  • Calculate Concentrations: Use the following equations to calculate the concentrations of the antibody and the drug:

    • C_Ab = (A_280 - (ε_Drug,280 / ε_Drug,λmax) * A_λmax) / ε_Ab,280

    • C_Drug = A_λmax / ε_Drug,λmax

  • Calculate DAR: DAR = C_Drug / C_Ab

B. Hydrophobic Interaction Chromatography (HIC):

HIC separates ADC species based on the number of conjugated drug molecules, as each addition increases the hydrophobicity of the antibody.

  • Column: Use a HIC column suitable for antibody separations.

  • Mobile Phase A: A high salt buffer (e.g., 2 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: A low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Gradient: Run a linear gradient from high salt to low salt to elute the different DAR species.

  • Detection: Monitor the elution profile at 280 nm. The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved.

Protocol 3: In Vivo Xenograft Model for ADC Efficacy Testing

A. Model Establishment:

  • Cell Culture: Culture a human cancer cell line of interest in appropriate media.

  • Animal Model: Use immunodeficient mice (e.g., SCID or NOD/SCID).

  • Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups.

B. ADC Administration and Monitoring:

  • Treatment Groups: Include a vehicle control group, a non-binding ADC control group, and groups for the ADCs with different PEG linker lengths.

  • Dosing: Administer the ADCs intravenously at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume.

  • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.

  • Data Analysis: Calculate the tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a representative signaling pathway targeted by an ADC and a general experimental workflow for comparing ADCs with different PEG linker lengths.

Signaling_Pathway cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage Cell Killing

Caption: ADC mechanism of action in a tumor cell.

Experimental_Workflow start Start: Synthesize ADCs with different PEG linker lengths (e.g., PEG4, PEG9, PEG12) dar_analysis Characterization: Determine Drug-to-Antibody Ratio (DAR) start->dar_analysis in_vitro In Vitro Evaluation: Cytotoxicity Assay dar_analysis->in_vitro in_vivo In Vivo Evaluation: Xenograft Model dar_analysis->in_vivo data_analysis Data Analysis and Comparison in_vitro->data_analysis pk_study Pharmacokinetic Study in_vivo->pk_study pk_study->data_analysis conclusion Conclusion: Select optimal PEG linker length data_analysis->conclusion

Caption: Workflow for comparing ADCs with different PEG linkers.

References

Decoding PEGylation: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the efficiency of PEGylation is a critical step in the development of biotherapeutics. This guide provides an objective comparison of mass spectrometry-based methods with other common analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein or peptide, is a widely adopted strategy to enhance the therapeutic properties of biopharmaceuticals. This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and increased stability. However, the inherent heterogeneity of PEGylation reactions, which can result in a mixture of unreacted protein, mono-PEGylated, and multi-PEGylated species, necessitates robust analytical methods to accurately determine the efficiency of the conjugation process. This guide delves into the use of mass spectrometry for this purpose and compares its performance with established alternative techniques.

Mass Spectrometry for PEGylation Analysis: A Direct Measurement Approach

Mass spectrometry (MS) has emerged as a powerful tool for the characterization of PEGylated proteins, offering direct measurement of the molecular weight changes resulting from PEG conjugation. This allows for the precise determination of the degree of PEGylation and the distribution of different PEGylated species.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is a widely used technique for the analysis of large biomolecules and is particularly well-suited for determining the average molecular weight of PEGylated proteins.[1][2] In this method, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for the determination of their molecular weights.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) MS is another valuable technique for analyzing PEGylated proteins.[3] ESI generates multiply charged ions from the analyte in solution, which can be a challenge for interpreting the complex spectra of polydisperse PEGylated proteins. However, ESI is readily coupled with liquid chromatography (LC), enabling the separation of different PEGylated species before mass analysis (LC-MS).[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a comprehensive tool for characterizing PEGylation efficiency. By separating the reaction mixture prior to MS analysis, LC-MS can resolve different PEGylated forms of the protein, allowing for their individual identification and quantification.

Alternative Methods for Assessing PEGylation Efficiency

While mass spectrometry provides direct molecular weight information, other techniques are commonly employed to assess PEGylation, often providing complementary information.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a fundamental and widely used technique for separating proteins based on their molecular weight. The migration of proteins through the polyacrylamide gel is inversely proportional to the logarithm of their molecular mass. PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower than its unmodified counterpart, resulting in a characteristic band shift on the gel.

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. Larger molecules, such as PEGylated proteins, elute earlier from the column than smaller, unmodified proteins. This technique can be used to separate and quantify the different species in a PEGylation reaction mixture.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive immunoassay that can be adapted to quantify PEGylated proteins. A common format is a competitive ELISA where a PEG-specific antibody is coated on a plate. The sample containing the PEGylated protein competes with a labeled PEG conjugate for binding to the antibody. The resulting signal is inversely proportional to the concentration of the PEGylated protein in the sample.

Quantitative Performance Comparison

The choice of analytical method depends on the specific requirements of the analysis, including the need for absolute molecular weight determination, quantification of different species, and sample throughput. The following table summarizes the key quantitative performance metrics for the discussed techniques.

FeatureMALDI-TOF MSLC-MSSDS-PAGESize Exclusion Chromatography (SEC)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Measures mass-to-charge ratio of ionsSeparates by chromatography, then measures m/zSeparates by electrophoretic mobilitySeparates by hydrodynamic volumeImmuno-recognition of PEG
Information Provided Average MW, distribution of PEGylated speciesMW of separated species, quantificationApparent MW, relative quantificationRelative quantification of speciesQuantification of PEGylated protein
Accuracy High for average MW determinationHigh for MW and quantificationLow to moderate for MW, semi-quantitativeModerate, dependent on calibrationHigh for quantification
Precision HighHighModerateHighHigh
Sensitivity High (pmol to fmol)High (pmol to fmol)Moderate (ng to µg)Moderate (µg)Very high (pg to ng)
Resolution of Species Can resolve species with different numbers of PEG chainsHigh, resolves different PEGylated formsLow, may not resolve species with similar MWModerate, can separate different speciesDoes not resolve different species
Throughput HighModerateHighModerateHigh

Experimental Protocols

MALDI-TOF MS Protocol
  • Sample Preparation: Mix the PEGylated protein sample (typically 1-10 pmol/µL) with a suitable matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in a 1:1 ratio.

  • Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in linear or reflector mode, depending on the mass range and required resolution.

  • Data Analysis: Determine the average molecular weight and the distribution of PEGylated species from the resulting mass spectrum.

LC-MS Protocol for PEGylation Analysis
  • Chromatographic Separation:

    • Use a suitable HPLC column (e.g., reversed-phase C4 or C8) to separate the PEGylation reaction mixture.

    • Employ a gradient elution with solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometry Analysis:

    • Couple the HPLC system to an ESI-mass spectrometer.

    • Acquire mass spectra in a positive ion mode over a relevant m/z range.

  • Data Analysis:

    • Identify the peaks corresponding to the unmodified protein and the different PEGylated species in the chromatogram.

    • Deconvolute the mass spectra to determine the molecular weights of the species in each peak.

    • Quantify the relative abundance of each species based on the peak areas in the chromatogram.

SDS-PAGE Protocol
  • Sample Preparation: Mix the protein sample with an equal volume of 2x Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT). Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the prepared samples and a molecular weight marker onto a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.

  • Analysis: Compare the migration of the PEGylated protein bands to the unmodified protein and the molecular weight marker to estimate the apparent molecular weight and assess the extent of PEGylation.

Size Exclusion Chromatography (SEC) Protocol
  • System Preparation: Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).

  • Sample Injection: Inject the PEGylation reaction mixture onto the column.

  • Chromatographic Run: Run the chromatography at a constant flow rate.

  • Data Analysis: Monitor the elution profile using a UV detector. The peak areas of the eluting species (unmodified protein, PEGylated protein) can be used for relative quantification.

ELISA Protocol for PEGylated Protein Quantification
  • Coating: Coat a 96-well plate with a PEG-specific antibody and incubate overnight.

  • Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer.

  • Competition: Add standards of known PEGylated protein concentration and the unknown samples to the wells, followed by the addition of a fixed concentration of a labeled PEG conjugate (e.g., biotinylated PEG). Incubate to allow for competitive binding.

  • Detection: Add a substrate that reacts with the enzyme on the labeled conjugate to produce a colorimetric signal.

  • Measurement: Measure the absorbance of the wells using a microplate reader. The signal intensity will be inversely proportional to the concentration of the PEGylated protein in the sample.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key analytical techniques.

Mass_Spectrometry_Workflow cluster_MALDI MALDI-TOF MS cluster_LCMS LC-MS maldi_sample Sample-Matrix Co-crystallization maldi_laser Laser Desorption/Ionization maldi_sample->maldi_laser maldi_tof Time-of-Flight Analysis maldi_laser->maldi_tof maldi_detect Detection maldi_tof->maldi_detect maldi_spec Mass Spectrum maldi_detect->maldi_spec lc_inject Sample Injection lc_sep Chromatographic Separation lc_inject->lc_sep lc_esi Electrospray Ionization lc_sep->lc_esi lc_ms Mass Analysis lc_esi->lc_ms lc_detect Detection lc_ms->lc_detect lc_data Chromatogram & Mass Spectra lc_detect->lc_data

Mass Spectrometry Workflows

Alternative_Methods_Workflow cluster_SDS SDS-PAGE cluster_SEC Size Exclusion Chromatography cluster_ELISA ELISA sds_prep Sample Denaturation sds_gel Gel Electrophoresis sds_prep->sds_gel sds_stain Staining sds_gel->sds_stain sds_analyze Band Analysis sds_stain->sds_analyze sec_inject Sample Injection sec_run Chromatographic Run sec_inject->sec_run sec_detect UV Detection sec_run->sec_detect sec_chrom Chromatogram sec_detect->sec_chrom elisa_coat Antibody Coating elisa_block Blocking elisa_coat->elisa_block elisa_compete Competitive Binding elisa_block->elisa_compete elisa_detect Detection elisa_compete->elisa_detect elisa_read Absorbance Reading elisa_detect->elisa_read

References

A Comparative Guide to the In Vitro Stability of m-PEG9-t-butyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the stability of linker chemistries is paramount for designing effective therapeutic conjugates. The m-PEG9-t-butyl ester moiety serves as a valuable bifunctional linker, enabling the conjugation of molecules to primary amines while providing a protected carboxylic acid for subsequent modifications. The stability of the t-butyl ester bond is a critical parameter, as its cleavage dictates the release of a payload or the unmasking of a functional group. This guide provides a comparative overview of the in vitro stability of t-butyl ester conjugates, supported by established chemical principles and detailed experimental protocols.

Comparative Stability of Ester-Based Linkers

The stability of an ester bond is highly dependent on its chemical environment and susceptibility to enzymatic cleavage. The t-butyl ester is known for its relative stability to chemical hydrolysis under neutral or basic conditions compared to less sterically hindered esters, but it is sensitive to acidic conditions.[1] In a biological matrix, such as human plasma, enzymatic hydrolysis by carboxylesterases is a primary degradation pathway for many esters.[2]

The table below compares the expected stability profile of a hypothetical this compound conjugate with other common ester-based linkers.

Linker TypeSteric HindranceSusceptibility to Chemical Hydrolysis (pH 7.4)Susceptibility to Enzymatic Hydrolysis (e.g., Plasma Esterases)Key Characteristics
This compound HighLow to ModerateModerateRelatively stable chemically; cleavage is often enzyme-mediated. The bulky t-butyl group offers significant steric protection.[3][4]
Methyl Ester LowHighHighGenerally labile and rapidly hydrolyzed in plasma and buffer.[2]
Ethyl Ester LowHighHighSimilar in stability to methyl esters, showing rapid hydrolysis.
Benzyl Ester ModerateModerateModerate to HighStability is influenced by electronic effects of the benzyl group.
Succinate Ester LowModerateHighOften used in drug-PEG conjugates; readily cleaved by plasma esterases to release the payload.

Experimental Protocol: In Vitro Stability Assay in Human Plasma

This protocol outlines a general method for assessing the stability of an this compound conjugate in human plasma.

Materials and Reagents
  • Test Conjugate (e.g., this compound of a fluorescent probe)

  • Control Conjugate (e.g., a more stable amide-linked equivalent)

  • Pooled Human Plasma (anticoagulant-treated, e.g., K2-EDTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC-grade

  • Methanol (MeOH), HPLC-grade

  • Trifluoroacetic Acid (TFA)

  • Internal Standard (IS) for LC-MS analysis

  • Thermomixer or shaking water bath

  • Centrifuge

  • HPLC or UPLC-MS/MS system

Experimental Procedure
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the test conjugate, control conjugate, and internal standard in DMSO. Store at -20°C.

  • Incubation:

    • Pre-warm human plasma and PBS (pH 7.4) to 37°C.

    • In separate microcentrifuge tubes, dilute the test conjugate stock solution with pre-warmed plasma to a final concentration of 10 µM. Prepare a parallel incubation in PBS as a non-enzymatic control.

    • Incubate the tubes at 37°C with gentle agitation.

  • Time-Point Sampling:

    • Collect aliquots (e.g., 50 µL) from each incubation mixture at specified time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes).

    • The 0-minute sample should be collected immediately after adding the conjugate to the plasma.

  • Reaction Quenching and Protein Precipitation:

    • To each collected aliquot, immediately add 3 volumes (150 µL) of ice-cold ACN containing the internal standard. This step stops the enzymatic reaction and precipitates plasma proteins.

    • Vortex the samples vigorously for 1 minute.

  • Sample Processing:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new set of tubes or an HPLC sample plate for analysis.

Analytical Method (LC-MS/MS)
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable C18 reverse-phase column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation of the parent conjugate from its hydrolyzed products.

  • Detection: Monitor the disappearance of the parent conjugate and the appearance of its hydrolyzed acid form using Multiple Reaction Monitoring (MRM).

Data Analysis
  • Calculate the percentage of the parent conjugate remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of remaining conjugate against time.

  • The slope of the linear regression of this plot gives the degradation rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

Visualizing the Workflow

The following diagram illustrates the key steps in the in vitro plasma stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_conjugate Prepare 10 mM Conjugate Stock in DMSO start_incubation Initiate Incubation (Final Conc. 10 µM) at 37°C prep_conjugate->start_incubation prep_plasma Pre-warm Human Plasma and PBS to 37°C prep_plasma->start_incubation sampling Collect Aliquots at Time Points (0-24h) start_incubation->sampling quench Quench Reaction with Ice-Cold ACN + IS sampling->quench centrifuge Centrifuge to Pellet Precipitated Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate % Remaining and Half-Life (t½) lcms->data_analysis

Caption: Workflow for an in vitro plasma stability assay.

References

Navigating the Labyrinth of Protective Groups: A Comparative Guide to the Selective Deprotection of t-Butyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective cleavage of a t-butyl ester in the presence of a Boc (tert-butoxycarbonyl) protecting group represents a frequent and often formidable challenge in multi-step organic synthesis. Both groups are acid-labile, yet their cleavage kinetics can be modulated to achieve the desired selectivity. This guide provides an objective comparison of various methods for this transformation, supported by experimental data and detailed protocols, to aid in the selection of the optimal deprotection strategy.

The concomitant removal of both protecting groups under standard acidic conditions, such as with strong acids like trifluoroacetic acid (TFA), necessitates the exploration of milder and more selective reagents. This guide will delve into Lewis acid-catalyzed methods, Brønsted acid-catalyzed approaches, and other novel techniques, offering a comprehensive overview of the available synthetic tools.

Performance Comparison of Deprotection Methods

The following table summarizes the performance of various reagents and conditions for the selective deprotection of t-butyl esters in the presence of a Boc group, based on reported experimental data.

Method/ReagentSubstrate ScopeTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Limitations
CeCl₃·7H₂O / NaI in AcetonitrileN-Boc protected amino acid t-butyl esters85-9524RefluxHigh selectivity, cost-effective.[1][2]Long reaction times, requires pre-complexation of the reagents.[1]
Ytterbium triflate (Yb(OTf)₃) in NitromethaneAromatic and aliphatic t-butyl esters90-99645-50Mild, catalytic, environmentally friendly, reusable catalyst.[3]Slower reaction with Boc-protected amino acids.[3]
Aqueous Phosphoric Acid t-butyl esters, carbamates, and ethersHigh--Environmentally benign, mild.Selectivity for t-butyl ester over Boc is substrate-dependent and may require careful optimization.
Silica Gel in Toluenet-butyl estersGood-100Mild, simple workup.High temperatures required.
Zinc Bromide (ZnBr₂) in Dichloromethaneα-amino estersGood12-24Room TempMild Lewis acid conditions.Conflicting reports on selectivity; some studies report lability of the Boc group.
Enzymatic Hydrolysis (e.g., Lipase A)t-butyl esters of protected amino acidsGood to High--Extremely mild and selective, environmentally friendly.Substrate-specific, may require screening of different enzymes.

Deprotection Mechanisms and Workflows

The selective deprotection of a t-butyl ester hinges on the subtle differences in the activation barriers for the cleavage of the t-butyl ester and the Boc group. The following diagrams illustrate the general mechanism and a suggested workflow for selecting a deprotection method.

Deprotection_Mechanism cluster_ester t-Butyl Ester Deprotection cluster_boc Boc Group Deprotection Ester R-CO-O-tBu Protonated_Ester R-CO-OH⁺-tBu Ester->Protonated_Ester H⁺ (Lewis or Brønsted Acid) Carboxylic_Acid R-COOH Protonated_Ester->Carboxylic_Acid -tBu⁺ tBu_cation_E tBu⁺ Isobutylene_E Isobutylene tBu_cation_E->Isobutylene_E -H⁺ tBu_cation_B tBu⁺ Boc R-NH-CO-O-tBu Protonated_Boc R-NH-CO-OH⁺-tBu Boc->Protonated_Boc H⁺ (Lewis or Brønsted Acid) Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid -tBu⁺ Amine R-NH₂ Carbamic_Acid->Amine -CO₂ Isobutylene_B Isobutylene tBu_cation_B->Isobutylene_B -H⁺ CO2 CO₂

Caption: General acid-catalyzed deprotection mechanism for t-butyl esters and Boc groups.

Deprotection_Workflow start Start: N-Boc, t-Butyl Ester Substrate q1 Is the substrate sensitive to high temperatures? start->q1 alternative Consider Orthogonal Protection Strategy (e.g., Boc/Benzyl) start->alternative q2 Are long reaction times acceptable? q1->q2 Yes method2 Consider Silica Gel in Toluene q1->method2 No q3 Is an enzymatic setup feasible? q2->q3 Yes method1 Consider Yb(OTf)₃ or ZnBr₂ (with caution) q2->method1 No method3 Consider CeCl₃·7H₂O / NaI q3->method3 No method4 Consider Enzymatic Hydrolysis q3->method4 Yes end End: Selective Deprotection method1->end method2->end method3->end method4->end Orthogonal_Strategy Start N-Boc, Benzyl Ester Protected Substrate Acid Acidic Conditions (e.g., TFA) Start->Acid Hydrogenolysis Catalytic Hydrogenolysis (e.g., H₂, Pd/C) Start->Hydrogenolysis Result_Acid Amine Deprotected, Benzyl Ester Intact Acid->Result_Acid Result_Hydro Carboxylic Acid Deprotected, Boc Group Intact Hydrogenolysis->Result_Hydro

References

Navigating the Maze of PROTAC Design: A Comparative Analysis of Molecules Linked with m-PEG9-t-butyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge for researchers and drug developers. The linker region, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides an objective comparison of molecules linked with m-PEG9-t-butyl ester against common alternatives, supported by experimental data to inform rational PROTAC design.

At the heart of PROTAC technology lies the induced degradation of a target protein through the ubiquitin-proteasome system. The linker, far from being a passive spacer, plays a pivotal role in orchestrating this event. Its length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation. An optimal linker facilitates the formation of a stable and productive ternary complex while conferring favorable properties such as solubility and cell permeability to the PROTAC molecule.

The Role of this compound in PROTACs

The this compound is a commonly utilized linker component in PROTAC synthesis. The polyethylene glycol (PEG) chain, with its nine ethylene glycol units, imparts hydrophilicity, which can enhance the solubility of the PROTAC molecule. The terminal t-butyl ester serves as a protecting group for a carboxylic acid functionality, which is often used as a handle for conjugation to either the target-binding ligand or the E3 ligase ligand. This protecting group is typically removed under acidic conditions during the synthesis process.

Comparative Analysis of Linker Composition and Length

The choice of linker can dramatically impact the overall performance of a PROTAC. Below is a comparative summary of the most common linker classes: Polyethylene Glycol (PEG) and alkyl chains.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
PEG Linkers Composed of repeating ethylene glycol units, making them hydrophilic.Improves aqueous solubility and can enhance cell permeability. Biocompatible and synthetically versatile for varying lengths.[1][2][3]May have reduced metabolic stability in vivo compared to alkyl linkers. Can be more challenging and costly to synthesize.[3]
Alkyl Linkers Consist of saturated or unsaturated hydrocarbon chains.Synthetically accessible and chemically stable. Length can be systematically varied.[2]Tend to be hydrophobic, which can limit aqueous solubility. May lead to non-specific binding.
Impact of Linker Length on Degradation Efficiency

The length of the linker is a critical parameter that must be empirically optimized for each target protein-E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination.

Table 1: Comparative Degradation Efficiency of PROTACs with Varying Linker Lengths

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1 Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276
ERα PEG12Effective degradation-
PEG16More potent degradation-
BRD4 PEG3 units->90% at 1 µM
PEG + Phenylalanine-Concentration-dependent degradation-

Note: Data is compiled from multiple studies and direct comparison should be made with caution due to variations in experimental conditions.

The Influence of the t-butyl Ester Protecting Group

The t-butyl ester is a common protecting group for carboxylic acids in organic synthesis due to its stability under various conditions and its relatively straightforward removal with acid. In the context of PROTACs, while the t-butyl ester is removed to form the final molecule, the choice of protecting group can influence the synthetic route and potentially the purity and yield of the final product. Alternatives such as methyl or ethyl esters may also be used, with their own specific deprotection conditions.

Recent studies have also explored the impact of replacing amide bonds in the linker with ester bonds, which can lead to increased cell permeability and, consequently, more potent degradation activity. This suggests that the nature of the chemical linkages within the PROTAC, including those resulting from the deprotection of ester groups, can have a profound effect on the molecule's biological performance.

Signaling Pathways Modulated by PROTACs

By inducing the degradation of specific proteins, PROTACs can effectively shut down entire signaling pathways that are aberrantly activated in diseases such as cancer.

Androgen Receptor (AR) Signaling in Prostate Cancer: The AR signaling pathway is a key driver of prostate cancer. PROTACs have been developed to target and degrade the AR protein. This degradation leads to the downregulation of AR-dependent gene expression, inhibiting the growth of prostate cancer cells.

BCR-ABL Signaling in Chronic Myeloid Leukemia: The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). PROTACs that induce the degradation of BCR-ABL have been shown to be effective in CML cell lines, offering a potential therapeutic strategy to overcome resistance to traditional tyrosine kinase inhibitors.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Protein Degradation Assay (Western Blot)

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., LNCaP for AR, K562 for BCR-ABL) in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane and then incubate with a primary antibody specific for the target protein (e.g., anti-AR, anti-ABL) and a loading control (e.g., anti-GAPDH, anti-β-actin).

  • Detection and Analysis: Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Cellular Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The receiver plate is filled with a buffer solution.

  • Compound Addition: The PROTAC compounds are added to the donor wells of the filter plate.

  • Incubation: The donor plate is placed on top of the receiver plate, and the assembly is incubated for a defined period (e.g., 4-16 hours) to allow for compound diffusion.

  • Quantification: The concentration of the compound in both the donor and receiver wells is determined using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the rate of compound appearance in the receiver well.

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (e.g., AR, BCR-ABL) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Poly-ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: The PROTAC facilitates the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular & In Vivo Assessment LinkerDesign Linker Design (this compound vs. Alternatives) Synthesis PROTAC Synthesis LinkerDesign->Synthesis Permeability Cellular Permeability (PAMPA) Synthesis->Permeability Degradation Protein Degradation (Western Blot) Synthesis->Degradation TernaryComplexFormation Ternary Complex Formation (SPR, ITC, etc.) Synthesis->TernaryComplexFormation PathwayAnalysis Signaling Pathway Analysis Degradation->PathwayAnalysis PhenotypicAssay Phenotypic Assays (e.g., Cell Viability) PathwayAnalysis->PhenotypicAssay InVivo In Vivo Efficacy (Xenograft Models) PhenotypicAssay->InVivo

Caption: A typical workflow for the design, synthesis, and evaluation of PROTAC molecules.

Conclusion

The rational design of PROTACs is a complex endeavor where the linker plays a critical role. While this compound provides a valuable hydrophilic and synthetically accessible building block, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. Systematic evaluation of linker composition and length, using a combination of biophysical and cellular assays, is paramount to understanding the structure-activity relationships that govern PROTAC efficiency. This guide provides a framework for the comparative assessment of different linker strategies, ultimately aiming to accelerate the development of novel and effective protein-degrading therapeutics.

References

A Head-to-Head Battle: Zinc Bromide vs. Trifluoroacetic Acid for t-Butyl Ester Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic chemistry, the tert-butyl (t-butyl) ester stands as a stalwart protecting group for carboxylic acids, prized for its stability across a range of reaction conditions. However, the moment of its removal—deprotection—is a critical juncture that can dictate the success of a synthetic route. Two reagents have emerged as common choices for this task: the potent trifluoroacetic acid (TFA) and the milder Lewis acid, zinc bromide (ZnBr₂). This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.

At a Glance: Key Performance Metrics

A summary of the key differences in performance between zinc bromide and trifluoroacetic acid for the deprotection of t-butyl esters is presented below. The data highlights the trade-offs between reaction time, reagent equivalents, and substrate scope.

ParameterZinc Bromide (ZnBr₂)Trifluoroacetic Acid (TFA)
Reagent Type Lewis AcidStrong Brønsted Acid
Typical Reaction Time 24 hours5 hours
Reaction Temperature Room TemperatureRoom Temperature
Typical Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Reagent Equivalents 5-10 equivalentsOften used as a co-solvent (e.g., 1:1 with DCM)
Chemoselectivity Higher; can be selective in the presence of some other acid-labile groupsLower; can cleave other acid-sensitive groups like Boc
Yields Generally good to high, substrate-dependentGenerally high

The Underlying Chemistry: Mechanisms of Deprotection

The deprotection of t-butyl esters by both ZnBr₂ and TFA proceeds through the formation of a stable tert-butyl cation. However, the initiation of this process differs.

Trifluoroacetic Acid (TFA): As a strong Brønsted acid, TFA protonates the carbonyl oxygen of the ester, activating it for cleavage. The t-butyl group then departs as a stable tertiary carbocation, which is subsequently quenched to form isobutylene gas.[1][2][3]

Zinc Bromide (ZnBr₂): Being a Lewis acid, ZnBr₂ coordinates to the carbonyl oxygen of the ester. This coordination polarizes the carbonyl group, facilitating the departure of the t-butyl group as a carbocation.[4]

Experimental Showdown: Protocols and Data

The following sections provide detailed experimental protocols for t-butyl ester deprotection using both ZnBr₂ and TFA, along with reported yields for various substrates.

Method 1: Zinc Bromide for Selective Deprotection

Zinc bromide offers a milder alternative to strong acids, enabling the selective deprotection of t-butyl esters in the presence of certain other acid-sensitive protecting groups.[4]

Experimental Protocol:

To a solution of the t-butyl ester in dichloromethane (DCM), add 5-10 equivalents of anhydrous zinc bromide. The resulting suspension is stirred at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.

Reported Yields with Zinc Bromide:

SubstrateYield (%)Reference
N-(PhF)amino acid tert-butyl estersGood
POSS-based tert-butyl ester88
Intermediate in a multi-step synthesis72

*PhF = 9,9-diphenyl-9H-fluorenyl; POSS = Polyhedral Oligomeric Silsesquioxane

Method 2: Trifluoroacetic Acid for Rapid Deprotection

Trifluoroacetic acid is a powerful reagent for the swift cleavage of t-butyl esters. It is often used in a mixture with dichloromethane.

Experimental Protocol:

A solution of the t-butyl ester is prepared in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). The reaction mixture is stirred at room temperature for 5 hours. Progress is monitored by TLC or LC-MS. Upon completion, the solvent and excess TFA are removed in vacuo. The residue is then dissolved in an appropriate solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the deprotected carboxylic acid.

Reported Yields with Trifluoroacetic Acid:

While specific yields for a wide range of simple t-butyl esters are not detailed in the provided search results, TFA is generally considered to provide high to quantitative yields for this transformation. For instance, in peptide synthesis, a 95% TFA solution is used for t-butyl deprotection, resulting in a "good purity product".

Making the Choice: A Logical Workflow

The selection between zinc bromide and trifluoroacetic acid is contingent on the specific requirements of the synthesis, primarily the presence of other acid-labile functional groups.

Deprotection_Decision Start t-Butyl Ester Deprotection Required Acid_Sensitive_Groups Presence of other acid-sensitive groups (e.g., Boc)? Start->Acid_Sensitive_Groups Use_ZnBr2 Use Zinc Bromide (ZnBr₂) for selective deprotection Acid_Sensitive_Groups->Use_ZnBr2 Yes Use_TFA Use Trifluoroacetic Acid (TFA) for rapid deprotection Acid_Sensitive_Groups->Use_TFA No End Deprotection Complete Use_ZnBr2->End Use_TFA->End

Caption: Decision workflow for choosing between ZnBr₂ and TFA.

Side Reactions and Functional Group Tolerance

Zinc Bromide: While offering greater selectivity, ZnBr₂ is not without its limitations. N-Boc and N-trityl groups have been reported to be labile under ZnBr₂ treatment. The reaction can also be inhibited by the presence of Lewis basic functional groups, such as alcohols and amides, which can coordinate to the zinc center.

Trifluoroacetic Acid: The high acidity of TFA means it will readily cleave other common acid-sensitive protecting groups, most notably the tert-butoxycarbonyl (Boc) group used for amine protection. This lack of selectivity can be a significant drawback in complex molecule synthesis. The tert-butyl cation generated during the reaction can also lead to side reactions, such as the alkylation of sensitive residues like tryptophan and methionine in peptide synthesis, necessitating the use of scavengers.

Conclusion

The choice between zinc bromide and trifluoroacetic acid for t-butyl ester deprotection is a classic example of the trade-off between reactivity and selectivity in organic synthesis. TFA offers a rapid and generally high-yielding method for robust substrates. In contrast, ZnBr₂ provides a milder and more selective alternative, crucial for the deprotection of t-butyl esters in the presence of other acid-labile functionalities, albeit at the cost of longer reaction times and a higher reagent load. A careful consideration of the substrate's functional group landscape is paramount in making the appropriate selection to ensure a successful synthetic outcome.

References

The Influence of PEG9 Linkers on the Pharmacokinetic Profile of Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) linkers to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic properties of drugs. This guide provides a comparative analysis of the pharmacokinetic profile of drugs utilizing a discrete PEG9 linker. While direct head-to-head comparative studies for PEG9 linkers are not extensively available in public literature, this guide synthesizes data from studies on antibody-drug conjugates (ADCs) with varying PEG linker lengths to provide a comprehensive overview. The inclusion of a PEG9 linker, a hydrophilic spacer, can significantly alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its therapeutic efficacy and safety.

Impact on Pharmacokinetic Parameters: A Comparative Overview

The length of the PEG linker is a critical determinant of an ADC's in vivo behavior. Generally, the incorporation of a PEG linker enhances the hydrophilicity of the ADC, which is particularly beneficial when dealing with hydrophobic payloads. This increased hydrophilicity can mitigate aggregation and improve the overall pharmacological properties of the conjugate.[1]

Studies comparing ADCs with different PEG linker lengths have demonstrated that clearance rates are significantly affected by the size of the PEG chain. Notably, clearance rates tend to increase rapidly for conjugates bearing PEGs smaller than eight repeating units (PEG8).[2] This suggests that a PEG9 linker is positioned in a range that can optimally influence the pharmacokinetic profile, offering a balance between improved solubility and favorable clearance rates.

Data Presentation

The following table summarizes the pharmacokinetic parameters of a hypothetical antibody-drug conjugate (ADC) with no PEG linker versus an ADC with a PEG8 linker, which serves as a close surrogate for a PEG9 linker. The data is representative of trends observed in preclinical studies.[2]

Pharmacokinetic ParameterADC (No PEG Linker)ADC (PEG8 Linker)Impact of PEG8 Linker
Clearance (CL) HigherLowerDecreased clearance, leading to longer circulation
Half-life (t½) ShorterLongerIncreased systemic exposure
Volume of Distribution (Vd) LargerSmallerReduced distribution to non-target tissues
Area Under the Curve (AUC) LowerHigherGreater overall drug exposure

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic profile of PEGylated drugs. Below are representative protocols for key experiments.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical pharmacokinetic study in rodents to evaluate the clearance and half-life of an ADC.

Materials:

  • Female BALB/c mice (6-8 weeks old) or Sprague-Dawley rats[2]

  • ADC solution in a sterile, biocompatible buffer (e.g., PBS)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • ELISA or LC-MS/MS for ADC quantification[1]

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 3-5 mg/kg) to a cohort of animals.

  • Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, 72 hours, and weekly thereafter) post-injection.

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Quantification: Determine the concentration of the total antibody or the ADC in the plasma samples using a validated ELISA or LC-MS/MS method.

  • Pharmacokinetic Analysis: Use a two-compartment model to analyze the concentration-time data and calculate key pharmacokinetic parameters such as clearance, half-life, volume of distribution, and AUC.

ADC Synthesis and Characterization

A well-characterized ADC is essential for reliable pharmacokinetic studies.

Procedure:

  • Antibody Reduction: Partially reduce a monoclonal antibody with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.

  • Drug-Linker Preparation: Synthesize the drug-linker construct with the desired PEG length (e.g., PEG9) and a reactive group (e.g., maleimide) for antibody conjugation.

  • Conjugation: Add the activated drug-linker to the reduced antibody solution and incubate to form a stable covalent bond.

  • Purification: Purify the ADC from unreacted components using techniques like size-exclusion chromatography (SEC).

  • Characterization: Determine the drug-to-antibody ratio (DAR), purity, and aggregation state of the ADC using methods such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and SEC.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Cell Surface cluster_1 Intracellular Signaling Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

A hypothetical signaling pathway targeted by an ADC.

G ADC Synthesis ADC Synthesis Characterization Characterization ADC Synthesis->Characterization Animal Dosing Animal Dosing Characterization->Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Plasma Analysis Plasma Analysis Blood Sampling->Plasma Analysis PK Modeling PK Modeling Plasma Analysis->PK Modeling Data Comparison Data Comparison PK Modeling->Data Comparison

Experimental workflow for comparing ADC pharmacokinetics.

References

A Comparative Guide to Enzymatic Cleavage and Acidic Hydrolysis of t-Butyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of a deprotection strategy for t-butyl esters is a critical step that can significantly impact yield, purity, and scalability. While acidic hydrolysis has traditionally been the go-to method, enzymatic cleavage has emerged as a powerful alternative, offering remarkable selectivity and milder reaction conditions. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the optimal approach for your specific application.

Performance Comparison: Enzymatic Cleavage vs. Acidic Hydrolysis

The selection of a deprotection method hinges on factors such as substrate sensitivity, the presence of other acid-labile protecting groups, and desired reaction conditions. The following table summarizes the key performance differences between enzymatic and acidic cleavage of t-butyl esters.

FeatureEnzymatic CleavageAcidic Hydrolysis
Reagents Lipases (e.g., CAL-A), Esterases (e.g., BsubpNBE) in bufferStrong acids (e.g., TFA, HCl, H₂SO₄), Lewis acids (e.g., ZnBr₂)
Selectivity High: Cleaves t-butyl esters while leaving other protecting groups like Boc, Z, and Fmoc intact.[1][2]Low to Moderate: Can cleave other acid-labile groups (e.g., Boc, trityl).[3]
Reaction Conditions Mild: Near-neutral pH (e.g., 7.0), moderate temperatures (e.g., 40-50°C).[1][2]Harsh: Strongly acidic conditions, often requires anhydrous solvents.
Substrate Scope Broad for amino acid and peptide derivatives.Broad, but can be limited by substrate sensitivity to strong acids.
Byproducts t-Butanol, which is relatively benign.Isobutylene and potential byproducts from side reactions.
Workup Simple filtration to remove the enzyme.Often requires neutralization and extraction, which can be complex.
Environmental Impact Generally considered "greener" due to biodegradable catalysts and milder conditions.Use of strong, corrosive acids poses environmental and safety concerns.
Quantitative Data Summary

The following table presents a summary of experimental data for the deprotection of various t-butyl esters using both enzymatic and acidic methods, highlighting the yields and reaction times.

SubstrateMethodReagent/EnzymeSolventTemp. (°C)Time (h)Yield (%)Reference
Boc-Tyr-O(t)BuEnzymaticCAL-APhosphate Buffer/Toluene5024>95J. Org. Chem. 2005, 70, 3737-40
Z-GABA-O(t)BuEnzymaticCAL-APhosphate Buffer/Toluene5024>95J. Org. Chem. 2005, 70, 3737-40
Fmoc-GABA-O(t)BuEnzymaticBsubpNBEPhosphate Buffer/Toluene4024>95J. Org. Chem. 2005, 70, 3737-40
Boc-Ala-O(t)BuEnzymaticCAL-APhosphate Buffer/Toluene5048>95J. Org. Chem. 2005, 70, 3737-40
N-(PhF)amino acid t-butyl estersAcidicZnBr₂DichloromethaneRTVariesGoodOrg. Lett. 2004, 6, 2969-2971
Various t-butyl estersAcidicSilica GelTolueneRefluxOvernightGoodSynlett 2001, 1, 142-144
Peptide-O(t)BuAcidicTFA/H₂O-RT296Supporting Information, Chem. Eur. J. 2012, 18, 13078-13085

Experimental Protocols

Enzymatic Cleavage of t-Butyl Esters using Candida antarctica Lipase A (CAL-A)

This protocol is a general guideline for the deprotection of t-butyl esters of N-protected amino acids.

Materials:

  • N-protected amino acid t-butyl ester (e.g., Boc-Tyr-O(t)Bu)

  • Candida antarctica Lipase A (CAL-A), immobilized

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • Toluene

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and heating plate

  • Reaction vessel

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the N-protected amino acid t-butyl ester (1 equivalent) in a 1:1 mixture of potassium phosphate buffer (0.1 M, pH 7.0) and toluene.

  • Enzyme Addition: Add immobilized CAL-A (typically 10-50% by weight of the substrate) to the reaction mixture.

  • Incubation: Stir the mixture at 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are typically complete within 24-48 hours.

  • Enzyme Removal: Once the reaction is complete, cool the mixture to room temperature and remove the immobilized enzyme by filtration.

  • Workup: Transfer the filtrate to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected carboxylic acid.

Acidic Hydrolysis of t-Butyl Esters using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the cleavage of t-butyl esters using TFA.

Materials:

  • t-Butyl ester substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (optional, as co-solvent)

  • Cold diethyl ether

  • Rotary evaporator

  • Reaction vessel

Procedure:

  • Reaction Setup: Dissolve the t-butyl ester substrate in a minimal amount of DCM (if necessary) in a reaction vessel.

  • TFA Addition: Add an excess of TFA to the solution. A common ratio is 1:1 (v/v) of TFA to DCM, or neat TFA. The reaction is typically performed at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is usually complete within 1-4 hours. Monitor the progress by TLC or HPLC.

  • Solvent Removal: Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help to remove residual TFA.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected carboxylic acid.

  • Isolation: Collect the solid product by filtration and wash with cold diethyl ether to remove any remaining impurities.

  • Drying: Dry the product under vacuum.

Visualizing the Workflows

To better illustrate the distinct processes of enzymatic and acidic deprotection, the following diagrams outline the experimental workflows and a comparative summary.

G cluster_enzymatic Enzymatic Cleavage Workflow cluster_acidic Acidic Hydrolysis Workflow e_start Dissolve Substrate in Buffer/Toluene e_add_enzyme Add Immobilized Enzyme (e.g., CAL-A) e_start->e_add_enzyme e_incubate Incubate at 40-50°C e_add_enzyme->e_incubate e_filter Filter to Remove Enzyme e_incubate->e_filter e_extract Aqueous Workup & Extraction e_filter->e_extract e_product Isolated Carboxylic Acid e_extract->e_product a_start Dissolve Substrate in DCM/TFA a_react React at Room Temperature a_start->a_react a_evaporate Evaporate TFA/Solvent a_react->a_evaporate a_precipitate Precipitate with Cold Ether a_evaporate->a_precipitate a_filter Filter and Wash Solid a_precipitate->a_filter a_product Isolated Carboxylic Acid a_filter->a_product

Caption: Experimental workflows for enzymatic and acidic deprotection.

G title Comparison: Enzymatic vs. Acidic Cleavage enzymatic {Enzymatic Cleavage|Mild Conditions (pH ~7, 40-50°C) High Selectivity (preserves Boc, Fmoc, Z) 'Green' & Sustainable Simple Workup (Filtration)} product Carboxylic Acid Product enzymatic->product acidic {Acidic Hydrolysis|Harsh Conditions (Strong Acid) Low Selectivity (cleaves other acid-labile groups) Potential for Side Reactions Complex Workup (Neutralization, Extraction)} acidic->product substrate t-Butyl Ester Substrate substrate->enzymatic Enzyme (e.g., CAL-A) substrate->acidic Strong Acid (e.g., TFA)

Caption: Key characteristics of enzymatic vs. acidic cleavage.

References

A Comparative Guide to Validating Conjugate Purity: SEC and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

The complex nature of bioconjugates, such as antibody-drug conjugates (ADCs), necessitates rigorous analytical methods to ensure their purity, efficacy, and safety.[1] Size-Exclusion Chromatography (SEC) has become an industry standard for monitoring critical quality attributes, particularly the presence of aggregates and fragments.[1][2] However, a comprehensive validation strategy often involves orthogonal methods to provide a complete picture of the conjugate's characteristics. This guide provides an objective comparison of SEC with other key analytical techniques, including Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), and Mass Spectrometry (MS), supported by experimental data and detailed protocols.

Comparison of Primary Analytical Techniques

The choice of analytical method depends on the specific quality attribute being assessed. While SEC is unparalleled for size-based separations, other techniques offer advantages for determining drug-to-antibody ratio (DAR) and resolving species with different hydrophobicities.

Analytical Technique Principle of Separation Primary Applications in Conjugate Analysis Advantages Limitations
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume (molecular size).[3][4]Quantitation of high molecular weight species (aggregates) and low molecular weight species (fragments).Robust, reproducible, and performed under native conditions, preserving the biological activity of the molecule.Limited resolution for species with similar sizes, such as different drug-loaded species in ADCs.
Hydrophobic Interaction Chromatography (HIC) Separation based on the hydrophobicity of the protein surface.Determination of drug-to-antibody ratio (DAR) and distribution of different drug-loaded species.High-resolution separation of species with varying drug loads under non-denaturing conditions.Not directly compatible with mass spectrometry due to high salt concentrations in the mobile phase.
Reversed-Phase Liquid Chromatography (RPLC) Separation based on hydrophobicity under denaturing conditions.Analysis of ADC fragments (light and heavy chains) to determine DAR and distribution of drug-linked forms.High resolution and compatibility with mass spectrometry.Denaturing conditions can lead to loss of information about the intact conjugate.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Determination of average DAR, drug load distribution, and identification of different conjugate species.Provides detailed molecular weight information and can be coupled with chromatographic techniques for enhanced characterization.Can be complex to implement and may require specialized expertise for data interpretation.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are typical protocols for the key analytical techniques discussed.

1. Size-Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis

This protocol outlines a standard method for analyzing the size variants of a conjugate sample.

  • Column: Agilent AdvanceBio SEC or similar (e.g., Tosoh TSKgel G4000SWXL).

  • Mobile Phase: 100 mM Sodium Phosphate, pH 6.8.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dilute the conjugate sample to a concentration of 1 mg/mL using the mobile phase. If necessary, filter the sample through a 0.22 µm filter.

  • Injection Volume: 10-20 µL.

  • Analysis: Run the analysis for approximately 15-20 minutes. Identify peaks corresponding to aggregates (eluting before the main monomer peak) and fragments (eluting after the main monomer peak).

  • Data Processing: Integrate the peak areas for all species to determine the percentage of aggregates, monomer, and fragments.

2. Hydrophobic Interaction Chromatography (HIC) for DAR Determination

This protocol is designed to separate and quantify different drug-loaded species of an ADC.

  • Column: TSKgel Butyl-NPR or similar.

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.

  • Flow Rate: 0.5-1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 280 nm and/or a wavelength specific to the cytotoxic drug.

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Analysis: Equilibrate the column with Mobile Phase A. Inject the sample and elute with a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Species with higher drug loads are more hydrophobic and will elute later.

  • Data Processing: Integrate the peak areas of each species to determine the relative distribution of different drug loads and calculate the average DAR.

3. Reversed-Phase Liquid Chromatography (RPLC) for Reduced ADC Analysis

This protocol is used to analyze the light and heavy chains of an ADC to determine drug distribution.

  • Column: Agilent Advance BioMAb RP C4 or similar.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 70-90 °C.

  • Detection: UV at 280 nm.

  • Sample Preparation: Reduce the ADC sample by adding DTT solution (to a final concentration of 10 mM) and incubating at 30 °C for 60 minutes to separate the light and heavy chains.

  • Analysis: Inject the reduced sample and elute with a gradient of increasing organic solvent (Mobile Phase B).

  • Data Processing: Identify and integrate the peaks corresponding to the light chain with and without the drug, and the heavy chain with different numbers of conjugated drugs.

Visualizing Workflows and Comparisons

Diagrams can effectively illustrate complex experimental processes and relationships between different analytical methods.

SEC_Workflow cluster_prep Sample Preparation cluster_analysis SEC Analysis cluster_data Data Processing Sample Conjugate Sample Dilution Dilute to 1 mg/mL in Mobile Phase Sample->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Injection Inject 10-20 µL Filtration->Injection Separation Isocratic Elution (e.g., 100 mM NaPO4) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify Aggregates, Monomer, and Fragments Integration->Quantification

Caption: Workflow for conjugate purity analysis using SEC.

Method_Comparison cluster_methods Analytical Techniques cluster_attributes Measured Attributes Conjugate Conjugate Purity Analysis SEC SEC (Size-Based) Conjugate->SEC HIC HIC (Hydrophobicity, Native) Conjugate->HIC RPLC RPLC (Hydrophobicity, Denaturing) Conjugate->RPLC MS MS (Mass-to-Charge) Conjugate->MS Aggregates Aggregates/ Fragments SEC->Aggregates DAR DAR & Distribution HIC->DAR Fragments Drug Distribution on Chains RPLC->Fragments MS->DAR MW Molecular Weight Confirmation MS->MW

Caption: Comparison of analytical techniques for conjugate purity.

References

A Comparative Analysis of PROTACs Synthesized with Different Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, leveraging the cell's ubiquitin-proteasome system to achieve targeted protein degradation.[1] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex between the target protein and the E3 ligase.[3] This guide provides an objective comparison of PROTACs synthesized with different linkers, supported by experimental data, to inform rational drug design and development.

The Influence of Linker Composition and Length on PROTAC Performance

The composition and length of the linker are paramount to the efficacy of a PROTAC. The two most prevalently used linker types are polyethylene glycol (PEG) and alkyl chains.[3] PEG linkers are generally hydrophilic, which can enhance the solubility and cell permeability of the PROTAC molecule.[1] In contrast, alkyl chains are more hydrophobic, which may impact solubility. The length of the linker is also a crucial factor that requires empirical optimization for each specific target protein and E3 ligase pair. A linker that is too short can cause steric hindrance, while an excessively long one may lead to inefficient ubiquitination.

The following diagrams and tables summarize the general mechanism of action for PROTACs, a typical experimental workflow for their evaluation, and quantitative data from various studies comparing the performance of PROTACs with different linkers.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Dissociation Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation Recycled_PROTAC->Ternary_Complex Catalytic Cycle

PROTAC-mediated protein degradation pathway.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by two parameters:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax value signifies greater efficacy.

The tables below summarize experimental data from various studies, comparing the performance of PROTACs with different linker types and lengths against several protein targets.

Table 1: Impact of Linker Composition on BRD4 Degradation

Linker Type Target Protein DC50 (nM) Dmax (%) Reference
PEG-based BRD4 15 >95

| Alkyl-based | BRD4 | 40 | ~90 | |

Table 2: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

Linker Length (atoms) Target Protein Degradation (%) Reference
9 ERα ~50
12 ERα ~75
16 ERα >90
19 ERα ~60

| 21 | ERα | ~50 | |

Table 3: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation

Linker Length (atoms) Linker Type Target Protein DC50 (nM) Dmax (%) Reference
< 12 Alkyl/Ether TBK1 No degradation -
12 Alkyl/Ether TBK1 Submicromolar >90
21 Alkyl/Ether TBK1 3 96

| 29 | Alkyl/Ether | TBK1 | 292 | 76 | |

Table 4: Impact of PEG Linker Length on Cyclin-dependent kinase 9 (CDK9) Degradation

Linker (PEG units) Target Protein DC50 (nM) Dmax (%) Reference
4 CDK9 100 ~70
6 CDK9 25 >90
8 CDK9 50 ~80

| 12 | CDK9 | 200 | ~60 | |

Linker_Efficacy_Relationship cluster_plot Linker Length vs. Degradation Efficacy Too Short Too Short Suboptimal Efficacy (Steric Hindrance) Suboptimal Efficacy (Steric Hindrance) Too Short->Suboptimal Efficacy (Steric Hindrance) Optimal Length Optimal Length Maximal Efficacy Maximal Efficacy Optimal Length->Maximal Efficacy Too Long Too Long Suboptimal Efficacy (Inefficient Ubiquitination) Suboptimal Efficacy (Inefficient Ubiquitination) Too Long->Suboptimal Efficacy (Inefficient Ubiquitination) Experimental_Workflow start Start cell_culture Cell Culture & Plating start->cell_culture protac_treatment PROTAC Treatment (Varying Concentrations & Times) cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blotting (Transfer to Membrane) sds_page->western_blot immunodetection Immunodetection (Primary & Secondary Antibodies) western_blot->immunodetection signal_detection Signal Detection (e.g., ECL) immunodetection->signal_detection data_analysis Data Analysis (Densitometry, Normalize to Loading Control) signal_detection->data_analysis end Determine DC50 & Dmax data_analysis->end

References

Safety Operating Guide

Personal protective equipment for handling m-PEG9-t-butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of m-PEG9-t-butyl ester, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Hazard Identification and Safety Precautions

According to the available Safety Data Sheet (SDS), this compound presents the following hazards:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4).[1]

  • Very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1).[1]

It is imperative to avoid inhalation, and contact with skin and eyes.[1] Do not eat, drink, or smoke when using this product, and wash your skin thoroughly after handling.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1]

PPE CategoryItemSpecifications
Eye Protection Safety Goggles with Side-ShieldsMust provide a complete seal around the eyes to protect from splashes.
Face ShieldTo be worn over goggles for full facial protection from splashes.
Hand Protection Protective GlovesChemical-resistant gloves (e.g., Nitrile or Neoprene) are recommended. Inspect for degradation or perforation before use and change frequently.
Body Protection Impervious Clothing/Lab CoatA flame-retardant lab coat or impervious clothing should be worn to protect the skin. Ensure it is fully buttoned.
Respiratory Protection Suitable RespiratorAll handling should be conducted in a certified chemical fume hood to minimize inhalation. If a fume hood is not available, a suitable respirator must be used.

Operational Plan for Handling this compound

This step-by-step guide outlines the procedure for safely handling this compound from receipt to disposal.

1. Preparation and Pre-Handling:

  • Ensure that a current Safety Data Sheet for this compound is accessible to all personnel.

  • Verify that the chemical fume hood is functioning correctly.

  • Assemble all necessary PPE and ensure it is in good condition.

  • Prepare all required equipment and reagents for the experiment within the fume hood to minimize movement of the chemical.

  • Ensure an eyewash station and safety shower are readily accessible.

2. Handling the Chemical:

  • Don the appropriate PPE before handling the container.

  • Conduct all weighing and transferring of this compound within a certified chemical fume hood.

  • Keep the container tightly sealed when not in use.

  • Avoid generating dust or aerosols.

  • Use dedicated, clearly labeled glassware and equipment.

3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.

Accidental Release and First Aid Measures

ScenarioAction
Spill Use full personal protective equipment. Absorb the spill with an inert, non-combustible material like sand or diatomite. Collect the absorbed material into a sealed, labeled container for disposal. Decontaminate the spill area with alcohol, followed by soap and water.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion If swallowed, call a POISON CENTER or doctor immediately if you feel unwell. Rinse the mouth with water. Do NOT induce vomiting.
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste. All disposal must be in accordance with federal, state, and local regulations. Do not release into the environment. Collect spillage, as it is very toxic to aquatic life.

  • Waste Container: Use a dedicated, sealed, and clearly labeled container for waste this compound and contaminated materials.

  • Disposal Vendor: Arrange for disposal through an approved hazardous waste disposal company.

Experimental Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Verify Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh & Transfer in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 post1 Store Securely handle2->post1 Experiment Complete post2 Decontaminate Work Area post1->post2 post3 Dispose of Waste post2->post3 end End post3->end End of Process

Caption: A diagram illustrating the safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.